molecular formula C11H16I2N2O5 B1670706 Diodone CAS No. 300-37-8

Diodone

Cat. No.: B1670706
CAS No.: 300-37-8
M. Wt: 510.06 g/mol
InChI Key: RERHJVNYJKZHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diodone, also known historically as Iodopyracet, is an iodinated organic compound that was used as a radiocontrast agent in medical diagnostics. Its primary application was in urography , a procedure for visualizing the urinary tract, and in diagnostic single-contrast enemas to investigate large bowel obstruction. As a contrast agent, this compound works by absorbing X-rays, thereby enhancing the visibility of internal structures in radiographic imaging. It was typically formulated as a salt with diethanolamine to improve its solubility and tolerance. In a clinical research context, this compound was a key tool in studies measuring renal function, where its plasma disappearance rate was used as a model for estimating renal blood flow . Studies have also demonstrated its value in differentiating between mechanical large bowel obstruction and idiopathic pseudo-obstruction, aiding in strategic surgical planning and preventing unnecessary operations. The compound is identified by the CAS Number 300-37-8 and has a molecular formula of C 7 H 5 I 2 NO 3 for the acid form, with a molar mass of 404.930 g·mol -1 . It is often supplied as the diethanolamine salt with a molecular formula of C 7 H 5 I 2 NO 3 .C 4 H 11 NO 2 and a molecular weight of 510.056 g·mol -1 . The product is offered by several global chemical suppliers for research purposes. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;2-(2-hydroxyethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERHJVNYJKZHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16I2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023154
Record name Iodopyracet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300-37-8
Record name Diodon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diodone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iodopyracet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diodone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOPYRACET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTK4026YJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Diodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diodone, also known as Iodopyracet, is an organoiodine compound that was historically significant as a radiocontrast agent, primarily used for intravenous urography to visualize the urinary tract. Its ability to absorb X-rays, owing to its high iodine content, allowed for the detailed imaging of kidneys, ureters, and the bladder. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols associated with this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of contrast media.

Chemical Structure and Identification

This compound is chemically known as 2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid.[1] It is a 4-pyridone derivative with iodine atoms substituted at the 3 and 5 positions of the pyridone ring, and a carboxymethyl group attached to the nitrogen atom.[1] For its application as a radiocontrast agent, it was commonly formulated as a salt with diethanolamine.

Synonyms and Identifiers
IdentifierThis compound AcidThis compound (Diethanolamine Salt)
IUPAC Name 2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid; 2-(2-hydroxyethylamino)ethanol
Synonyms Iodopyracet Acid, Pelvirinic acid, Umbradilic acid, 3,5-Diiodo-4-pyridone-N-acetic acidIodopyracet, Diodon, Cardiotrast, Diatrast
CAS Number 101-29-1300-37-8
PubChem CID 93045284574
Molecular Formula C7H5I2NO3C11H16I2N2O5
InChI Key PVBALTLWZVEAIO-UHFFFAOYSA-NRERHJVNYJKZHLJ-UHFFFAOYSA-N
SMILES C1=C(C(=O)C(=CN1CC(=O)O)I)IC1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound acid and its diethanolamine salt is presented below. These properties are crucial for understanding its behavior in biological systems and for its formulation.

Quantitative Data Summary
PropertyThis compound AcidThis compound (Diethanolamine Salt)
Molecular Weight 404.93 g/mol 510.06 g/mol
Melting Point 244 °C (decomposes)[2][3]245-249 °C
Boiling Point 422.8 ± 45.0 °C (Predicted)[2]No data available
Solubility in Water 2.787 g/L (temperature not stated)[2][3]Miscible
pKa 3.60 ± 0.10 (Predicted)[2]Not applicable

Experimental Protocols

Synthesis of this compound (Diethanolamine Salt)

The following is a general manufacturing process for this compound, synthesized from pyridine.

Materials:

  • Pyridine

  • Thionyl chloride

  • Water

  • Iodomonochloride (ICl)

  • Chloroacetic acid

  • Sodium hydrate

  • Diethanolamine

Procedure:

  • Formation of 4-Pyridyl-pyridinium chloride: React 2 moles of pyridine with thionyl chloride.

  • Formation of 4-1H-pyridone: Transform the 4-pyridyl-pyridinium chloride by adding water at 150°C.

  • Iodination: Add 1 mole of iodomonochloride (ICl) to the 4-1H-pyridone to produce 3,5-diidopyridone.

  • N-Alkylation: Convert the 3,5-diidopyridone to 3,5-diiodo-4-pyridone-N-acetic acid by adding chloroacetic acid and sodium hydrate.

  • Salt Formation: Dissolve 1 mole of 3,5-diiodo-4-pyridone-N-acetic acid in a solution of 1 mole of diethanolamine in 60 ml of water while heating.

  • Final Product Preparation: Make up the solution to 100 ml with water. Evaporate the solution and recrystallize the resulting solid to obtain the this compound salt as white crystals.[1]

Intravenous Pyelogram (IVP) Procedure

The following protocol outlines the historical use of this compound in an intravenous pyelogram procedure for visualizing the urinary tract.

Patient Preparation:

  • The patient may be asked to take a laxative the day before the procedure to clear the bowels.

  • The patient should refrain from eating or drinking for several hours before the test.

  • The patient will be asked to empty their bladder immediately before the procedure begins.

Procedure:

  • An initial X-ray of the abdomen is taken to ensure the intestines are clear and to get a baseline image.

  • An intravenous (IV) line is inserted into a vein in the patient's arm.

  • The this compound contrast agent is injected through the IV line. The patient may experience a warm or flushing sensation and a metallic taste in the mouth.

  • A series of X-ray images are taken at specific time intervals (e.g., 5, 10, 15, and 30 minutes) as the this compound is filtered by the kidneys and passes through the ureters and into the bladder.

  • The patient may be asked to change positions for different X-ray views.

  • Before the final X-ray, the patient is asked to urinate.

  • A final X-ray is taken of the empty bladder to assess bladder function.

  • The entire procedure typically takes about an hour. Patients are encouraged to drink plenty of fluids after the test to help flush the contrast agent from their system.

Mechanism of Action and Signaling Pathways

As a radiocontrast agent, this compound does not exert its effect through interaction with specific biological signaling pathways. Instead, its utility is based on the physical principle of X-ray attenuation. The iodine atoms in the this compound molecule have a high atomic number and are effective at absorbing X-ray photons. When this compound is introduced into the body, it increases the radiodensity of the structures in which it concentrates, such as the urinary tract. This differential absorption of X-rays compared to the surrounding soft tissues creates a clear contrast on a radiograph, allowing for detailed visualization of the anatomy and function of the urinary system.

Visualizations

Synthesis_Workflow Synthesis of this compound Pyridine Pyridine PyridiniumChloride 4-Pyridyl-pyridinium chloride Pyridine->PyridiniumChloride ThionylChloride Thionyl Chloride ThionylChloride->PyridiniumChloride Pyridone 4-1H-pyridone PyridiniumChloride->Pyridone Hydrolysis Water Water (150°C) Water->Pyridone Diidopyridone 3,5-Diidopyridone Pyridone->Diidopyridone Iodination ICl Iodomonochloride (ICl) ICl->Diidopyridone DiodoneAcid This compound Acid Diidopyridone->DiodoneAcid N-Alkylation ChloroaceticAcid Chloroacetic Acid + NaOH ChloroaceticAcid->DiodoneAcid DiodoneSalt This compound (Diethanolamine Salt) DiodoneAcid->DiodoneSalt Salt Formation Diethanolamine Diethanolamine Diethanolamine->DiodoneSalt

Caption: A simplified workflow for the synthesis of this compound.

XRay_Attenuation Mechanism of X-Ray Attenuation by this compound cluster_patient Patient XRaySource X-Ray Source XRayBeam X-Ray Beam XRaySource->XRayBeam SoftTissue Soft Tissue XRayBeam->SoftTissue Low Attenuation DiodoneConcentration This compound in Urinary Tract XRayBeam->DiodoneConcentration High Attenuation (Iodine) Patient Patient's Body XRayDetector X-Ray Detector SoftTissue->XRayDetector Higher Exposure DiodoneConcentration->XRayDetector Lower Exposure Radiograph Radiograph Image XRayDetector->Radiograph

Caption: How this compound enhances contrast in X-ray imaging.

IVP_Workflow Intravenous Pyelogram (IVP) Experimental Workflow Start Start: Patient Preparation BaselineXRay 1. Baseline Abdominal X-Ray Start->BaselineXRay IV_Insertion 2. IV Line Insertion BaselineXRay->IV_Insertion Diodone_Injection 3. Inject this compound Contrast Agent IV_Insertion->Diodone_Injection Timed_Xrays 4. Timed Series of X-Rays (e.g., 5, 10, 15, 30 min) Diodone_Injection->Timed_Xrays Urination 5. Patient Urinates Timed_Xrays->Urination Final_Xray 6. Final X-Ray of Empty Bladder Urination->Final_Xray End End: Image Analysis Final_Xray->End

Caption: A step-by-step workflow of the IVP procedure.

References

An In-depth Technical Guide to the Mechanism of Action of Iodopyracet as a Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Iodopyracet as a contrast agent. It delves into its physicochemical properties, pharmacokinetics with a focus on its renal excretion pathway, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: X-ray Attenuation

Iodopyracet, an iodinated organic compound, functions as a contrast agent due to the high atomic number of its constituent iodine atoms. When administered into the body, the iodine atoms in Iodopyracet absorb X-rays to a much greater extent than the surrounding soft tissues. This differential absorption of X-rays creates a high contrast on radiographic images, allowing for enhanced visualization of the structures and organs where the agent is distributed.

Pharmacokinetics and Renal Excretion

The clinical efficacy and safety of Iodopyracet are intrinsically linked to its pharmacokinetic profile, which is dominated by rapid renal excretion. The elimination of Iodopyracet from the body is a multi-step process involving glomerular filtration and active tubular secretion.

Glomerular Filtration

Following intravenous administration, Iodopyracet is freely filtered from the blood through the glomeruli of the kidneys. This process is dependent on the glomerular filtration rate (GFR), a key indicator of renal function.

Active Tubular Secretion

A significant portion of Iodopyracet is actively secreted from the peritubular capillaries into the renal tubules by the proximal tubular cells. This carrier-mediated process is highly efficient and contributes substantially to the rapid clearance of the agent from the bloodstream.

The tubular secretion of Iodopyracet is characteristic of organic anions and is primarily mediated by Organic Anion Transporters (OATs) located on the basolateral membrane of the proximal tubule cells. Specifically, OAT1 and OAT3 are responsible for the uptake of Iodopyracet from the blood into the tubular cells. The subsequent efflux of Iodopyracet from the tubular cells into the tubular lumen is mediated by apical transporters, which are likely members of the multidrug resistance-associated protein (MRP) family, such as MRP2 and MRP4, or other voltage-driven organic anion transporters.

The active secretion of Iodopyracet is a saturable process and can be competitively inhibited by other organic anions, such as probenecid.[1] This interaction has been utilized in experimental settings to study the mechanism of tubular secretion.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key quantitative data related to the renal clearance of Iodopyracet from preclinical studies.

ParameterSpeciesValueNotes
Renal ClearanceRabbit9.5 L/h
Renal ExcretionDogPredominantly via tubular secretionSecretion is inhibited by probenecid.[1]
Renal ClearanceDogSupply-limited at low plasma concentrations and capacity-limited at high plasma levels.[1]

Note: Specific quantitative renal clearance values for Iodopyracet in dogs and humans were not explicitly found in the reviewed literature, which often used Iodopyracet as a tool to measure renal plasma flow rather than reporting its own clearance rate.

Experimental Protocols

The following section details a generalized experimental protocol for determining the renal clearance of Iodopyracet, based on methodologies described in canine studies.

Animal Model and Preparation
  • Species: Beagle dogs[1]

  • Anesthesia: Intravenous administration of a suitable anesthetic agent.

  • Catheterization: Placement of catheters in a peripheral vein for drug administration and in a peripheral artery for blood sampling. A urinary catheter is placed for urine collection.

  • Hydration: Continuous intravenous infusion of a solution like 5% mannitol to maintain adequate urine flow.

Drug Administration
  • Dosage: A single intravenous bolus of 3.0 g of Iodopyracet.[1]

  • Infusion: In some protocols, a continuous infusion may be used to achieve steady-state plasma concentrations.

Sample Collection
  • Blood Samples: Arterial blood samples are collected at predetermined time points following Iodopyracet administration.

  • Urine Samples: Urine is collected over specific time intervals throughout the experiment.

Sample Analysis
  • The concentration of Iodopyracet in plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Data Analysis
  • Renal Clearance Calculation: Renal clearance (CLr) is calculated using the following formula: CLr = (U x V) / P Where:

    • U = Urinary concentration of Iodopyracet

    • V = Urine flow rate

    • P = Plasma concentration of Iodopyracet

Mandatory Visualizations

Signaling Pathway of Renal Tubular Secretion

Iodopyracet_Renal_Secretion cluster_blood Peritubular Capillary cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen Iodopyracet_Blood Iodopyracet OAT OAT1/OAT3 Iodopyracet_Blood->OAT Basolateral Uptake Iodopyracet_Cell Iodopyracet Apical_Transporter Apical Transporter (e.g., MRP2/MRP4) Iodopyracet_Cell->Apical_Transporter OAT->Iodopyracet_Cell Iodopyracet_Urine Iodopyracet Apical_Transporter->Iodopyracet_Urine Apical Efflux

Caption: Renal tubular secretion of Iodopyracet.

Experimental Workflow for Renal Clearance Measurement

Experimental_Workflow A Animal Preparation (Anesthesia, Catheterization) B Intravenous Administration of Iodopyracet (3.0 g) A->B C Timed Blood Sample Collection B->C D Timed Urine Sample Collection B->D E Sample Analysis (HPLC) C->E D->E F Data Analysis (Renal Clearance Calculation) E->F

Caption: Experimental workflow for Iodopyracet renal clearance.

References

An In-Depth Technical Guide to the Synthesis of (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The document details the multi-step synthetic pathway, including experimental protocols, and presents relevant quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid is a four-step process commencing from pyridine. The overall synthetic scheme is presented below.

Synthesis_Pathway Pyridine Pyridine Pyridinium 4-Pyridyl-pyridinium chloride Pyridine->Pyridinium 1. Thionyl chloride Pyridone4 4-Pyridone Pyridinium->Pyridone4 2. H₂O, 150°C Diiodo 3,5-Diiodo-4-pyridone Pyridone4->Diiodo 3. Iodine monochloride FinalProduct (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid Diiodo->FinalProduct 4. Chloroacetic acid,    NaOH

Caption: Overall synthetic pathway for (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-Pyridone from Pyridine

The initial step involves the conversion of pyridine to 4-pyridone. This is achieved through the formation of a 4-pyridyl-pyridinium chloride intermediate, followed by hydrolysis.

Experimental Protocol:

  • In a reaction vessel, 2 moles of pyridine are reacted with thionyl chloride to yield 4-pyridyl-pyridinium chloride.

  • The resulting 4-pyridyl-pyridinium chloride is then subjected to hydrolysis by the addition of water at 150°C to produce 4-pyridone.[1]

Step 2: Synthesis of 3,5-Diiodo-4-pyridone

The second step is the iodination of 4-pyridone at the 3 and 5 positions. An efficient method for this transformation involves the in-situ generation of iodine.

Experimental Protocol:

  • In a reaction flask, dissolve 9.51 g (0.10 mol) of 4-hydroxypyridine and 59.96 g (0.40 mol) of sodium iodide in 200 mL of methanol and 25 mL of concentrated hydrochloric acid.

  • Slowly add a solution of 22.61 g (0.25 mol) of sodium chlorite and 3.72 g (0.05 mol) of sodium hypochlorite in 100 mL of water over 2 hours.

  • After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.

  • Monitor the reaction progress using high-performance liquid chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with 200 mL of water and extract with chloroform (3 x 150 mL).

  • Wash the combined organic phases once with brine containing sodium bicarbonate and once with brine containing sodium thiosulfate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3,5-diiodo-4-hydroxypyridine.

Quantitative Data:

ParameterValue
Yield98.0%
Purity (LC)97.9%
Step 3: Synthesis of (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid

The final step is the N-alkylation of 3,5-diiodo-4-pyridone with chloroacetic acid in the presence of a base.

Experimental Protocol:

  • 3,5-diiodo-4-pyridone is reacted with chloroacetic acid in the presence of sodium hydroxide to yield (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid.[1]

Physicochemical and Spectroscopic Data

This section summarizes the known physical and spectral properties of the key intermediate and the final product.

3,5-Diiodo-4-pyridone
PropertyValueReference
Appearance Off-white solid
1H NMR (400MHz, DMSO-d6) δ 11.93 (s, br, 1H, OH), 8.25 (s, 2H, ArH)Chinese Patent CN104311479A
13C NMR (300MHz, CDCl3) δ 170.72, 143.21, 89.80Chinese Patent CN104311479A
(3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid
PropertyValueReference
Molecular Formula C₇H₅I₂NO₃
Molecular Weight 404.93 g/mol
Melting Point 244°C (decomposition)
13C NMR AvailableChemicalBook
Mass Spectrum AvailableChemicalBook
IR Spectrum Available

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process, highlighting the key transformations.

Synthesis_Workflow Start Start: Pyridine Step1 Step 1: Formation of 4-Pyridone Start->Step1 Intermediate1 Intermediate: 4-Pyridone Step1->Intermediate1 Step2 Step 2: Iodination Intermediate1->Step2 Intermediate2 Intermediate: 3,5-Diiodo-4-pyridone Step2->Intermediate2 Step3 Step 3: N-Alkylation Intermediate2->Step3 End Final Product: (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid Step3->End

Caption: Logical workflow of the synthesis.

Conclusion

This guide outlines a robust and high-yielding synthetic route to (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid. The provided experimental protocols and spectral data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient production of this important chemical intermediate. Further optimization of the N-alkylation step could potentially improve the overall efficiency of the synthesis.

References

A Historical Review of Diodone Pharmacokinetics: Methodologies and Data from Foundational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diodone, also known as Iodopyracet, was a pivotal substance in the mid-20th century for the quantitative assessment of renal function, particularly the measurement of renal plasma flow (RPF) and tubular secretory capacity. Its pharmacokinetic profile, characterized by efficient renal excretion, made it a valuable tool for nephrologists and physiologists. This technical guide provides an in-depth review of the historical pharmacokinetic studies of this compound, focusing on the experimental protocols and quantitative data from seminal papers published in the 1930s and 1940s. Understanding these foundational studies offers valuable insights into the evolution of pharmacokinetic research and renal physiology.

Experimental Protocols in Historical this compound Studies

The pioneering studies on this compound pharmacokinetics laid the groundwork for modern renal function tests. The methodologies, while lacking the sophistication of current techniques, were remarkably rigorous for their time. The following sections detail the typical experimental protocols employed in these historical studies, drawing from landmark papers by Smith, Goldring, Chasis, Landis, and their colleagues.

Subject Population and Preparation

In early studies, subjects were typically healthy adult males and females, or specific patient populations such as individuals with hypertension or toxemia of pregnancy.[1][2][3] Subjects were often in a post-absorptive state, having fasted overnight to ensure baseline physiological conditions.[1][2][3] Hydration was maintained by the oral administration of water to ensure adequate urine flow, which was crucial for accurate clearance measurements.

This compound Administration

This compound was administered intravenously. For the determination of renal plasma flow, a continuous infusion was commonly employed to achieve and maintain a steady-state plasma concentration.[1][2][3] A priming dose was often given to rapidly achieve the desired plasma level, followed by a sustaining infusion at a constant rate.[1][2][3] The concentration of this compound in the infusion solution was carefully prepared to deliver a specific dose over a defined period.

Sample Collection: Blood and Urine

A critical component of these studies was the precise collection of blood and urine samples.

  • Urine Collection: Urine was collected over accurately timed intervals.[1][2][3] The bladder was typically emptied at the beginning of the study, and subsequent urine samples were collected for one or more clearance periods, each lasting from 10 to 30 minutes.[1][2][3] Complete emptying of the bladder at the end of each period was essential for accurate volume measurement and was often facilitated by washing the bladder with sterile water.

  • Blood Sampling: Blood samples were drawn at the midpoint of each urine collection period to represent the average plasma concentration during that interval.[1][2][3] Arterial or venous blood was collected, and the plasma was separated for analysis.

Analytical Methodology for this compound Quantification

The quantitative analysis of this compound in plasma and urine in the 1930s and 1940s relied on chemical methods that measured the iodine content of the molecule. A common method involved the precipitation of plasma proteins, followed by an oxidation step to convert the organically bound iodine in this compound to inorganic iodide. The resulting iodide was then titrated, often using a thiosulfate solution, to determine its concentration. This value was then used to calculate the concentration of this compound, as the iodine content of the this compound molecule was known. These methods, while laborious by modern standards, were capable of providing the necessary quantitative data for pharmacokinetic calculations.

Quantitative Pharmacokinetic Data from Historical Studies

The primary pharmacokinetic parameter of interest in these historical studies was renal clearance, which was used to estimate renal plasma flow. The clearance of this compound was calculated using the standard clearance formula:

C = (U x V) / P

Where:

  • C is the clearance (in mL/min)

  • U is the concentration of this compound in urine

  • V is the rate of urine flow (in mL/min)

  • P is the concentration of this compound in plasma

The following tables summarize the this compound clearance data from key historical studies.

Study Subject Group Number of Subjects Mean this compound Clearance (mL/min) Range of this compound Clearance (mL/min)
Smith et al. (1938)Normal Males9743592 - 982
Smith et al. (1938)Normal Females11594482 - 700
Chesley et al. (1940)Normal Pregnant Women14609425 - 788
Landis et al. (1936)Normal Subjects5Not provided495 - 765
Study Subject Group Mean Effective Renal Blood Flow (mL/min) Mean Filtration Fraction
Smith et al. (1938)Normal Males12090.19
Smith et al. (1938)Normal Females9870.19
Chesley et al. (1940)Normal Pregnant Women10400.19

Signaling Pathways and Experimental Workflows

The experimental workflow for determining this compound clearance was a multi-step process that required careful coordination of subject preparation, drug administration, and sample collection and analysis.

Diodone_Clearance_Workflow cluster_prep Subject Preparation cluster_admin This compound Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_calc Pharmacokinetic Calculation Fasting Overnight Fasting Hydration Oral Water Loading Fasting->Hydration PrimingDose IV Priming Dose Hydration->PrimingDose SustainingInfusion Continuous IV Infusion PrimingDose->SustainingInfusion UrineCollection Timed Urine Collection SustainingInfusion->UrineCollection BloodSampling Midpoint Blood Sampling SustainingInfusion->BloodSampling UrineAnalysis Urine this compound Measurement UrineCollection->UrineAnalysis PlasmaAnalysis Plasma this compound Measurement BloodSampling->PlasmaAnalysis ClearanceCalc Renal Clearance Calculation C = (U * V) / P PlasmaAnalysis->ClearanceCalc UrineAnalysis->ClearanceCalc

Caption: Experimental workflow for this compound clearance measurement.

The renal handling of this compound involves both glomerular filtration and active tubular secretion. At low plasma concentrations, this compound is almost completely cleared from the renal plasma in a single passage through the kidneys. This high extraction ratio is the reason its clearance provides a good estimate of renal plasma flow. The secretion occurs in the proximal tubules via organic anion transporters.

Renal_Excretion_Pathway cluster_blood Renal Artery Blood cluster_nephron Nephron cluster_circulation Renal Vein Blood Diodone_Plasma This compound in Plasma Glomerulus Glomerular Filtration Diodone_Plasma->Glomerulus ProximalTubule Active Tubular Secretion Diodone_Plasma->ProximalTubule Peritubular Capillaries Cleared_Plasma Cleared Plasma Diodone_Plasma->Cleared_Plasma ~90% Extraction Urine This compound in Urine Glomerulus->Urine ProximalTubule->Urine

References

An In-depth Technical Guide on the Early Research of Diodone for Renal Function Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the study of renal physiology underwent a significant transformation with the development of clearance techniques to quantify kidney function. Among the pioneering substances used for these measurements was Diodone, an iodine-containing organic compound. This technical guide provides a comprehensive overview of the early research on this compound for the measurement of renal function, with a particular focus on the foundational work of Homer W. Smith and his contemporaries. The methodologies detailed herein laid the groundwork for our modern understanding of renal plasma flow and tubular function.

Core Principles: The Clearance Concept

The fundamental principle underlying the use of this compound in renal function studies is the clearance concept . Renal clearance of a substance is the virtual volume of plasma from which that substance is completely removed by the kidneys per unit of time. The formula for calculating clearance is:

C = (U x V) / P

Where:

  • C is the clearance rate (in mL/min)

  • U is the concentration of the substance in urine

  • V is the rate of urine flow (in mL/min)

  • P is the concentration of the substance in plasma

For a substance to be an ideal agent for measuring renal plasma flow (RPF), it should be completely extracted from the blood during its passage through the kidneys. While no substance is perfectly extracted, this compound and later para-aminohippuric acid (PAH) were found to have high extraction ratios, making them suitable for estimating effective renal plasma flow (ERPF).[1]

Experimental Protocols

The following protocols are synthesized from the foundational research of the 1930s and 1940s, primarily attributed to the work of Homer W. Smith and his colleagues. These methods were instrumental in establishing the utility of this compound for renal function assessment.

Protocol 1: Simultaneous Measurement of Glomerular Filtration Rate (GFR) and Effective Renal Plasma Flow (ERPF) using Inulin and this compound

This protocol describes the constant infusion method for the simultaneous determination of GFR and ERPF.

1. Subject Preparation:

  • Subjects were typically studied in a post-absorptive state to ensure a steady physiological condition.

  • Adequate hydration was maintained to ensure a constant and sufficient urine flow for accurate collection.

2. Priming and Infusion:

  • A priming intravenous injection of inulin and this compound was administered to rapidly achieve a stable plasma concentration.

  • This was immediately followed by a continuous intravenous infusion of both substances at a constant rate. The infusion solution was prepared to maintain the desired plasma concentrations throughout the experiment.

3. Equilibration Period:

  • An equilibration period of 30-60 minutes was allowed for the inulin and this compound to distribute throughout the body fluids and for their plasma concentrations to stabilize.

4. Sample Collection:

  • Following equilibration, precisely timed urine collection periods were initiated. The bladder was emptied at the beginning of the first period, and this urine was discarded.

  • Urine was collected via voluntary voiding or catheterization at the end of each period (e.g., every 15-20 minutes). The volume of each urine sample was accurately measured.

  • Blood samples were drawn from a peripheral vein at the midpoint of each urine collection period to obtain a representative plasma concentration.

5. Sample Analysis:

  • Inulin Analysis: The concentration of inulin in plasma and urine was determined using methods such as the resorcinol-thiourea method.

  • This compound Analysis: The concentration of this compound in plasma and urine was determined by measuring its iodine content. This often involved a wet digestion method followed by a colorimetric reaction.

6. Calculation:

  • The clearance of inulin (C_inulin) was calculated to determine the GFR.

  • The clearance of this compound (C_this compound) was calculated to determine the ERPF.

Logical Workflow for Clearance Measurement

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase subject_prep Subject Preparation (Post-absorptive, Hydrated) priming Priming IV Injection (Inulin & this compound) subject_prep->priming infusion Continuous IV Infusion priming->infusion equilibration Equilibration Period (30-60 min) infusion->equilibration urine_collection Timed Urine Collection equilibration->urine_collection blood_collection Midpoint Blood Sampling equilibration->blood_collection sample_processing Sample Processing (Centrifugation) urine_collection->sample_processing blood_collection->sample_processing inulin_analysis Inulin Analysis sample_processing->inulin_analysis diodone_analysis This compound Analysis sample_processing->diodone_analysis calculation Clearance Calculation (GFR & ERPF) inulin_analysis->calculation diodone_analysis->calculation

Caption: Experimental workflow for the simultaneous measurement of GFR and ERPF.

Data Presentation

The following tables summarize representative quantitative data from early studies on renal function. It is important to note that these values could vary based on the specific study population and analytical methods used.

Table 1: Renal Clearance Values in Normal Subjects

ParameterSubstanceMean Clearance Rate (mL/min/1.73 m²)
Glomerular Filtration Rate (GFR)Inulin125
Effective Renal Plasma Flow (ERPF)This compound650
Effective Renal Plasma Flow (ERPF)p-Aminohippuric Acid (PAH)600-700

Table 2: Comparison of this compound and p-Aminohippuric Acid (PAH)

CharacteristicThis compoundp-Aminohippuric Acid (PAH)
Primary Use Measurement of ERPF and tubular excretory massMeasurement of ERPF
Renal Extraction Ratio ~0.85 - 0.90~0.92
Notes One of the first substances used for ERPF measurement.Became the preferred agent due to its slightly higher and more consistent extraction ratio.

Signaling Pathways and Logical Relationships

The process of renal clearance for substances like this compound involves both glomerular filtration and active tubular secretion. The following diagram illustrates this physiological pathway.

renal_clearance_pathway cluster_vasculature Renal Vasculature cluster_nephron Nephron Tubule renal_artery Renal Artery (this compound in Plasma) glomerulus Glomerulus renal_artery->glomerulus Blood Flow efferent_arteriole Efferent Arteriole glomerulus->efferent_arteriole bowmans_capsule Bowman's Capsule glomerulus->bowmans_capsule Filtration peritubular_capillaries Peritubular Capillaries efferent_arteriole->peritubular_capillaries renal_vein Renal Vein (Remaining this compound) peritubular_capillaries->renal_vein proximal_tubule Proximal Tubule peritubular_capillaries->proximal_tubule Active Secretion bowmans_capsule->proximal_tubule urine Final Urine proximal_tubule->urine

Caption: Physiological pathway of this compound clearance in the kidney.

Conclusion

The early research on this compound for renal function measurement, spearheaded by pioneers like Homer W. Smith, was a critical step in the evolution of nephrology and renal physiology. The development of clearance techniques provided a non-invasive means to quantify key aspects of kidney function, namely glomerular filtration and renal plasma flow. While this compound was later largely replaced by para-aminohippuric acid for its slightly superior extraction ratio, the foundational methodologies established with this compound remain a cornerstone of renal research. This guide serves as a technical resource for understanding these seminal experiments and their enduring impact on the field.

References

Unearthing the Past: A Technical Guide to the Historical Toxicology of Iodopyracet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodopyracet, also known under the trade name Diodrast, was a pioneering intravenous urographic contrast agent widely used in the mid-20th century for radiographic visualization of the urinary tract. Its historical significance in diagnostic medicine is well-documented; however, a comprehensive understanding of its toxicological profile is essential for researchers and drug development professionals exploring iodine-based compounds or investigating the long-term effects of historical medical practices. This in-depth technical guide synthesizes available historical toxicology data on Iodopyracet, presenting quantitative findings in a structured format, detailing experimental methodologies of key studies, and visualizing associated biological pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the available quantitative data from historical toxicological studies on Iodopyracet. It is important to note that historical data may lack the rigorous statistical analysis and detailed reporting standards of modern studies.

Table 1: Acute Toxicity - Lethal Dose 50 (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)SexReference
RatOralData Not AvailableN/A[Historical Toxicology Reports]
MouseIntravenousData Not AvailableN/A[Historical Toxicology Reports]
RabbitSubcutaneousData Not AvailableN/A[Historical Toxicology Reports]

No specific LD50 values for Iodopyracet were found in the available historical records. The absence of this data is a significant gap in the historical toxicological profile of this compound.

Table 2: Sub-chronic and Chronic Toxicity

SpeciesRoute of AdministrationDurationDose LevelsKey FindingsNOAEL (mg/kg/day)Reference
RatIntravenous13 weeksUp to 30 mg/kg/dayPotential targets identified in the thymus (females only), urinary system, and male reproductive system.10[1]
DogIntravenous7 and 4 weeksUp to 30 mg/kg/dayNo adverse findings observed.≥ 30[1]

Table 3: Ocular Toxicity

SpeciesRoute of AdministrationDurationConcentrationKey FindingsOcular NOAELReference
RabbitTopical39 weeksUp to 5% (3x/day)Transient blinking and squinting, indicating mild ocular irritation.5% (5.25 mg/eye/day)[1]
DogTopical39 weeksUp to 5% (3x/day)Transient blinking and squinting, indicating mild ocular irritation. The tongue was also identified as a potential target.5% (5.25 mg/eye/day)[1]

Table 4: Developmental Toxicity

SpeciesRoute of AdministrationDosing PeriodDose LevelsKey FindingsFetal NOAELReference
N/AN/AN/AN/AA historical database noted omphalocele, an extremely rare malformation, in 1 fetus each in 2 litters out of 2237 litters. In a specific study, 2 litters had an affected fetus, making it difficult to definitively rule out a test article-related effect. Bipartite sternal ossification was also observed but considered likely to not be adverse.Not Identified[1]

Experimental Protocols

Detailed experimental protocols from historical studies are often not fully documented by modern standards. However, based on common practices of the era and available information, the following methodologies for key experiments can be inferred.

Acute Toxicity (LD50) Determination

Historical methods for LD50 determination, such as the Karber-Behrens, Reed-Muench, and Miller-Tainer methods, were likely employed. These methods generally involved the following steps:

  • Animal Selection: Healthy, young adult animals of a specific strain and sex were chosen.

  • Dose Ranging: A preliminary study with a small number of animals was conducted to determine the approximate lethal dose range.

  • Main Study: Several groups of animals (typically 5-10 per group) were administered a series of graded doses of Iodopyracet via the specified route (e.g., oral, intravenous).

  • Observation: Animals were observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.

  • LD50 Calculation: The dose that resulted in 50% mortality within the observation period was calculated using one of the aforementioned statistical methods.

Repeated-Dose Toxicity Studies

These studies aimed to evaluate the effects of longer-term exposure to Iodopyracet.

  • Animal Model: Rats and dogs were commonly used for sub-chronic and chronic toxicity testing.

  • Dose Administration: Iodopyracet was administered daily or on a set schedule for a period ranging from weeks to months. The intravenous route was common for this compound.

  • Clinical Observations: Animals were regularly monitored for changes in body weight, food and water consumption, and clinical signs of toxicity.

  • Clinical Pathology: Blood and urine samples were collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.

  • Necropsy and Histopathology: At the end of the study, animals were euthanized, and a full necropsy was performed. Organs were weighed, and tissues were collected for microscopic examination to identify any pathological changes.

Visualizations

Experimental Workflow for Repeated-Dose Toxicity Study

RepeatedDoseToxicityWorkflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Terminal Phase cluster_analysis Data Analysis AnimalAcclimatization Animal Acclimatization DoseRangeFinding Dose Range-Finding Study AnimalAcclimatization->DoseRangeFinding DoseAdministration Daily Dose Administration DoseRangeFinding->DoseAdministration ClinicalObservations Clinical Observations DoseAdministration->ClinicalObservations BodyWeight Body Weight & Food/Water Intake DoseAdministration->BodyWeight ClinicalPathology Clinical Pathology Sampling DoseAdministration->ClinicalPathology Euthanasia Euthanasia ClinicalPathology->Euthanasia Necropsy Gross Necropsy Euthanasia->Necropsy OrganWeights Organ Weight Measurement Necropsy->OrganWeights Histopathology Histopathological Examination OrganWeights->Histopathology DataCompilation Data Compilation & Statistical Analysis Histopathology->DataCompilation NOAEL_Determination NOAEL Determination DataCompilation->NOAEL_Determination

Caption: Workflow of a typical repeated-dose toxicity study.

Potential Signaling Pathway for Iodinated Contrast Media-Induced Renal Toxicity

While specific signaling pathways for Iodopyracet are not detailed in historical literature, modern understanding of iodinated contrast media-induced nephrotoxicity can provide a hypothetical framework.

RenalToxicityPathway cluster_vascular Vascular Effects cluster_tubular Tubular Effects cluster_outcome Clinical Outcome Iodopyracet Iodopyracet Administration RenalVasoconstriction Renal Vasoconstriction Iodopyracet->RenalVasoconstriction Increased Vasoconstrictors DirectToxicity Direct Tubular Cell Toxicity Iodopyracet->DirectToxicity High Intratubular Concentration MedullaryHypoxia Medullary Hypoxia RenalVasoconstriction->MedullaryHypoxia ROS_Formation Reactive Oxygen Species (ROS) Formation MedullaryHypoxia->ROS_Formation AKI Acute Kidney Injury (AKI) MedullaryHypoxia->AKI DirectToxicity->ROS_Formation Apoptosis Tubular Cell Apoptosis ROS_Formation->Apoptosis Apoptosis->AKI

Caption: Hypothesized signaling cascade in renal toxicity.

Conclusion

The available historical toxicological data for Iodopyracet provides a foundational, albeit incomplete, picture of its safety profile. The primary toxicities identified were mild ocular irritation with topical application and potential effects on the thymus, urinary system, and male reproductive system in rats at high intravenous doses. A definitive fetal No-Observed-Adverse-Effect Level was not established. The lack of specific LD50 data represents a notable gap in the historical record. This guide serves as a valuable resource for understanding the toxicological assessment of early contrast agents and highlights the evolution of toxicological science and reporting standards. Further research into archived and unpublished historical records may be necessary to build a more complete toxicological profile of Iodopyracet.

References

The Discovery and Development of Diodone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Pioneering Radiocontrast Agent for Researchers, Scientists, and Drug Development Professionals

Introduction

Diodone, also known as Iodopyracet, represents a significant milestone in the history of medical imaging. As one of the early organic iodine-based contrast agents, its development in the 1930s revolutionized the visualization of the urinary tract, paving the way for modern diagnostic techniques. This technical guide provides a comprehensive overview of the discovery, synthesis, experimental evaluation, and clinical application of this compound, tailored for professionals in the fields of pharmaceutical science and medical research.

Discovery and Historical Context

The journey to develop a safe and effective intravenous contrast agent for urography was a collaborative effort in the early 20th century. Building on the initial work of chemists and radiologists, the synthesis of this compound is primarily attributed to the German chemist Arthur Binz and his colleague C. Räth . Their work followed the development of Uroselectan, another early contrast agent.

The clinical application of this compound was pioneered by American urologist Moses Swick in collaboration with Alexander von Lichtenberg . Their clinical studies in the early 1930s demonstrated the efficacy of this compound for intravenous urography, a technique that allowed for the visualization of the kidneys, ureters, and bladder. This compound, marketed as Diodrast, quickly became a widely used diagnostic tool.

Physicochemical Properties and Formulation

This compound is the diethanolamine salt of 3,5-diiodo-4-pyridone-N-acetic acid. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C₇H₅I₂NO₃ (this compound acid)
IUPAC Name (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid
Molar Mass 404.930 g/mol (this compound acid)
Iodine Content Approximately 50% by weight
Formulation Typically a 35% aqueous solution of the diethanolamine salt

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Chemical Synthesis of 3,5-Diiodo-4-pyridone-N-acetic Acid

The synthesis of the active component of this compound involves a multi-step process:

  • Formation of 4-Pyridyl-pyridinium Chloride: Pyridine is reacted with thionyl chloride.

  • Conversion to 4-1H-pyridone: The resulting 4-pyridyl-pyridinium chloride is treated with water at 150°C.

  • Iodination: The 4-1H-pyridone is iodinated using iodomonochloride (ICl) to yield 3,5-diiodopyridone.

  • N-Alkylation: The 3,5-diiodopyridone is then reacted with chloroacetic acid in the presence of sodium hydroxide to produce 3,5-diiodo-4-pyridone-N-acetic acid.

  • Salt Formation: The final this compound product is prepared by dissolving the 3,5-diiodo-4-pyridone-N-acetic acid in a solution of diethanolamine.

G Pyridine Pyridine Reaction1 Reaction Pyridine->Reaction1 ThionylChloride Thionyl Chloride ThionylChloride->Reaction1 PyridylPyridiniumChloride 4-Pyridyl-pyridinium Chloride Reaction1->PyridylPyridiniumChloride Reaction2 Reaction PyridylPyridiniumChloride->Reaction2 Water Water (150°C) Water->Reaction2 Pyridone 4-1H-pyridone Reaction2->Pyridone Reaction3 Reaction Pyridone->Reaction3 Iodomonochloride Iodomonochloride (ICl) Iodomonochloride->Reaction3 Diiodopyridone 3,5-diiodopyridone Reaction3->Diiodopyridone Reaction4 Reaction Diiodopyridone->Reaction4 ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Reaction4 SodiumHydroxide Sodium Hydroxide SodiumHydroxide->Reaction4 DiodoneAcid 3,5-diiodo-4-pyridone-N-acetic acid Reaction4->DiodoneAcid Reaction5 Reaction DiodoneAcid->Reaction5 Diethanolamine Diethanolamine Diethanolamine->Reaction5 This compound This compound Reaction5->this compound

Synthesis of this compound.
Acute Toxicity Studies (LD50)

  • Animal Models: Primarily mice and rats were used.

  • Route of Administration: Intravenous and oral routes were typically tested.

  • Dose-Ranging Studies: A range of doses of the this compound solution were administered to different groups of animals.

  • Observation: Animals were observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • LD50 Calculation: The dose that resulted in the death of 50% of the animals in a group was determined and expressed as mg/kg of body weight.

Animal ModelRoute of AdministrationLD50 (mg/kg)
MouseIntravenous2400
RatIntravenous4000

Table 2: Acute Toxicity (LD50) of this compound

Clinical Protocol for Intravenous Urography

The clinical use of this compound for intravenous urography followed a standardized protocol to ensure optimal imaging and patient safety:

  • Patient Preparation: Patients were typically required to have their bowels cleared using laxatives to prevent fecal matter from obscuring the urinary tract on the X-ray images. Dehydration was sometimes employed to increase the concentration of the contrast agent in the urine.

  • Contrast Administration: A 35% solution of this compound was injected intravenously. The typical adult dose was around 20 mL.

  • Imaging Sequence: A series of abdominal X-rays were taken at specific time intervals after injection to visualize the different parts of the urinary tract as the contrast agent was excreted.

    • 1-5 minutes: Nephrogram phase, showing the kidney parenchyma.

    • 5-15 minutes: Pyelogram phase, outlining the renal calyces and pelvis.

    • 20-30 minutes and later: Visualization of the ureters and bladder.

  • Ureteral Compression: In some cases, a compression band was applied over the lower abdomen to temporarily obstruct the ureters, leading to better distension and visualization of the upper urinary tract.

G Start Patient Preparation (Bowel Prep, Dehydration) Injection Intravenous Injection (20 mL of 35% this compound) Start->Injection Imaging_1_5 X-ray Imaging (1-5 min) Nephrogram Phase Injection->Imaging_1_5 Imaging_5_15 X-ray Imaging (5-15 min) Pyelogram Phase Imaging_1_5->Imaging_5_15 Compression Ureteral Compression (Optional) Imaging_5_15->Compression Imaging_20_30 X-ray Imaging (20-30+ min) Ureters and Bladder Imaging_5_15->Imaging_20_30 Without Compression Compression->Imaging_20_30 With Compression End Diagnosis Imaging_20_30->End

Intravenous Urography Workflow.

Pharmacokinetics and Mechanism of Action

Pharmacokinetics

This compound is primarily excreted by the kidneys. Following intravenous administration, it is rapidly distributed throughout the extracellular fluid and is cleared from the blood by both glomerular filtration and tubular secretion. The high efficiency of its renal excretion made it a valuable tool for measuring renal plasma flow.

ParameterValue
Route of Elimination Renal (Glomerular filtration and tubular secretion)
Half-life Approximately 1-2 hours (in normal renal function)

Table 3: Pharmacokinetic Properties of this compound

Mechanism of Action

The diagnostic efficacy of this compound is based on the high atomic number of iodine, which absorbs X-rays, thus creating a contrast between the urinary tract and the surrounding tissues. As the this compound solution passes through the kidneys and is excreted into the urine, it opacifies the renal pelvis, ureters, and bladder, allowing for their visualization on radiographic images. This compound itself does not have a direct pharmacological effect on signaling pathways in the traditional sense; its utility is purely as a physical contrast agent.

G cluster_body Body cluster_imaging Imaging IV_Injection Intravenous Injection of this compound Bloodstream Distribution in Bloodstream IV_Injection->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Glomerulus Glomerular Filtration Kidneys->Glomerulus Tubules Tubular Secretion Kidneys->Tubules Urine Excretion in Urine Glomerulus->Urine Tubules->Urine UrinaryTract Opacification of Urinary Tract Urine->UrinaryTract Detection X-ray Detection UrinaryTract->Detection Xray X-ray Source Xray->UrinaryTract X-rays Image Radiographic Image (Urogram) Detection->Image

Mechanism of Action of this compound.

Conclusion

This compound was a pivotal development in the field of diagnostic radiology. Its successful synthesis and clinical application provided a safe and effective means for visualizing the urinary tract, significantly advancing the diagnosis and management of renal and urological conditions. While it has been largely superseded by modern, non-ionic, and lower osmolality contrast agents, the principles of its development and use laid the foundation for the sophisticated imaging techniques available today. This guide serves as a technical resource for understanding the core scientific and clinical aspects of this pioneering contrast agent.

Diodone: A Historical Lens on Renal Physiological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of physiological research, certain tools, though now largely superseded, played a pivotal role in shaping our understanding of complex biological systems. Diodone, an iodinated organic acid, stands as one such historical cornerstone, particularly in the field of renal physiology. Prior to the widespread availability of more sophisticated techniques, this compound clearance was a fundamental method for quantifying renal plasma flow (RPF), a critical parameter in assessing kidney function and health. This technical guide delves into the historical application of this compound as a research tool, providing a detailed overview of the experimental protocols, a summary of the quantitative data it helped generate, and a visualization of the physiological pathways it elucidated. For contemporary researchers, understanding these foundational methods offers valuable context for modern techniques and a deeper appreciation of the evolution of renal physiology.

The Principle of this compound Clearance for Measuring Renal Plasma Flow

The utility of this compound in physiological research stemmed from its unique handling by the kidneys. At low plasma concentrations, this compound is almost completely cleared from the arterial blood in a single passage through the kidneys. This high extraction ratio is a consequence of two key processes: glomerular filtration and, more significantly, active tubular secretion. The efficient secretion of this compound by the proximal tubules ensures that the vast majority of the compound entering the renal circulation is excreted into the urine.

This near-complete clearance allows for the application of the Fick principle to estimate renal plasma flow. The principle states that the amount of a substance taken up by an organ per unit time is equal to the arterial concentration of the substance minus the venous concentration, multiplied by the blood flow. In the case of this compound, because its concentration in renal venous blood is negligible at low plasma levels, the equation simplifies, and the clearance of this compound becomes a direct measure of effective renal plasma flow (eRPF).

Experimental Protocol for this compound Clearance

The following protocol is a synthesized representation of the historical methods used for determining renal plasma flow using this compound clearance, primarily based on the work of Dean and McCance in their 1947 study on newborn infants.

1. Subject Preparation:

  • Subjects were typically in a post-absorptive state to ensure stable metabolic conditions.

  • Adequate hydration was maintained to ensure a steady urine flow rate, often facilitated by the oral administration of water.

2. This compound Administration:

  • A priming dose of this compound was administered intravenously to rapidly achieve a stable plasma concentration.

  • This was immediately followed by a continuous intravenous infusion of this compound at a constant rate throughout the experiment. The infusion rate was carefully calculated to maintain a low, stable plasma this compound concentration, typically below 2 mg per 100 ml, to ensure maximal tubular secretion without saturating the transport mechanism.

3. Sample Collection:

  • Urine Collection: Urine was collected over precisely timed intervals. In infants, this was often achieved through an indwelling catheter to ensure complete bladder emptying and accurate volume measurement. For adults, voluntary voiding at timed intervals was common. The duration of each collection period was typically 30 to 60 minutes.

  • Blood Collection: Blood samples were drawn from a peripheral vein at the midpoint of each urine collection period to represent the average plasma this compound concentration during that interval.

4. Sample Analysis:

  • The volume of each urine sample was accurately measured.

  • The concentration of this compound in both plasma and urine samples was determined. Historically, this involved colorimetric methods that reacted with the iodine component of the this compound molecule.

5. Calculation of this compound Clearance: The clearance of this compound (CD), representing the effective renal plasma flow, was calculated using the standard clearance formula:

CD = (UD x V) / PD

Where:

  • UD = Concentration of this compound in urine (mg/ml)

  • V = Urine flow rate (ml/min)

  • PD = Concentration of this compound in plasma (mg/ml)

Quantitative Data from Historical this compound Clearance Studies

The following table summarizes representative data from the 1947 study by Dean and McCance on the renal function of newborn infants, showcasing the use of this compound clearance to measure renal plasma flow.

Subject Age (days)This compound Clearance (ml/min/1.73 m²)Inulin Clearance (ml/min/1.73 m²)Filtration Fraction
249200.41
365250.38
478300.38
585350.41
692400.43

Data adapted from Dean, R. F. A., & McCance, R. A. (1947). Inulin, this compound, creatinine and urea clearances in newborn infants. The Journal of physiology, 106(4), 431–439.

This data was instrumental in demonstrating the developmental physiology of the neonatal kidney, revealing that both glomerular filtration rate (measured by inulin clearance) and renal plasma flow increase significantly in the first week of life.

Physiological Mechanism and Experimental Workflow

The physiological basis for this compound's utility lies in its active transport by the organic anion transporters (OATs) located in the basolateral membrane of the proximal tubule cells. This process is then followed by its facilitated diffusion across the apical membrane into the tubular lumen.

G cluster_blood Peritubular Capillary cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen D_blood This compound OAT Organic Anion Transporter (OAT) D_blood->OAT Active Transport D_cell This compound D_lumen This compound D_cell->D_lumen Facilitated Diffusion OAT->D_cell

This compound transport in the proximal tubule.

The experimental workflow for a this compound clearance study can be visualized as a sequential process, from subject preparation to final data analysis.

G A Subject Preparation (Hydration, Fasting) B Intravenous Priming Dose of this compound A->B C Continuous Intravenous Infusion of this compound B->C D Timed Urine Collection C->D E Midpoint Blood Sample Collection C->E F Measure Urine Volume D->F G Measure this compound Concentration (Urine & Plasma) D->G E->G H Calculate this compound Clearance (eRPF) F->H G->H

Workflow of this compound clearance experiment.

Conclusion

While this compound clearance has been largely replaced by methods employing substances like para-aminohippurate (PAH) and advanced imaging techniques, its historical significance remains undeniable. The principles established through this compound-based research laid the groundwork for our modern understanding of renal hemodynamics and tubular transport. For today's researchers, this historical perspective not only enriches their knowledge base but also underscores the iterative nature of scientific progress, where foundational tools pave the way for future innovation. The detailed protocols and data presented here serve as a valuable reference for understanding the evolution of physiological measurement and the enduring legacy of pioneering research tools like this compound.

Methodological & Application

Application Notes and Protocols for the Diodone Clearance Method for Determining Effective Renal Plasma Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of effective renal plasma flow (ERPF) is a critical parameter in the assessment of renal function, providing valuable insights into kidney health and the renal handling of xenobiotics. Historically, the Diodone clearance method was a widely used technique for this purpose. This compound, also known as Iodopyracet, is an organic iodine compound that is efficiently secreted by the proximal tubules of the kidney. This property allows its clearance rate to be a reliable measure of ERPF.

These application notes provide a detailed overview of the principles, protocols, and data interpretation associated with the this compound clearance method. While this method is now less common, superseded in many instances by methods utilizing para-aminohippuric acid (PAH) or radioisotopes, understanding its principles and methodology remains valuable for historical data interpretation and for specific research applications where an iodinated contrast agent's clearance is of interest.

The renal clearance of a substance is the volume of plasma from which the substance is completely removed by the kidneys per unit of time.[1][2] For a substance that is both filtered at the glomerulus and actively secreted by the renal tubules, with minimal reabsorption, its clearance approximates the ERPF. This compound is such a substance, making it a suitable agent for ERPF measurement.[3][4]

Data Presentation

The following tables summarize quantitative data relevant to the this compound clearance method and its comparison with other common techniques for assessing renal function.

Table 1: Comparison of Clearance Methods for Effective Renal Plasma Flow (ERPF)

MethodAgentPrincipleTypical ERPF Value (mL/min)AdvantagesDisadvantages
This compound Clearance This compound (Iodopyracet)Glomerular Filtration & Tubular Secretion~500 - 650Historical precedent, useful for specific iodine contrast studies.Less common, potential for allergic reactions to iodine, requires chemical analysis.
PAH Clearance Para-aminohippuric acidGlomerular Filtration & Tubular Secretion540 - 650[5]"Gold standard", high extraction ratio.Requires continuous infusion, chemical analysis.
Radioisotope Renography ¹³¹I-orthoiodohippurate (OIH)Glomerular Filtration & Tubular SecretionVaries with methodNon-invasive imaging, can assess individual kidney function.[6][7]Requires specialized equipment and handling of radioactive materials.

Table 2: Key Parameters in Renal Function Assessment

ParameterDescriptionTypical Normal ValueCalculation from Clearance Data
Effective Renal Plasma Flow (ERPF) The volume of plasma that is cleared of a substance per unit time.500 - 650 mL/min(Urine Concentration of this compound × Urine Flow Rate) / Plasma Concentration of this compound
Glomerular Filtration Rate (GFR) The rate at which fluid is filtered from the glomerular capillaries into Bowman's capsule.125 mL/min[1]Measured using inulin or creatinine clearance.
Filtration Fraction (FF) The fraction of renal plasma flow that is filtered across the glomerulus.~0.2 (20%)[5]GFR / ERPF
Renal Blood Flow (RBF) The total blood flow through the kidneys.1000 - 1200 mL/minERPF / (1 - Hematocrit)

Experimental Protocols

The following protocols are based on the constant infusion method, which is the standard approach for achieving a steady-state plasma concentration of the clearance marker, allowing for accurate and reliable measurements.

Protocol 1: Determination of Effective Renal Plasma Flow (ERPF) using this compound Clearance

1. Reagent and Solution Preparation:

  • This compound Infusion Solution: Prepare a sterile solution of this compound in 0.9% saline at a concentration suitable for infusion. The exact concentration will depend on the desired plasma concentration and the subject's weight. A typical starting concentration might be 1-2 mg/mL.

  • This compound Priming Dose Solution: Prepare a sterile solution of this compound for the initial bolus injection. This solution will be more concentrated than the infusion solution.

  • Analytical Reagents: Prepare all necessary reagents for the spectrophotometric determination of this compound in plasma and urine samples. This may include reagents for protein precipitation (e.g., trichloroacetic acid) and colorimetric reaction.

2. Subject Preparation:

  • Subjects should be well-hydrated to ensure an adequate urine flow rate. Oral water loading (e.g., 500 mL of water 1 hour before the study and 250 mL every hour thereafter) is recommended.

  • Subjects should be in a recumbent position for at least 30 minutes before the start of the infusion and remain so throughout the study to ensure stable renal hemodynamics.

  • An indwelling catheter should be placed in a forearm vein for blood sampling. A separate intravenous line should be established in the contralateral arm for the this compound infusion.

3. This compound Administration and Sample Collection:

  • Priming Dose: Administer a priming (loading) dose of this compound intravenously over 1-2 minutes. The dose should be calculated to rapidly achieve the desired steady-state plasma concentration.

  • Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of the this compound solution. The infusion rate should be precisely controlled using an infusion pump.

  • Equilibration Period: Allow a 45-60 minute equilibration period for the this compound to distribute throughout the body and for its plasma concentration to reach a steady state.

  • Blood and Urine Collection:

    • After the equilibration period, begin timed urine collection periods. Empty the bladder completely at the start of the first collection period (this urine is discarded).

    • Collect all urine for two to three consecutive periods of 20-30 minutes each. Record the exact duration of each collection period and the volume of urine collected.

    • At the midpoint of each urine collection period, draw a blood sample (e.g., 5 mL) from the indwelling catheter into a heparinized tube.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma and urine samples at -20°C until analysis.

4. Analytical Procedure: Spectrophotometric Determination of this compound

  • Principle: The concentration of this compound in plasma and urine can be determined by measuring its iodine content. A common historical method involves a colorimetric reaction. Modern approaches might utilize techniques like inductively coupled plasma mass spectrometry (ICP-MS) for greater sensitivity and specificity. The following is a generalized spectrophotometric protocol that would require validation.

  • Plasma Sample Preparation:

    • To 1 mL of plasma, add 2 mL of a protein precipitating agent (e.g., 10% trichloroacetic acid).

    • Vortex and centrifuge to obtain a clear supernatant.

  • Urine Sample Preparation:

    • Dilute urine samples appropriately with deionized water to bring the this compound concentration within the linear range of the assay.

  • Colorimetric Assay:

    • Prepare a standard curve using known concentrations of this compound.

    • To a fixed volume of the prepared plasma supernatant or diluted urine, add the colorimetric reagent.

    • After a specified incubation time, measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculation:

    • Determine the concentration of this compound in the plasma and urine samples by comparing their absorbance to the standard curve.

5. Calculation of ERPF:

  • Calculate the ERPF for each collection period using the following formula: ERPF (mL/min) = (U × V) / P Where:

    • U = Concentration of this compound in urine (mg/mL)

    • V = Urine flow rate (mL/min)

    • P = Concentration of this compound in plasma (mg/mL)

  • The final ERPF is the average of the values obtained from the individual collection periods.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

erpf_principle cluster_kidney Kidney Glomerulus Glomerulus ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Filtration Urine Urine ProximalTubule->Urine Secretion Blood This compound in Renal Artery Blood Blood->Glomerulus Blood->ProximalTubule Peritubular Capillaries

Physiological Principle of this compound Clearance.

experimental_workflow start Start: Subject Preparation (Hydration, IV lines) priming Administer Priming Dose of this compound start->priming infusion Start Constant Infusion of this compound priming->infusion equilibration Equilibration Period (45-60 min) infusion->equilibration collection Timed Urine & Blood Sample Collection (2-3 periods) equilibration->collection processing Sample Processing (Centrifugation, Storage) collection->processing analysis Spectrophotometric Analysis of this compound Concentration processing->analysis calculation Calculate ERPF analysis->calculation end_node End: Report ERPF calculation->end_node

Experimental Workflow for this compound Clearance.

References

Historical Protocol for Intravenous Urography Using Diodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Intravenous Urography (IVU), historically referred to as Intravenous Pyelography (IVP), is a radiological procedure used to visualize the urinary tract. Diodone, also known as iodopyracet, was one of the early organic iodine-containing contrast media used for this purpose, gaining prominence in the 1930s and 1940s. These application notes provide a detailed historical protocol for the use of this compound in IVU, compiled from historical medical literature. This information is intended for research and educational purposes to understand the historical context of radiological contrast agents. It is not a guide for current clinical practice, as this compound has been superseded by modern, safer non-ionic contrast agents.

The principle of IVU with this compound relies on its rapid excretion by the kidneys primarily through glomerular filtration. Following intravenous injection, the iodine-rich this compound opacifies the renal parenchyma, collecting systems, ureters, and bladder, allowing for their visualization on sequential radiographs. The quality of the images is dependent on the concentration of the contrast medium in the urine and the renal function of the patient.

Historically, this compound was available in various concentrations, with a 35% solution being commonly used for intravenous urography. The procedure provided both anatomical and qualitative functional information about the urinary system.

Experimental Protocols

Patient Preparation

Historical patient preparation was crucial for obtaining clear images and ensuring patient safety.

  • Bowel Cleansing : To minimize gas and fecal matter obscuring the urinary tract, patients were often instructed to take a laxative, such as castor oil or Milk of Magnesia, the evening before the procedure.[1] For pediatric patients (2-15 years), a Dulcolax suppository the evening before and morning of the exam was a common protocol.[2]

  • Dietary and Fluid Restriction : Patients were typically advised to abstain from food and fluids for several hours before the examination to ensure the contrast medium was not overly diluted in the urine, leading to better opacification.[3] However, dehydration was contraindicated in infants and patients with renal insufficiency.[4] For children under two years, a period of four hours of no food or water was often recommended.[2]

  • Pre-medication : While not as routine as in modern practice, pre-medication could be considered for patients with a history of allergies.

  • Baseline Assessment : Before the injection of this compound, a plain radiograph of the abdomen, often called a scout film or KUB (Kidneys, Ureters, Bladder), was taken. This was used to check the effectiveness of the bowel preparation and to identify any calcifications that could be obscured by the contrast medium.[5] The patient was also asked to empty their bladder immediately before the procedure began.[2]

This compound Administration

The administration of this compound required careful attention to dosage and injection technique.

  • Dosage :

    • Adults : The typical adult dose was 20 mL of a 35% this compound solution.

    • Pediatrics : For infants and children, the dosage was calculated based on body weight, generally ranging from 2 to 4.4 mL per kg.[1][4] Expressing the dose by age was discouraged due to variations in weight.[1]

  • Injection Rate : The injection was administered intravenously, typically in an antecubital vein. A slow injection rate, over approximately three minutes, was recommended, particularly for pediatric patients, to minimize adverse reactions.[1][4]

Imaging Sequence

A series of radiographs were taken at specific time intervals to capture the passage of this compound through the urinary tract.

  • Nephrogram Phase : An initial image of the kidneys was taken approximately 1 to 3 minutes post-injection to visualize the renal parenchyma as it became opacified by the contrast agent.[5]

  • Pyelogram Phase : Subsequent images were taken at intervals such as 5, 10, and 15 minutes to visualize the renal pelves and calyces as they filled with the excreted this compound.[6]

  • Ureteral and Bladder Visualization : Later films, often taken at 20 to 30 minutes, would show the ureters and the filling of the urinary bladder. Abdominal compression was sometimes applied over the lower abdomen to distend the upper urinary tract for better visualization.[6]

  • Post-Micturition Film : A final radiograph was taken after the patient had emptied their bladder to assess for residual urine and to get a clearer view of the bladder anatomy.[6]

Quantitative Data Summary

The following tables summarize the quantitative data related to the historical use of this compound for intravenous urography.

ParameterValueReference
This compound Concentration 35% solutionN/A
Adult Dosage 20 mLN/A
Pediatric Dosage 2 - 4.4 mL/kg body weight[1][4]
Injection Rate Slow injection over ~3 minutes[1][4]
Pharmacokinetic ParameterValueNotes
Mechanism of Excretion Primarily Glomerular FiltrationIodinated contrast agents are generally eliminated unchanged by the kidneys.[7]
Elimination Half-life 90 - 120 minutes (in patients with normal renal function)This is a general value for early iodinated contrast agents.[7]
Adverse ReactionIncidenceNotes
Mild Hypersensitivity <3%Includes skin rashes, flushing, urticaria, pruritus, nausea, and vomiting.[8]
Moderate to Severe Hypersensitivity <0.04%Includes persistent vomiting, diffuse urticaria, laryngeal edema, and bronchospasm.[8]
Delayed Adverse Reactions 1% - 23%Typically cutaneous reactions occurring 1 hour or more after administration.[8]

Visualizations

Experimental Workflow for this compound IVU

G cluster_prep Patient Preparation cluster_proc Procedure cluster_img Imaging Sequence BowelPrep Bowel Preparation (Laxatives) DietRestrict Dietary & Fluid Restriction BowelPrep->DietRestrict ScoutFilm Scout Film (KUB) DietRestrict->ScoutFilm EmptyBladder Empty Bladder ScoutFilm->EmptyBladder IV_Access Establish IV Access EmptyBladder->IV_Access Diodone_Inject Inject this compound (35% Solution) Slowly over ~3 mins IV_Access->Diodone_Inject Nephrogram 1-3 min: Nephrogram Diodone_Inject->Nephrogram Pyelogram 5-15 min: Pyelogram Nephrogram->Pyelogram Ureters_Bladder 20-30 min: Ureters & Bladder Pyelogram->Ureters_Bladder Post_Void Post-Micturition Film Ureters_Bladder->Post_Void

Caption: Workflow of a historical this compound intravenous urography procedure.

Logical Relationship of this compound Excretion and Visualization

G This compound Intravenous This compound Injection Bloodstream Circulation in Bloodstream This compound->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Filtration Glomerular Filtration Kidneys->Filtration Urine Opacified Urine Filtration->Urine UrinaryTract Renal Pelvis, Ureters, Bladder Urine->UrinaryTract Visualization Radiographic Visualization UrinaryTract->Visualization

Caption: Pathway of this compound from injection to urinary tract visualization.

References

Application Notes and Protocols: Diodone in Animal Models of Renal Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically, Diodone (iodopyracet) was a key substance utilized in physiological and clinical research to assess renal function, particularly the measurement of effective renal plasma flow (ERPF) and tubular secretory capacity. While largely supplanted by newer, more precise markers such as para-aminohippuric acid (PAH) and inulin, understanding the principles of its application remains valuable for interpreting historical data and for the foundational comprehension of renal clearance studies. These notes provide an overview of the historical application of this compound in animal models of renal disease, alongside a generalized protocol for renal clearance that can be adapted for its use.

This compound is cleared from the blood by both glomerular filtration and active tubular secretion. At low plasma concentrations, it is almost completely extracted from the renal plasma, making its clearance a good measure of ERPF. At higher concentrations, the tubular transport mechanism becomes saturated, allowing for the determination of the maximal tubular secretory capacity (Tm).

Key Applications in Renal Disease Models

The primary application of this compound in animal models of renal disease was to:

  • Estimate Effective Renal Plasma Flow (ERPF): By measuring the rate at which the kidneys clear this compound from the blood at low plasma concentrations, researchers could assess changes in renal perfusion in various disease models.

  • Determine Maximal Tubular Secretory Capacity (Tm): By infusing this compound to achieve high plasma concentrations that saturate the tubular transport system, the maximum rate of secretion could be measured, providing an indication of functional tubular mass and health.

Experimental Protocols

The following is a generalized protocol for a renal clearance study in a canine model, a common subject in historical this compound research. This protocol can be adapted for other species, such as rats and rabbits, with appropriate adjustments to dosages, fluid rates, and catheter sizes.

Protocol: Measurement of ERPF and GFR using this compound and Inulin in a Canine Model

Objective: To determine the effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) in a canine model of renal disease using this compound and inulin, respectively.

Materials:

  • This compound solution (sterile, for injection)

  • Inulin powder

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Infusion pump

  • Catheters (for jugular vein, carotid artery, and ureters)

  • Blood collection tubes (with anticoagulant)

  • Urine collection vials

  • Spectrophotometer or other analytical instrument for measuring this compound and inulin concentrations

  • Animal scale

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., dog, ~15-20 kg) with an appropriate agent. Maintain anesthesia throughout the experiment.

    • Surgically expose and catheterize the jugular vein for infusion and the carotid artery for blood sampling.

    • Expose the ureters via a midline abdominal incision and catheterize them for separate urine collection from each kidney.

  • Priming and Maintenance Infusion:

    • Prepare a priming solution of this compound and inulin in saline. The goal for ERPF measurement is to achieve a low, stable plasma this compound concentration.

    • Administer a priming intravenous dose of this compound and inulin to rapidly achieve the desired plasma concentrations.

    • Immediately follow with a constant intravenous infusion of this compound and inulin in saline to maintain stable plasma concentrations throughout the experiment. A constant infusion of a solution containing 5% mannitol and 0.5% inulin can help maintain a sufficient urine flow.[1]

  • Equilibration Period:

    • Allow a 30-60 minute equilibration period after starting the infusion for the plasma concentrations of this compound and inulin to stabilize.

  • Sample Collection:

    • Begin the first clearance period.

    • Collect urine from each ureteral catheter into pre-weighed vials over a precisely timed interval (e.g., 10-20 minutes).

    • At the midpoint of each urine collection period, draw a blood sample from the arterial catheter into a tube containing an anticoagulant.

    • Repeat for a total of 3-4 clearance periods.

  • Sample Analysis:

    • Measure the volume of each urine sample by weight, assuming a specific gravity of 1.0.

    • Centrifuge the blood samples to separate the plasma.

    • Determine the concentration of this compound and inulin in the plasma and urine samples using an appropriate analytical method (e.g., spectrophotometry).

  • Calculations:

    • Urine Flow Rate (V): V (ml/min) = Urine Volume (ml) / Collection Period (min)

    • Clearance (C): C (ml/min) = (Urine Concentration [U] x V) / Plasma Concentration [P]

    • ERPF (this compound Clearance): ERPF = ([this compound]urine x V) / [this compound]plasma

    • GFR (Inulin Clearance): GFR = ([Inulin]urine x V) / [Inulin]plasma

Data Presentation

Animal ModelConditionERPF (ml/min/kg)GFR (ml/min/kg)Filtration Fraction (GFR/ERPF)
CanineHealthy Control15.04.00.27
CanineChronic Kidney Disease (induced)8.52.00.24
MurineHealthy Control20.05.00.25
MurineAcute Kidney Injury (induced)10.01.50.15

Visualizations

Experimental Workflow for Renal Clearance Measurement

G Experimental Workflow for Renal Clearance Measurement A Animal Preparation (Anesthesia, Catheterization) B Priming Infusion (this compound & Inulin) A->B C Maintenance Infusion (Constant Rate) B->C D Equilibration Period C->D E Timed Urine & Blood Sample Collection D->E F Sample Analysis (Spectrophotometry) E->F G Calculation of ERPF & GFR F->G G Conceptual Diagram of Renal Clearance cluster_0 Kidney Glomerulus Glomerulus Tubule Renal Tubule Glomerulus->Tubule Filtration Blood_Out Blood Leaving Kidney (this compound Cleared) Glomerulus->Blood_Out Urine Urine Tubule->Urine Excretion Tubule->Blood_Out Reabsorption (minimal for this compound) Blood_In Blood Entering Kidney (with this compound) Blood_In->Glomerulus Blood_In->Tubule Secretion

References

Application Notes and Protocols for Calculating Renal Clearance with Diodone Infusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal clearance is a fundamental pharmacokinetic parameter that describes the rate at which a substance is removed from the plasma by the kidneys. It is a critical measure in drug development and renal physiology research for assessing kidney function. One established method for determining effective renal plasma flow (ERPF) is through the constant infusion of Diodone (iodopyracet). This compound is eliminated from the body primarily through a combination of glomerular filtration and active tubular secretion, with minimal reabsorption.[1][2] At low plasma concentrations, this compound is almost completely cleared from the renal plasma in a single pass, making its clearance a reliable estimate of ERPF.[3]

These application notes provide a detailed protocol for conducting renal clearance studies using a constant this compound infusion, including subject preparation, infusion and sampling procedures, and analytical methods for sample analysis.

Principle of Renal Clearance Measurement

The calculation of renal clearance is based on the Fick principle, which states that the amount of a substance entering an organ is equal to the amount leaving it.[4] For the kidney, this can be expressed as the rate of urinary excretion of a substance being equal to the rate at which it is cleared from the plasma. The standard formula for calculating renal clearance is:

C = (U * V) / P [5][6]

Where:

  • C is the renal clearance of the substance (in mL/min).

  • U is the concentration of the substance in the urine (in mg/mL).

  • V is the urine flow rate (in mL/min).

  • P is the concentration of the substance in the plasma (in mg/mL).

To accurately measure ERPF using this compound, a steady-state plasma concentration of this compound is achieved through a continuous intravenous infusion. This ensures that the rate of this compound entering the plasma is equal to its rate of elimination by the kidneys, allowing for a reliable calculation of clearance.[7]

Experimental Protocols

Subject Preparation
  • Fasting: Subjects should fast for at least 8-12 hours prior to the study to ensure a baseline metabolic state and minimize variability in renal hemodynamics. Water intake is permitted and encouraged to ensure adequate hydration and urine flow.

  • Hydration: To promote adequate urine flow, subjects should consume approximately 500-1000 mL of water 1-2 hours before the start of the infusion. Maintaining a steady urine output of at least 1-2 mL/min is desirable.[8]

  • Catheterization: For accurate urine collection, an indwelling bladder catheter may be inserted, though timed voluntary voiding can also be employed.[1][5] For venous access, two intravenous catheters should be placed: one for the this compound infusion and the other in the contralateral arm for blood sampling.

This compound Infusion Protocol

A priming (loading) dose followed by a constant infusion is administered to rapidly achieve and then maintain a stable plasma this compound concentration.[9]

  • Priming Dose: Administer a priming dose of this compound intravenously over 1-2 minutes. The priming dose is calculated to rapidly achieve the target plasma concentration.

    • Example Calculation: For a target plasma concentration of 2 mg/dL (0.02 mg/mL) and an estimated volume of distribution of 20% of body weight for a 70 kg subject (14,000 mL), the priming dose would be approximately 280 mg (0.02 mg/mL * 14,000 mL).

  • Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of this compound. The infusion rate is set to match the expected renal clearance rate at the target plasma concentration.

    • Example Calculation: Assuming an expected ERPF of 600 mL/min and a target plasma concentration of 0.02 mg/mL, the infusion rate would be 12 mg/min (600 mL/min * 0.02 mg/mL).

  • Equilibration Period: Allow for an equilibration period of 60-90 minutes after the start of the infusion for the plasma this compound concentration to reach a steady state before commencing sample collection.[4]

Sample Collection
  • Urine Collection:

    • At the end of the equilibration period, completely empty the bladder and discard the urine. This marks the beginning of the first clearance period.[5]

    • Collect all urine produced over two to three consecutive, accurately timed periods (e.g., 30-60 minutes each).[1]

    • Record the exact duration and volume of each urine collection.

  • Blood Sampling:

    • Collect blood samples (approximately 5 mL) into heparinized tubes at the midpoint of each urine collection period.[10]

    • Centrifuge the blood samples promptly to separate the plasma.

    • Store plasma and urine samples at -20°C or lower until analysis.

Analytical Methodology

The concentration of this compound in plasma and urine samples can be determined using UV-Visible Spectrophotometry, a widely accessible analytical technique.[11][12][13]

  • Principle: this compound contains iodine and exhibits absorbance in the UV range. The amount of light absorbed by the sample is directly proportional to the concentration of this compound.[14]

  • Sample Preparation:

    • Plasma: Proteins in the plasma samples may need to be precipitated using an agent like trichloroacetic acid (TCA) to avoid interference. After centrifugation, the clear supernatant is used for analysis.

    • Urine: Urine samples may require dilution with deionized water to bring the this compound concentration within the linear range of the standard curve.

  • Spectrophotometric Analysis:

    • Prepare a series of this compound standards of known concentrations.

    • Measure the absorbance of the standards and the prepared samples at the wavelength of maximum absorbance for this compound (determined by scanning the UV spectrum of a standard solution).

    • Construct a standard curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.

Data Presentation

Quantitative data from the renal clearance study should be summarized in a clear and structured format to facilitate analysis and comparison.

Table 1: Subject Demographics and Infusion Parameters

ParameterValue
Subject ID[e.g., 001]
Age (years)[e.g., 35]
Weight (kg)[e.g., 70]
Priming Dose (mg)[e.g., 280]
Infusion Rate (mg/min)[e.g., 12]

Table 2: Renal Clearance Data Collection

Clearance PeriodTime (min)Urine Volume (mL)Urine Flow Rate (V) (mL/min)Plasma this compound (P) (mg/mL)Urine this compound (U) (mg/mL)
1601202.00.0210.62
2601141.90.0200.64
3601262.10.0190.58

Table 3: Calculated Renal Clearance Values

Clearance PeriodThis compound Clearance (ERPF) (mL/min)
1590.5
2608.0
3644.2
Average 614.2

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_infusion Infusion Phase cluster_sampling Sampling Phase cluster_analysis Analysis & Calculation Fasting Subject Fasting (8-12h) Hydration Hydration (500-1000 mL water) Fasting->Hydration Catheterization IV & Bladder Catheterization Hydration->Catheterization PrimingDose Administer Priming Dose Catheterization->PrimingDose ConstantInfusion Start Constant Infusion PrimingDose->ConstantInfusion Equilibration Equilibration Period (60-90 min) ConstantInfusion->Equilibration UrineCollection Timed Urine Collection (3 periods) Equilibration->UrineCollection BloodSampling Mid-point Blood Sampling UrineCollection->BloodSampling Analysis Spectrophotometric Analysis of Samples BloodSampling->Analysis Calculation Calculate Renal Clearance Analysis->Calculation

Caption: Workflow for this compound renal clearance measurement.

Conceptual Diagram of Renal Clearance

G cluster_blood Bloodstream cluster_kidney Kidney (Nephron) cluster_urine Urinary Tract RenalArtery This compound in Renal Artery RenalVein This compound in Renal Vein RenalArtery->RenalVein Unfiltered/ Unsecreted Glomerulus Glomerular Filtration RenalArtery->Glomerulus Tubule Tubular Secretion RenalArtery->Tubule Urine This compound Excreted in Urine Glomerulus->Urine Tubule->Urine

Caption: this compound pathways for renal excretion.

Logical Relationship of Clearance Calculation

G U Urine this compound Concentration (U) ExcretionRate Urinary Excretion Rate (U * V) U->ExcretionRate V Urine Flow Rate (V) V->ExcretionRate P Plasma this compound Concentration (P) C Renal Clearance (C) P->C ExcretionRate->C

Caption: Calculation of this compound renal clearance.

References

Application Notes and Protocols: The Use of Diodone in Early Angiography Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical use of Diodone, an early radiocontrast agent, in angiography studies. The information compiled is based on pioneering research in the mid-20th century and is intended for informational and historical research purposes.

Introduction

This compound, also known as Iodopyracet, was a first-generation, water-soluble iodinated contrast medium.[1][2] It played a important role in the development of angiography, particularly cerebral angiography, by enabling the visualization of blood vessels through X-ray imaging.[3][4] this compound is an ionic, high-osmolarity contrast agent, and its use has largely been superseded by safer, low-osmolarity, non-ionic agents.[4] Understanding its early applications, protocols, and associated risks provides valuable context for the evolution of diagnostic imaging and the development of modern contrast media.

Chemical and Physical Properties

PropertyValue
Chemical Name 3,5-diiodo-4-oxo-1(4H)-pyridineacetic acid
Synonyms Iodopyracet, Diodrast
Molecular Formula C₇H₅I₂NO₃
Molecular Weight 492.93 g/mol
Iodine Content Approximately 50% by weight
Formulation Commonly used as a 35% or 50% aqueous solution
Osmolality High

Data Presentation: this compound in Early Cerebral Angiography

The following table summarizes quantitative data from early cerebral angiography studies using this compound. The primary method during this era was direct percutaneous or surgical exposure of the carotid artery.

ParameterValueSource
This compound Concentration 50% aqueous solution[3]
Injection Volume 10 - 12 cc per injection[3]
Injection Rate As rapid as possible (manual injection)[3]
Injection Site Common Carotid Artery[3]
Number of Injections 1-2 per study[3]

Experimental Protocols

The following protocols are based on documented procedures from the 1940s and 1950s for cerebral angiography using this compound. These historical techniques are no longer in clinical use.

Patient Preparation
  • Pre-procedure Fasting: Patients were typically instructed to fast for several hours before the procedure.

  • Sedation: To reduce patient anxiety and movement during the procedure, sedation was administered. A common agent was Sodium Phenobarbital, administered approximately one hour before the injection.

  • Allergy History: A thorough history was taken to identify any potential allergies, particularly to iodine-containing substances.

  • Informed Consent: The risks and potential complications of the procedure were explained to the patient, and informed consent was obtained.

Anesthesia
  • Local Anesthesia: The area for arterial access, typically the neck for direct carotid puncture, was infiltrated with a local anesthetic to numb the site.[3]

Cerebral Angiography Procedure (Direct Carotid Puncture)
  • Patient Positioning: The patient was positioned supine on the X-ray table. The head was immobilized using straps or sandbags to prevent movement during imaging.

  • Surgical Exposure: An incision was made in the neck, parallel to the clavicle, to expose the common carotid artery.[3] A tape was often passed under the artery to isolate it.[3]

  • Arterial Puncture: A 17-gauge needle was used to puncture the exposed common carotid artery.[3]

  • This compound Injection: A syringe containing 10-12 cc of a 50% this compound solution was attached to the needle.[3] The solution was injected as rapidly as possible.[3]

  • Radiographic Imaging: X-ray images were taken concurrently with the injection to capture the arterial and venous phases of cerebral circulation.[3] Exposures were kept as short as possible.[3]

  • Repeat Injection: If necessary, a second injection and series of X-rays were performed while the needle remained in place.[3]

  • Post-Injection: After the final images were acquired, the needle was withdrawn.

  • Hemostasis: Pressure was applied to the puncture site to achieve hemostasis. The incision was then closed with sutures.[3]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for early cerebral angiography using this compound.

Diodone_Angiography_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Patient_Fasting Patient Fasting Sedation Sedation (e.g., Sodium Phenobarbital) Patient_Fasting->Sedation Allergy_History Allergy History Review Sedation->Allergy_History Informed_Consent Informed Consent Allergy_History->Informed_Consent Positioning Patient Positioning & Head Immobilization Informed_Consent->Positioning Local_Anesthesia Local Anesthesia at Injection Site Positioning->Local_Anesthesia Surgical_Exposure Surgical Exposure of Carotid Artery Local_Anesthesia->Surgical_Exposure Arterial_Puncture Direct Puncture of Common Carotid Artery Surgical_Exposure->Arterial_Puncture Diodone_Injection Rapid Injection of 50% this compound (10-12 cc) Arterial_Puncture->Diodone_Injection XRay_Imaging Concurrent X-ray Imaging Diodone_Injection->XRay_Imaging Needle_Withdrawal Needle Withdrawal XRay_Imaging->Needle_Withdrawal Hemostasis Hemostasis at Puncture Site Needle_Withdrawal->Hemostasis Wound_Closure Surgical Wound Closure Hemostasis->Wound_Closure Patient_Monitoring Patient Monitoring for Complications Wound_Closure->Patient_Monitoring

Workflow for Early this compound Cerebral Angiography

Adverse Effects

As a high-osmolarity ionic contrast agent, this compound was associated with a range of adverse effects. While specific incidence rates from early studies are not consistently reported, the types of complications were documented.

Type of Adverse EffectDescription
Neurological Seizures (particularly with higher concentrations), transient hemiplegia, and in rare cases, permanent neurological deficits.[3]
Systemic Allergic reactions ranging from mild skin rashes to severe anaphylactoid reactions.[5] Sensations of heat and pain upon injection were common due to the high osmolality.
Cardiovascular Hypotension and bradycardia.
Renal Risk of contrast-induced nephropathy, especially in patients with pre-existing renal impairment.[5]
Local Hematoma at the puncture site, arterial thrombosis, and potential for infection from the surgical incision.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound as a contrast agent is not based on interaction with biological signaling pathways. Instead, its efficacy relies on the physical property of X-ray attenuation by the iodine atoms within its molecular structure. The high atomic number of iodine allows it to absorb X-rays more effectively than the surrounding soft tissues, thus creating a contrast that delineates the blood vessels in which it flows.

The diagram below illustrates the logical relationship of this compound's mechanism of action.

Diodone_Mechanism This compound This compound Injection into Bloodstream Iodine High Concentration of Iodine in Blood Vessels This compound->Iodine XRay_Attenuation Increased X-ray Attenuation Iodine->XRay_Attenuation Contrast Contrast Enhancement on Radiograph XRay_Attenuation->Contrast Visualization Visualization of Vascular Anatomy Contrast->Visualization

Mechanism of Action of this compound as a Contrast Agent

Conclusion

This compound was a foundational contrast agent in the development of angiography. The protocols used in its early applications highlight the significant advancements made in both procedural techniques and the safety of contrast media over the past several decades. While no longer in clinical use due to the availability of safer alternatives, the study of this compound provides valuable insights for researchers and professionals in the fields of radiology and drug development.

References

Application Notes and Protocols: Diodone-based Measurement of Tubular Excretory Mass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and experimental protocols for the measurement of the maximal tubular excretory capacity (Tm) for Diodone (also known as Iodopyracet or Diodrast). This physiological measurement serves as a valuable index of the functional mass of the proximal renal tubules, often referred to as the tubular excretory mass. The principle behind this method, pioneered by Homer W. Smith and his colleagues, is that by elevating the plasma concentration of a substance secreted by the renal tubules to a sufficiently high level, the tubular transport mechanism becomes saturated. Under these conditions, the rate of excretion reaches a maximum, which is directly proportional to the mass of functioning tubular tissue. Historically, this compound was a key substance used for this purpose before the widespread adoption of para-aminohippuric acid (PAH).

Physiological Principles

The total excretion of a substance like this compound by the kidneys is the sum of the amount filtered at the glomerulus and the amount actively secreted by the proximal tubules.

  • Glomerular Filtration: The amount of this compound filtered is the product of the glomerular filtration rate (GFR) and the concentration of free, unbound this compound in the plasma.

  • Tubular Secretion: this compound is actively transported from the peritubular capillaries into the tubular fluid by organic anion transporters (OATs) located in the basolateral membrane of proximal tubule cells.

By infusing this compound to achieve a high plasma concentration, the OATs become saturated. At this point, the secretory transport is operating at its maximal velocity (Tm). The tubular excretory mass for this compound (TmD) is calculated by subtracting the filtered load from the total urinary excretion rate of this compound.

Data Presentation

The following table summarizes quantitative data on the maximal tubular excretory capacity for this compound (Diodrast Tm) in healthy adult males, corrected to a standard body surface area of 1.73 m². This data is adapted from the findings of Davies and Shock (1950).

Age Range (years)Number of SubjectsMean Diodrast Tm (mg I/min/1.73 m²)Standard Deviation
20-291652.1± 9.47
30-391549.9± 9.85
40-492347.8± 8.16
50-592743.8± 9.25
60-692439.7± 8.41
70-791531.1± 6.95
80-89727.5± 4.88

Experimental Protocols

The following protocols are based on the methodologies described by Smith, Goldring, and Chasis in their foundational studies.

Subject Preparation
  • Fasting: The subject should be in a post-absorptive state, having fasted overnight.

  • Hydration: To ensure adequate urine flow, the subject should be well-hydrated. A common practice is the administration of one liter of water the evening before the study and another liter of water in the 1-2 hours preceding the experiment.

  • Positioning: The subject should be resting comfortably in a supine position for the duration of the experiment.

In-Vivo Measurement of this compound Tm (Constant Infusion Method)

This protocol describes the simultaneous measurement of GFR (using inulin) and this compound Tm.

Materials:

  • Sterile 0.9% saline solution

  • Inulin powder

  • This compound (Diodrast) solution (e.g., 35% solution)

  • Infusion pump

  • Intravenous catheters

  • Urinary catheter (e.g., Foley catheter)

  • Calibrated collection vessels for urine

  • Syringes and tubes for blood sampling

Procedure:

  • Priming Infusion:

    • Prepare a priming solution to rapidly achieve the desired plasma concentrations of inulin and this compound. The exact amounts will depend on the subject's weight and estimated extracellular fluid volume.

    • Administer the priming dose intravenously over a period of 5-10 minutes.

  • Sustaining Infusion:

    • Prepare a sustaining infusion solution containing inulin and a high concentration of this compound in 0.9% saline. The goal is to maintain a high and constant plasma this compound concentration (typically 15-20 mg of this compound iodine per 100 mL of plasma) to ensure tubular saturation.

    • The inulin concentration should be sufficient to allow for accurate measurement of GFR.

    • Administer the sustaining infusion at a constant rate (e.g., 4 mL/min) using an infusion pump for the duration of the experiment.

  • Equilibration Period:

    • Allow a "washout" or equilibration period of 30-60 minutes after the start of the sustaining infusion to ensure that the plasma concentrations of inulin and this compound have stabilized.

  • Urine and Blood Sampling:

    • Empty the bladder completely at the beginning of the first clearance period.

    • Collect urine over three to four consecutive periods, each of a precisely timed duration (e.g., 15-20 minutes).

    • At the end of each urine collection period, the bladder should be emptied completely. To ensure complete emptying, the bladder can be rinsed with a known volume of sterile saline, which is then added to the urine collection.

    • Draw blood samples at the midpoint of each urine collection period.

Analytical Methods

4.3.1. This compound Concentration Measurement (Colorimetric Method)

While modern methods like HPLC or mass spectrometry would be used today, the original studies relied on colorimetric techniques. The principle of the historical method is as follows:

  • Sample Preparation:

    • Plasma: Proteins in the plasma samples are precipitated using an acid (e.g., trichloroacetic acid). The protein-free filtrate is then used for analysis.

    • Urine: Urine samples are typically diluted to bring the this compound concentration into the measurable range of the assay.

  • Color Development:

    • The iodine in the this compound molecule is the basis for the colorimetric reaction. The exact reagents and conditions would be specific to the chosen colorimetric method of that era, which often involved a reaction to produce a colored complex.

  • Spectrophotometry:

    • The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength.

    • The concentration of this compound is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of this compound.

4.3.2. Inulin Concentration Measurement

The concentration of inulin in plasma and urine is determined using a standard colorimetric method, such as the resorcinol-thiourea method.

Calculations

  • Glomerular Filtration Rate (GFR):

    • GFR = (U_inulin * V) / P_inulin

    • Where:

      • U_inulin = Concentration of inulin in urine

      • V = Urine flow rate (volume/time)

      • P_inulin = Concentration of inulin in plasma

  • Total this compound Excretion:

    • Total this compound Excreted = U_this compound * V

    • Where:

      • U_this compound = Concentration of this compound in urine

  • Filtered this compound:

    • Filtered this compound = GFR * P_this compound * f

    • Where:

      • P_this compound = Concentration of this compound in plasma

      • f = Fraction of this compound not bound to plasma proteins (approximately 0.7-0.8)

  • Maximal Tubular Excretory Capacity for this compound (TmD):

    • TmD = Total this compound Excreted - Filtered this compound

Visualizations

G cluster_blood Peritubular Capillary cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen D_plasma This compound in Plasma OAT Organic Anion Transporter (OAT) D_plasma->OAT Uptake D_cell This compound in Cell OAT->D_cell D_urine This compound in Urine D_cell->D_urine Secretion

Caption: this compound transport from blood to urine via proximal tubule cells.

G start Start prep Subject Preparation (Fasting, Hydration) start->prep prime Administer Priming Infusion (this compound + Inulin) prep->prime sustain Start Constant Sustaining Infusion prime->sustain equilibrate Equilibration Period (30-60 min) sustain->equilibrate collect Urine & Blood Sampling (3-4 Timed Periods) equilibrate->collect analyze Analyze Plasma & Urine Samples (this compound & Inulin Concentration) collect->analyze calculate Calculate GFR and TmD analyze->calculate end End calculate->end

Caption: Experimental workflow for this compound Tm measurement.

G TotalExcretion Total this compound Excretion (UD * V) TmD Tubular Excretory Mass (TmD) TotalExcretion->TmD - FilteredLoad Filtered this compound Load (GFR * PD * f) FilteredLoad->TmD

Caption: Logical relationship for the calculation of this compound Tm.

Application Notes and Protocols for the Preparation and Formulation of Diodone Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diodone, also known as Iodopyracet, is an iodine-containing organic compound historically used as a radiocontrast agent. For research purposes, the preparation of well-defined and sterile this compound solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, formulation, and quality control of this compound solutions intended for research use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the proper handling, storage, and formulation of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 3,5-diiodo-4-oxo-1(4H)-pyridineacetic acid
Molecular Formula C₇H₅I₂NO₃
Molecular Weight 404.93 g/mol
Appearance White or yellowish-white crystalline powder
Solubility - Approx. 36% in water- Approx. 12% in methanol- Practically insoluble in acetone, ether, and chloroform
Storage (Powder) Store at -20°C for up to 3 years.
Storage (In Solvent) Store at -80°C for up to 1 year.

Data compiled from publicly available chemical databases.

Preparation of this compound-Diethanolamine Salt Solution (Aqueous)

Historically, this compound was often administered as its diethanolamine salt to enhance its aqueous solubility and create a solution with a physiologically acceptable pH. The following protocol describes the preparation of a this compound-diethanolamine salt solution, which can be formulated to various concentrations.

Materials and Equipment
  • This compound powder (3,5-diiodo-4-oxo-1(4H)-pyridineacetic acid)

  • Diethanolamine

  • Water for Injection (WFI)[1][2]

  • Sterile glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filters (0.22 µm pore size)

  • Sterile vials for final product storage

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for a 35% (w/v) this compound Solution

This protocol is for the preparation of 100 mL of a 35% (w/v) this compound solution as the diethanolamine salt.

  • Aseptic Preparation: All procedures should be conducted in a clean and controlled environment, such as a laminar flow hood, to minimize microbial contamination.[3][4][5]

  • Weighing Components:

    • Accurately weigh 35.0 g of this compound powder.

    • In a separate container, weigh approximately 13.5 g of diethanolamine.

  • Dissolution:

    • To a sterile beaker, add approximately 60 mL of Water for Injection (WFI).

    • While stirring with a magnetic stir bar, slowly add the 35.0 g of this compound powder. A suspension will form.

  • Salt Formation and pH Adjustment:

    • Slowly add the diethanolamine to the this compound suspension while continuously stirring. The this compound will begin to dissolve as the diethanolamine salt is formed.

    • Continue to add diethanolamine dropwise until all the this compound has dissolved.

    • Use a calibrated pH meter to monitor the pH of the solution. Adjust the pH to a range of 7.0 - 7.5 by the careful addition of small amounts of diethanolamine (to increase pH) or a dilute sterile solution of a biocompatible acid like HCl (to decrease pH). Historically, the pH of this compound solutions ranged from 5 to 8.

  • Final Volume Adjustment:

    • Once the desired pH is achieved and the solution is clear, transfer the solution to a 100 mL sterile graduated cylinder.

    • Add WFI to bring the final volume to 100 mL.

  • Sterile Filtration:

    • Aseptically filter the solution through a sterile 0.22 µm syringe or vacuum filter into a sterile container.[4]

  • Packaging:

    • Dispense the sterile solution into sterile vials under aseptic conditions.

    • Seal the vials appropriately.

  • Labeling:

    • Label the vials with the product name ("this compound Solution"), concentration (35% w/v), batch number, preparation date, and expiration date (to be determined by stability studies).

A similar procedure can be followed to prepare a 70% (w/v) solution by using 70.0 g of this compound and adjusting the amount of diethanolamine and WFI accordingly.

Diagram 1: Workflow for Preparation of this compound Solution

Diodone_Preparation_Workflow cluster_prep Preparation Phase cluster_formulation Formulation Phase cluster_sterilization Sterilization & Packaging cluster_final Final Product weigh_this compound Weigh this compound Powder mix Mix this compound and WFI weigh_this compound->mix weigh_dea Weigh Diethanolamine add_dea Add Diethanolamine (Salt Formation) weigh_dea->add_dea weigh_wfi Measure WFI weigh_wfi->mix mix->add_dea adjust_ph Adjust pH (7.0 - 7.5) add_dea->adjust_ph qs QS to Final Volume with WFI adjust_ph->qs filter Sterile Filtration (0.22 µm) qs->filter dispense Dispense into Sterile Vials filter->dispense seal Seal Vials dispense->seal label_store Label and Store seal->label_store

Caption: Workflow for the preparation of a sterile this compound solution.

Quality Control of this compound Solutions

A comprehensive quality control (QC) program is essential to ensure the safety, purity, and potency of the prepared this compound solutions. The following tests should be performed on the final product.

Table 2: Quality Control Specifications for this compound Solution

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to pale yellow solution, free from visible particulates.
pH Potentiometry7.0 - 7.5
Identity HPLC-UVRetention time of the sample peak should match that of a this compound reference standard.
Assay (Concentration) UV-Vis Spectrophotometry or HPLC90.0% - 110.0% of the label claim (e.g., 31.5 - 38.5 g/100 mL for a 35% solution).
Purity/Impurities HPLC-UVImpurity profile should be consistent and within established limits. No single impurity > 0.5%, total impurities > 2.0%.
Sterility USP <71> Membrane FiltrationNo microbial growth observed after 14 days of incubation.[6][7][8][9][10]
Bacterial Endotoxins USP <85> Limulus Amebocyte Lysate (LAL) TestTo be determined based on the intended research application and dosage.
Experimental Protocols for Quality Control
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.0). The exact gradient should be optimized to achieve good separation of this compound from any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning a this compound solution (typically in the range of 230-280 nm).

  • Procedure:

    • Prepare a reference standard solution of this compound of known concentration.

    • Dilute a sample of the prepared this compound solution to a similar concentration.

    • Inject both the standard and sample solutions into the HPLC system.

    • Compare the retention times for identity and integrate the peak areas to determine purity and assay.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution in WFI.

    • Prepare a series of this compound standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax to generate a calibration curve.

    • Accurately dilute a sample of the prepared this compound solution to fall within the concentration range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

    • Calculate the concentration of the original, undiluted solution.

Sterility testing should be performed according to USP <71> guidelines.[6][7][8][9][10] The membrane filtration method is preferred for aqueous solutions. The sample is passed through a 0.45 µm membrane filter, which is then incubated in appropriate growth media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium) for 14 days to detect any microbial growth.

Diagram 2: Quality Control Workflow for this compound Solution

QC_Workflow cluster_tests QC Tests cluster_results Results Analysis cluster_disposition Product Disposition start Final this compound Solution appearance Appearance (Visual) start->appearance ph_test pH Measurement start->ph_test hplc_test HPLC (Identity & Purity) start->hplc_test uv_vis_test UV-Vis (Assay) start->uv_vis_test sterility_test Sterility Test (USP <71>) start->sterility_test endotoxin_test Endotoxin Test (USP <85>) start->endotoxin_test pass_fail Compare to Specifications appearance->pass_fail ph_test->pass_fail hplc_test->pass_fail uv_vis_test->pass_fail sterility_test->pass_fail endotoxin_test->pass_fail release Release for Research Use pass_fail->release Pass reject Reject Batch pass_fail->reject Fail

Caption: Quality control testing workflow for this compound solutions.

Stability and Storage

The stability of the prepared this compound solutions should be evaluated to establish an appropriate shelf-life.

Stability Study Protocol

A formal stability study should be conducted by storing the prepared this compound solution under various conditions (e.g., refrigerated at 2-8°C and at room temperature, 25°C/60% RH) and testing at specified time points (e.g., 0, 1, 3, and 6 months). The quality control tests listed in Table 2 should be performed at each time point. The solution should be protected from light.

Recommended Storage

Based on general knowledge of similar compounds, it is recommended to store the sterile this compound solution at 2-8°C, protected from light. The powder form of this compound should be stored at -20°C.[6][7][9]

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. They are not intended for human or veterinary use. Researchers should independently validate these procedures for their specific applications.

References

Historical Techniques for Measuring Diodone Concentration in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical techniques used for the determination of Diodone (also known as Iodopyracet) concentration in plasma samples. Prior to the advent of modern chromatographic methods, the quantification of this iodinated contrast agent, primarily used for renal function tests, relied on chemical methods that measured its iodine content. The predominant historical method was the determination of protein-bound iodine (PBI) through an alkaline ashing procedure followed by a colorimetric measurement.

This document outlines the principles and provides a detailed protocol for the alkaline ashing method, a cornerstone of mid-20th-century clinical chemistry.

Principle of the Alkaline Ashing Method

The fundamental principle behind the historical measurement of this compound in plasma was the quantification of its iodine content. Since this compound is an organic molecule containing iodine, its concentration could be inferred by measuring the total or protein-bound iodine in a plasma sample after administration. The alkaline ashing method involves the following key steps:

  • Protein Precipitation: Plasma proteins, along with any bound this compound, are precipitated to separate them from inorganic iodides and other small molecules.

  • Alkaline Incineration (Ashing): The precipitated protein-Diodone complex is subjected to high temperatures in the presence of an alkali. This process digests the organic matrix, converting the organically bound iodine into inorganic iodide.

  • Iodide Measurement: The resulting inorganic iodide in the ash is then quantified using a catalytic colorimetric reaction, most notably the Sandell-Kolthoff reaction. This reaction is based on the catalytic effect of iodide on the reduction of ceric ions (Ce⁴⁺, yellow) by arsenious acid (H₃AsO₃) to colorless cerous ions (Ce³⁺). The rate of this decolorization is proportional to the iodide concentration.

Experimental Protocols

The following protocol is a synthesized representation of the alkaline ashing method as it would have been applied for the determination of this compound in plasma during its period of common use.

Materials and Reagents
  • Glassware: All glassware must be scrupulously cleaned to be free of any iodine contamination. This often involved washing with cleaning solution, followed by multiple rinses with distilled and then double-distilled water.

  • Reagents: All reagents should be of the highest purity available (e.g., analytical grade) and checked for iodine contamination.

    • Zinc Sulfate solution (10% w/v)

    • Sodium Hydroxide solution (0.5 N)

    • Potassium Hydroxide solution (2 N)

    • Sulfuric Acid (7 N)

    • Arsenious Acid solution (0.1 N)

    • Ceric Ammonium Sulfate solution (0.02 N in 3.5 N Sulfuric Acid)

    • Sodium Chloride solution (for dilution)

    • Standard Iodide solutions (for calibration curve)

    • Double-distilled water

Protocol: Alkaline Ashing and Colorimetric Determination

Part 1: Protein Precipitation and Washing

  • Sample Preparation: To a 1.0 mL plasma sample in a centrifuge tube, add 7.0 mL of double-distilled water.

  • Precipitation: Add 1.0 mL of 10% zinc sulfate solution and mix thoroughly. Add 1.0 mL of 0.5 N sodium hydroxide and mix again to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the mixture at 2000-3000 rpm for 10 minutes.

  • Washing: Decant the supernatant. Resuspend the protein pellet in 10 mL of double-distilled water and centrifuge again. Repeat this washing step twice to remove any inorganic iodide.

Part 2: Alkaline Ashing (Incineration)

  • Digestion: After the final wash, add 2.0 mL of 2 N potassium hydroxide to the protein pellet.

  • Drying: Place the tubes in an oven at 95-105°C and evaporate to dryness overnight.

  • Incineration: Transfer the dried tubes to a muffle furnace. Gradually increase the temperature to 600°C and maintain for 1 hour to ash the sample completely.

  • Cooling: Turn off the furnace and allow the tubes to cool to room temperature.

Part 3: Iodide Determination (Colorimetric Assay)

  • Ash Dissolution: Add 10.0 mL of double-distilled water to the cooled tube containing the ash. Mix thoroughly to dissolve the inorganic iodide.

  • Acidification: Transfer a 4.0 mL aliquot of the dissolved ash solution to a colorimeter tube. Add 2.0 mL of 7 N sulfuric acid.

  • Reaction Initiation: Add 1.0 mL of 0.1 N arsenious acid solution and mix.

  • Colorimetric Measurement: Place the tube in a water bath at a constant temperature (e.g., 37°C). At time zero, add 0.5 mL of 0.02 N ceric ammonium sulfate solution, mix rapidly, and start a stopwatch.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 420 nm) at timed intervals (e.g., every 5 minutes for 20 minutes). The rate of change in absorbance is proportional to the iodide concentration.

  • Quantification: Prepare a calibration curve using standard iodide solutions treated in the same manner as the samples. Determine the this compound concentration in the plasma sample by comparing its reaction rate to the calibration curve, taking into account the initial sample volume and dilution factors.

Data Presentation

The quantitative data from a typical analysis would be presented in a tabular format to ensure clarity and ease of comparison.

Sample ID Time (min) Absorbance at 420 nm Rate of Absorbance Change (ΔA/min) Calculated Iodine Concentration (µg/dL) Calculated this compound Concentration (mg/L)
Blank01.000
50.998
100.996
150.994
200.9920.000400
Standard 1 (5 µg/dL I⁻)01.000
50.950
100.900
150.850
200.8000.01005
Standard 2 (10 µg/dL I⁻)01.000
50.900
100.800
150.700
200.6000.020010
Plasma Sample 101.000
50.925
100.850
150.775
200.7000.01507.5(Calculated)

Note: The conversion from iodine concentration to this compound concentration requires knowledge of the molecular weight of this compound and its iodine content.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_ashing Alkaline Ashing cluster_analysis Colorimetric Analysis plasma 1. Plasma Sample precipitate 2. Protein Precipitation (ZnSO4, NaOH) plasma->precipitate wash 3. Centrifugation & Washing precipitate->wash digest 4. Digestion with KOH wash->digest dry 5. Drying in Oven digest->dry ash 6. Incineration in Muffle Furnace dry->ash dissolve 7. Dissolve Ash ash->dissolve react 8. Catalytic Reaction (As³⁺, Ce⁴⁺) dissolve->react measure 9. Spectrophotometric Measurement react->measure result This compound Concentration measure->result Calculate Concentration

Caption: Workflow for this compound measurement by alkaline ashing.

Logical Relationship of the Catalytic Reaction

CatalyticReaction Ce4 Ce⁴⁺ (Yellow) Ce3 Ce³⁺ (Colorless) Ce4->Ce3 Reduction As3 As³⁺ (Colorless) As5 As⁵⁺ (Colorless) As3->As5 Oxidation Iodide Iodide (I⁻) Catalyst Iodide->Ce4 Catalyzes Reaction

Caption: Catalytic role of iodide in the Sandell-Kolthoff reaction.

Diodone Administration in Mid-20th Century Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration protocols for Diodone (also known as Iodopyracet) as utilized in mid-20th century research, primarily focusing on its application in renal physiology studies and clinical diagnostic procedures. The information is compiled from seminal research publications of that era.

I. Research Applications: Measurement of Renal Plasma Flow and Tubular Function

In the mid-20th century, this compound was a critical tool for quantitative studies of renal function, particularly for the measurement of effective renal plasma flow (ERPF) and the maximal tubular excretory capacity (Tm). The methodologies were pioneered by researchers like Homer W. Smith and his colleagues.

A. Measurement of Effective Renal Plasma Flow (ERPF) using this compound Clearance

The this compound clearance technique was based on the principle that at low plasma concentrations, this compound is almost completely removed from the renal plasma by a combination of glomerular filtration and tubular secretion in a single passage through the kidneys. Therefore, its clearance rate provides a close approximation of the effective renal plasma flow.

Experimental Protocol: this compound Clearance for ERPF in Humans (circa 1940s-1950s)

This protocol is based on the methods described in the works of Homer W. Smith and his collaborators.

1. Subject Preparation:

  • Subjects were typically in a post-absorptive state, having fasted overnight.

  • Hydration was ensured by the ingestion of water to promote adequate urine flow.

2. This compound Administration:

  • Priming Dose: An initial intravenous injection of this compound was administered to rapidly achieve a stable plasma concentration. The exact amount of the priming dose was calculated based on the subject's body weight and estimated volume of distribution.

  • Sustaining Infusion: Immediately following the priming dose, a continuous intravenous infusion of this compound was started. The infusion rate was carefully controlled to maintain a constant and low plasma this compound concentration.

3. Sample Collection:

  • Urine: Urine samples were collected at timed intervals, often through an indwelling bladder catheter to ensure complete emptying. The collection periods were typically short (e.g., 10-20 minutes) to provide multiple clearance measurements.

  • Blood: Blood samples were drawn from a peripheral vein at the midpoint of each urine collection period to represent the average plasma concentration during that interval.

4. Sample Analysis:

  • The concentration of this compound in both plasma and urine samples was determined. In the mid-20th century, this was often done using colorimetric methods that involved the chemical determination of iodine.

5. Calculation of ERPF:

  • The this compound clearance was calculated using the standard clearance formula: CD = (UD x V) / PD Where:

    • CD = Clearance of this compound (in mL/min)

    • UD = Concentration of this compound in urine (in mg/mL)

    • V = Rate of urine flow (in mL/min)

    • PD = Concentration of this compound in plasma (in mg/mL)

Quantitative Data Summary: this compound Clearance for ERPF

ParameterTypical Value/Range (circa 1940s-1950s)
This compound Solution Concentration 35% solution for injection
Priming Dose Variable, calculated to achieve desired initial plasma level
Sustaining Infusion Rate Adjusted to maintain a low plasma this compound level
Target Plasma this compound Level Low, to avoid saturating tubular secretion
Urine Collection Intervals 10 - 20 minutes
B. Measurement of Maximal Tubular Excretory Capacity (Tm) for this compound

To measure the maximum capacity of the renal tubules to secrete this compound (TmD), the protocol was modified to achieve and maintain a high, saturating plasma concentration of this compound.

Experimental Protocol: this compound Tm Measurement in Humans (circa 1940s-1950s)

1. Subject Preparation:

  • Similar to the ERPF protocol, subjects were fasting and well-hydrated.

2. This compound Administration:

  • Priming Dose: A larger priming dose of this compound was administered intravenously to rapidly elevate the plasma concentration to a level that would saturate the tubular secretory mechanism.

  • Sustaining Infusion: A continuous intravenous infusion at a higher rate was used to maintain this saturating plasma concentration.

3. Sample Collection and Analysis:

  • Blood and urine samples were collected and analyzed for this compound concentration as described for the ERPF protocol.

  • In addition, the glomerular filtration rate (GFR) was simultaneously measured using a substance that is only filtered and not secreted or reabsorbed, such as inulin.

4. Calculation of TmD:

  • The total amount of this compound excreted in the urine per minute was determined.

  • The amount of this compound filtered at the glomerulus per minute was calculated by multiplying the GFR by the plasma this compound concentration.

  • The amount of this compound secreted by the tubules per minute was then calculated by subtracting the filtered amount from the total amount excreted. At saturating plasma concentrations, this value represents the TmD.

Quantitative Data Summary: this compound Tm Measurement

ParameterTypical Value/Range (circa 1940s-1950s)
This compound Solution Concentration 35% solution for injection
Priming Dose High, to achieve saturating plasma levels
Sustaining Infusion Rate High, to maintain saturating plasma levels
Target Plasma this compound Level High enough to saturate tubular transport

II. Clinical Applications: Intravenous Pyelography (IVP)

In the mid-20th century, this compound was a widely used contrast agent for intravenous pyelography (also known as excretory urography), a diagnostic imaging procedure to visualize the kidneys, ureters, and bladder.

Protocol: Intravenous Pyelography with this compound (circa 1940s-1950s)

1. Patient Preparation:

  • Patients were typically advised to have a light evening meal and then fast from midnight before the procedure to reduce gas in the intestines, which could obscure the view of the kidneys.

  • A laxative was often administered the evening before the examination to clear the bowels.

  • Patients were instructed to empty their bladder immediately before the procedure.

2. This compound Administration:

  • A sterile solution of this compound (commonly a 35% solution) was injected intravenously. The injection was typically administered over a period of a few minutes.

  • The standard adult dose was often in the range of 20 to 30 mL of a 35% solution.

3. Radiographic Imaging Sequence:

  • A preliminary X-ray of the abdomen (a "scout film") was taken before the injection of this compound to check for any abnormalities that might be obscured by the contrast medium.

  • A series of X-rays were then taken at specific time intervals after the injection to visualize the passage of the this compound through the urinary tract. A typical sequence would be:

    • 1-5 minutes post-injection: To visualize the nephrographic phase (the concentration of the contrast medium in the kidney parenchyma).

    • 10-15 minutes post-injection: To visualize the pelvicalyceal system (the collecting ducts of the kidneys).

    • 20-30 minutes post-injection: To visualize the ureters and the bladder.

  • Compression bands were sometimes applied over the lower abdomen to temporarily obstruct the ureters, leading to better filling and visualization of the pelvicalyceal systems.

Quantitative Data Summary: this compound for Intravenous Pyelography

ParameterTypical Value/Range (circa 1940s-1950s)
This compound Solution Concentration 35% w/v
Adult Dose 20 - 30 mL
Administration Route Intravenous injection

III. Visualizations

Diagram 1: Experimental Workflow for this compound Clearance Measurement

Diodone_Clearance_Workflow cluster_preparation Subject Preparation cluster_administration This compound Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_calculation Calculation Fasting Overnight Fasting Hydration Hydration (Water Intake) Fasting->Hydration Priming Priming Dose (IV) Hydration->Priming Infusion Sustaining Infusion (IV) Priming->Infusion Urine Timed Urine Collection Infusion->Urine Blood Midpoint Blood Draw Infusion->Blood Urine_Analysis Urine this compound Concentration Urine->Urine_Analysis Plasma_Analysis Plasma this compound Concentration Blood->Plasma_Analysis ERPF_Calc ERPF Calculation Urine_Analysis->ERPF_Calc Plasma_Analysis->ERPF_Calc

Caption: Workflow for ERPF measurement using this compound clearance.

TmD_Calculation Total_Excreted Total this compound Excreted per Minute Secreted_Amount Secreted this compound per Minute (TmD) Total_Excreted->Secreted_Amount - Filtered_Load Filtered this compound Load per Minute Filtered_Load->Secreted_Amount GFR Glomerular Filtration Rate (GFR) GFR->Filtered_Load x Plasma_this compound Plasma this compound Concentration Plasma_this compound->Filtered_Load

Application Notes and Protocols: Inulin vs. Diodone for Glomerular Filtration Rate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of the Glomerular Filtration Rate (GFR) is a cornerstone in the assessment of renal function, both in clinical practice and throughout all stages of drug development. GFR represents the volume of fluid filtered from the renal glomerular capillaries into Bowman's capsule per unit time and is the most reliable indicator of kidney function.

Historically, various exogenous markers have been employed to measure GFR, each with its own set of advantages and limitations. This document provides a detailed comparison of two such markers: Inulin, the long-standing "gold standard" for GFR determination, and Diodone, a historical marker primarily used for measuring renal plasma flow. Understanding the principles behind their use, their physiological handling by the kidneys, and the methodologies for their measurement is crucial for researchers designing and interpreting renal function studies.

Principles of Renal Clearance

The concept of renal clearance is fundamental to understanding how GFR is measured. The clearance of a substance is the theoretical volume of plasma from which that substance is completely removed by the kidneys per unit of time. The formula for renal clearance is:

C = (U x V) / P

Where:

  • C is the clearance rate (in mL/min)

  • U is the urinary concentration of the substance (in mg/mL)

  • V is the urine flow rate (in mL/min)

  • P is the plasma concentration of the substance (in mg/mL)

An ideal GFR marker must meet the following criteria:

  • It is freely filtered at the glomerulus.

  • It is not reabsorbed or secreted by the renal tubules.

  • It is not metabolized or produced by the kidneys.

  • It is physiologically inert and non-toxic.

Inulin: The Gold Standard for GFR Measurement

Inulin, a naturally occurring polysaccharide, is widely regarded as the gold standard for measuring GFR because it perfectly fulfills the criteria for an ideal GFR marker.[1][2] It is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules.[1][2] Therefore, the amount of inulin excreted in the urine is equal to the amount that was filtered at the glomerulus, making its clearance rate a direct measure of GFR.

Advantages of Inulin:
  • High Accuracy: Inulin clearance provides the most accurate measurement of GFR.[1][2]

  • Gold Standard Reference: It serves as the reference method against which other GFR measurement techniques are validated.[1][2]

Disadvantages of Inulin:
  • Complex Procedure: The classical inulin clearance method is invasive and labor-intensive, requiring continuous intravenous infusion and timed urine collections, often necessitating bladder catheterization.[1]

  • Not Routinely Used in Clinical Practice: Due to its complexity, inulin clearance is primarily used in research settings.[1]

This compound (Iodopyracet): A Marker for Effective Renal Plasma Flow (ERPF)

This compound, also known as iodopyracet, is a radiocontrast agent that was historically used in renal function studies. Unlike inulin, this compound is not a direct marker for GFR. In addition to being filtered at the glomerulus, it is actively and efficiently secreted by the proximal tubules. This extensive tubular secretion means that its clearance from the plasma is much higher than the GFR.

The clearance of a substance that is both filtered and completely secreted from the plasma that passes through the kidneys can be used to measure the Effective Renal Plasma Flow (ERPF) . This compound, and more commonly now, para-aminohippuric acid (PAH), are used for this purpose. Since nearly all the this compound in the arterial blood is removed in a single pass through the kidneys, its clearance approximates the total plasma flow to the excretory portions of the kidney.

Why this compound is Not a GFR Marker:
  • Tubular Secretion: The primary reason this compound is unsuitable for GFR measurement is its significant tubular secretion. This active transport process adds this compound to the tubular fluid beyond what is filtered, leading to a clearance rate that is much higher than the GFR.

Relationship between GFR and ERPF:

GFR and ERPF are two distinct but related measures of renal function. The ratio of GFR to ERPF is known as the Filtration Fraction (FF) :

FF = GFR / ERPF

The filtration fraction typically ranges from 0.15 to 0.20 in healthy individuals, meaning that about 15-20% of the plasma that enters the glomeruli is filtered into Bowman's capsule.

Quantitative Data Comparison

Direct comparative studies simultaneously measuring inulin and this compound clearance in a broad adult population are scarce in modern literature, as this compound has been largely replaced by other agents for ERPF measurement. However, historical data and studies in specific populations illustrate the fundamental differences in their clearance rates.

A study in newborn infants provides a clear example of the differing clearance values for inulin and this compound, reflecting their distinct renal handling mechanisms.

ParameterInulin Clearance (GFR)This compound Clearance (ERPF)Clearance Ratio (this compound/Inulin)
Mean Value (Newborn Infants) 34.9 mL/min/1.73 m²101 mL/min/1.73 m²~2.9

Data adapted from a study on newborn infants. It's important to note that renal function in newborns is not fully mature, and these values are not directly transferable to adults, but they effectively demonstrate the principle of higher clearance for this compound due to tubular secretion.

Experimental Protocols

Protocol 1: Inulin Clearance via Constant Intravenous Infusion (Gold Standard)

This protocol is the classic and most accurate method for determining GFR.

1. Patient Preparation:

  • The patient should be in a fasting state and well-hydrated.

  • A period of hydration with water intake (e.g., 10-15 mL/kg) should precede the study to ensure adequate urine flow (>2 mL/min).

2. Priming (Loading) Dose:

  • An intravenous priming dose of inulin is administered to rapidly achieve a stable plasma concentration. A typical loading dose is 22.5 mg/kg.

3. Constant Infusion:

  • Immediately following the priming dose, a continuous intravenous infusion of inulin is started and maintained for the duration of the study (e.g., 210 minutes).

  • The infusion rate is calculated to maintain a stable plasma inulin concentration, typically between 300-400 mg/L.

4. Equilibration Period:

  • An equilibration period of at least 60 minutes is allowed after the start of the infusion for the inulin to distribute throughout the extracellular fluid.

5. Sample Collection:

  • After the equilibration period, timed urine collections are initiated. This often requires bladder catheterization to ensure complete and accurate collection.

  • Urine is collected over several consecutive periods (e.g., three 30-minute periods).

  • Blood samples are drawn at the midpoint of each urine collection period from the contralateral arm to the infusion site.

6. Sample Analysis:

  • The concentration of inulin in both plasma and urine samples is determined, often using a colorimetric method (e.g., the anthrone method).

7. GFR Calculation:

  • The GFR for each collection period is calculated using the standard clearance formula: GFR = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration .

  • The results from the multiple periods are then averaged.

Protocol 2: this compound Clearance for Effective Renal Plasma Flow (ERPF) Measurement (Historical Method)

This protocol follows the same principles as the constant infusion method for inulin but uses this compound as the marker.

1. Patient Preparation:

  • Similar to the inulin protocol, the patient should be fasting and well-hydrated to ensure adequate urine flow.

2. Priming (Loading) Dose:

  • An intravenous priming dose of this compound is administered.

3. Constant Infusion:

  • A continuous intravenous infusion of this compound is started to maintain a stable plasma concentration. The concentration should be kept low to avoid saturating the tubular secretion transporters, which would lead to an underestimation of ERPF.

4. Equilibration Period:

  • An equilibration period is allowed for the this compound to distribute.

5. Sample Collection:

  • Timed urine collections are performed, typically with bladder catheterization.

  • Blood samples are drawn at the midpoint of each urine collection period.

6. Sample Analysis:

  • The concentration of this compound in plasma and urine is determined. Historically, this involved measuring the iodine content.

7. ERPF Calculation:

  • The ERPF is calculated using the standard clearance formula: ERPF = (Urine this compound Concentration x Urine Flow Rate) / Plasma this compound Concentration .

Visualizations

Renal Handling of Inulin and this compound

Caption: Renal handling of Inulin (filtration only) vs. This compound (filtration and active secretion).

Experimental Workflow: Constant Infusion Clearance

Constant_Infusion_Workflow cluster_prep Preparation cluster_infusion Infusion Protocol cluster_sampling Sample Collection cluster_analysis Analysis and Calculation Hydration Patient Hydration Priming Administer Priming Dose Hydration->Priming Infusion Start Constant Infusion Priming->Infusion Equilibration Equilibration Period (e.g., 60 min) Infusion->Equilibration Urine1 Timed Urine Collection 1 Equilibration->Urine1 Blood1 Midpoint Blood Sample 1 Urine1->Blood1 draw at midpoint Analysis Measure Plasma & Urine Concentrations Urine1->Analysis Urine2 Timed Urine Collection 2 Blood1->Urine2 Blood1->Analysis Blood2 Midpoint Blood Sample 2 Urine2->Blood2 draw at midpoint Urine2->Analysis Urine3 Timed Urine Collection 3 Blood2->Urine3 Blood2->Analysis Blood3 Midpoint Blood Sample 3 Urine3->Blood3 draw at midpoint Urine3->Analysis Blood3->Analysis Calculation Calculate Clearance: C = (U * V) / P Analysis->Calculation

Caption: Workflow for determining renal clearance using the constant infusion method.

Conclusion

This compound, conversely, is a historical marker for Effective Renal Plasma Flow, as it is both filtered and actively secreted by the renal tubules. Its clearance rate is therefore significantly higher than the GFR and provides an estimation of blood flow to the kidneys. For drug development professionals and researchers, it is critical to select the appropriate marker based on the specific aspect of renal function being investigated. For the direct assessment of glomerular filtration, inulin or other validated GFR markers are the appropriate choice, while substances like this compound or PAH are used to evaluate renal hemodynamics.

References

Troubleshooting & Optimization

Technical Support Center: Managing Adverse Effects of Diodone in Historical Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing adverse effects associated with the historical use of Diodone, an early ionic, high-osmolarity radiocontrast agent primarily used in urography. The information compiled reflects practices and understanding from the mid-20th century, the period of this compound's prevalent use.

Troubleshooting Guide: Immediate-Type Hypersensitivity Reactions

This guide addresses the recognition and management of acute adverse events occurring within one hour of this compound administration.

Observed Issue/Symptom Potential Cause (Historical Perspective) Recommended Immediate Action (Historical Protocol)
Mild Reactions: Nausea, vomiting, flushing, urticaria (hives), pruritus (itching), arm pain at injection siteDirect chemotoxic effect, histamine release1. Immediately cease this compound infusion.2. Monitor vital signs (pulse, blood pressure, respiration).3. Administer an H1 antihistamine (e.g., diphenhydramine) intravenously or intramuscularly.4. Observe the patient closely for any progression of symptoms.
Moderate Reactions: Widespread urticaria, angioedema (facial swelling), mild bronchospasm (wheezing)Increased systemic histamine release, early anaphylactoid response1. Immediately cease this compound infusion.2. Call for medical assistance.3. Administer an H1 antihistamine (e.g., diphenhydramine) intravenously.4. Administer corticosteroids (e.g., hydrocortisone) intravenously to mitigate inflammatory response.5. Provide oxygen supplementation.6. Monitor vital signs continuously.
Severe Reactions: Severe bronchospasm, laryngeal edema, profound hypotension, tachycardia, loss of consciousnessAnaphylactoid reaction with massive mediator release1. Immediately cease this compound infusion and call for emergency medical assistance (crash cart).2. Administer epinephrine intramuscularly. Repeat as necessary.3. Secure the airway; intubation may be necessary.4. Administer intravenous fluids to manage hypotension.5. Administer intravenous H1 antihistamines and corticosteroids.6. Continuous and intensive monitoring of vital signs is critical.

Frequently Asked Questions (FAQs)

Q1: What was the expected incidence of adverse reactions with this compound?

A1: As a high-osmolarity ionic contrast medium, this compound was associated with a higher incidence of adverse reactions compared to modern, low-osmolarity non-ionic agents. The risk for any adverse reaction was estimated to be between 4% and 12%, with severe, life-threatening reactions being much rarer, at an estimated rate of 0.16%.[1]

Q2: Were there any patient preparation protocols to minimize risks associated with this compound?

A2: Yes, historical protocols for intravenous urography often included specific patient preparation. This typically involved a period of fasting and the use of laxatives to reduce fecal matter and gas in the intestines, with the aim of improving image quality.[2][3] However, the efficacy of these measures in preventing adverse reactions was not well-established. For patients with a known history of allergy or a previous reaction to a contrast agent, premedication was a key strategy.

Q3: What was the standard premedication protocol for high-risk patients receiving this compound?

A3: For patients identified as high-risk, a common premedication strategy involved the administration of corticosteroids and antihistamines. A typical regimen would have been:

  • Corticosteroids: Oral prednisone administered in divided doses starting 12-13 hours before the procedure.

  • Antihistamines: An H1 blocker, such as diphenhydramine, administered orally or intramuscularly about an hour before the procedure.[4]

Q4: What is the underlying mechanism of an anaphylactoid reaction to this compound?

A4: The adverse reactions to ionic contrast media like this compound are generally considered to be anaphylactoid, not true allergic reactions. This means they are not typically mediated by IgE antibodies. Instead, it is believed that the high osmolality and chemical structure of this compound could directly trigger the degranulation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.[5][6] This direct activation results in the clinical signs and symptoms of a hypersensitivity reaction.

Quantitative Data Summary

The following table summarizes the estimated incidence of adverse reactions for high-osmolarity ionic contrast media, the class to which this compound belongs.

Reaction SeverityIncidence RateClinical Manifestations
Mild 4% - 12%Nausea, vomiting, limited urticaria, pruritus, flushing, arm pain.[1]
Moderate Less frequent than mildWidespread urticaria, angioedema, mild bronchospasm.
Severe 0.16%Severe bronchospasm, laryngeal edema, hypotension, shock, loss of consciousness.[1]
Fatal 1 to 3 per 100,000 administrationsCardiac and respiratory arrest.[1]

Historical Experimental Protocols

Protocol: Management of a Severe Anaphylactoid Reaction to this compound (Circa 1950s-1960s)

This protocol is a representation of the likely course of action in a mid-20th century medical setting for a severe reaction.

Objective: To stabilize a patient experiencing a life-threatening anaphylactoid reaction to this compound.

Materials:

  • Epinephrine (Adrenaline) solution for injection

  • Diphenhydramine for injection

  • Hydrocortisone for injection

  • Intravenous saline solution

  • Oxygen cylinder with mask

  • Airway management equipment (laryngoscope, endotracheal tubes)

  • Stethoscope and sphygmomanometer

Methodology:

  • Immediate Cessation: The this compound injection is immediately stopped at the first sign of a severe reaction (e.g., sudden drop in blood pressure, difficulty breathing, widespread hives).

  • Call for Assistance: A call for immediate medical assistance is made.

  • Airway Management: The patient's airway is assessed. If compromised by laryngeal edema or severe bronchospasm, an airway is established, potentially via intubation.

  • Epinephrine Administration: 0.3 to 0.5 mg of epinephrine is administered intramuscularly. This can be repeated every 5 to 15 minutes as needed based on the patient's response.[7]

  • Oxygenation: High-flow oxygen is administered via a face mask.

  • Circulatory Support: An intravenous line is established with a saline solution to combat hypotension.

  • Antihistamine and Corticosteroid Administration: Diphenhydramine and hydrocortisone are administered intravenously to help control the inflammatory response.[8]

  • Continuous Monitoring: The patient's vital signs (blood pressure, pulse, respiratory rate) are monitored continuously.

  • Patient Positioning: The patient is placed in a recumbent position with their legs elevated to help manage shock.[7]

Visualizations

Adverse_Effect_Management_Workflow cluster_assessment Initial Assessment cluster_mild Mild Reaction cluster_moderate Moderate Reaction cluster_severe Severe Reaction Start This compound Administration Observe Observe for Adverse Reaction Start->Observe Mild_Symptoms Nausea, Urticaria, Pruritus Observe->Mild_Symptoms Mild Symptoms Moderate_Symptoms Widespread Urticaria, Angioedema, Mild Bronchospasm Observe->Moderate_Symptoms Moderate Symptoms Severe_Symptoms Severe Bronchospasm, Hypotension, Shock Observe->Severe_Symptoms Severe Symptoms Stop_Infusion_Mild Stop Infusion Mild_Symptoms->Stop_Infusion_Mild Administer_Antihistamine Administer H1 Antihistamine Stop_Infusion_Mild->Administer_Antihistamine Monitor_Mild Monitor Patient Administer_Antihistamine->Monitor_Mild Stop_Infusion_Mod Stop Infusion Moderate_Symptoms->Stop_Infusion_Mod Administer_Antihistamine_Cortico Administer IV Antihistamine and Corticosteroids Stop_Infusion_Mod->Administer_Antihistamine_Cortico Oxygen_Support Provide Oxygen Administer_Antihistamine_Cortico->Oxygen_Support Monitor_Mod Continuous Monitoring Oxygen_Support->Monitor_Mod Stop_Infusion_Severe Stop Infusion Severe_Symptoms->Stop_Infusion_Severe Administer_Epinephrine Administer IM Epinephrine Stop_Infusion_Severe->Administer_Epinephrine Airway_Management Secure Airway Administer_Epinephrine->Airway_Management IV_Fluids Administer IV Fluids Airway_Management->IV_Fluids Monitor_Severe Intensive Monitoring IV_Fluids->Monitor_Severe

Caption: Workflow for managing adverse reactions to this compound.

Diodone_Anaphylactoid_Pathway cluster_effects Clinical Effects This compound This compound Molecule (High Osmolality, Ionic) Degranulation Direct Membrane Interaction & Osmotic Stress This compound->Degranulation Mast_Cell Mast Cell / Basophil Mast_Cell->Degranulation Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release Vasodilation Vasodilation & Increased Permeability Mediator_Release->Vasodilation Bronchoconstriction Bronchoconstriction Mediator_Release->Bronchoconstriction Urticaria Urticaria / Angioedema Mediator_Release->Urticaria

Caption: Postulated signaling pathway for this compound-induced anaphylactoid reactions.

References

Technical Support Center: Diodone Clearance for Renal Flow Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diodone (Iodopyracet) clearance for measuring renal plasma flow (RPF).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound clearance to measure renal plasma flow (RPF)?

A1: The use of this compound clearance to estimate RPF is based on the Fick principle. This compound is introduced into the bloodstream and is cleared by the kidneys through a combination of glomerular filtration and, more significantly, active tubular secretion. For a substance to be an ideal measure of RPF, it should be completely extracted from all the plasma that passes through the kidneys in a single pass. In such a case, the rate at which the kidneys clear the substance from the plasma is equal to the total renal plasma flow. The clearance is calculated using the formula:

Clearance = (Urine Concentration × Urine Flow Rate) / Plasma Concentration[1][2][3]

Q2: Why is this compound clearance considered a measure of effective renal plasma flow (ERPF) and not the true RPF?

A2: this compound clearance measures the effective renal plasma flow (ERPF) because not all of the this compound is cleared from the blood in a single pass through the kidneys.[2][3] A portion of the renal blood flow perfuses non-secretory tissues of the kidney, and a fraction of this compound remains in the renal venous blood. This incomplete clearance is quantified by the extraction ratio. Para-aminohippuric acid (PAH), a similar substance, has an extraction ratio of approximately 90-92%, meaning it underestimates the true RPF by about 8-10%.[3] this compound is subject to similar limitations.

Q3: What are the primary limitations of the this compound clearance method?

A3: The main limitations that can lead to an underestimation of the true renal plasma flow are:

  • Incomplete Renal Extraction: The extraction ratio of this compound is less than 100%.

  • Plasma Protein Binding: A fraction of this compound binds to plasma proteins, primarily albumin. Only the unbound, free fraction is available for glomerular filtration and tubular secretion.[4][5]

  • Saturation of Tubular Secretion: The organic anion transporters (OATs) in the proximal tubules that secrete this compound are saturable. At high plasma concentrations of this compound, these transporters can become saturated, leading to a decrease in the extraction ratio.[1]

  • Pathophysiological Conditions: Renal diseases can damage tubular secretory mechanisms or alter plasma protein binding, further reducing the accuracy of the measurement.[5][6][7]

Troubleshooting Guide

Issue 1: The calculated ERPF value seems unexpectedly low.

Potential Cause Troubleshooting Steps
High Plasma this compound Concentration Ensure the infusion rate is set to maintain a low, stable plasma concentration to avoid saturating the tubular secretion transporters.[1] Review your infusion protocol and calculations.
Inaccurate Urine Collection Incomplete bladder emptying can lead to errors in measuring urine flow rate. Ensure complete and accurately timed urine collection. Bladder catheterization may be necessary for precise measurements.
Competition for Secretion Review all co-administered drugs. Other organic anions can compete with this compound for the same secretory transporters in the proximal tubule, reducing its clearance.
Altered Plasma Protein Binding In experimental models with altered plasma protein levels (e.g., hypoalbuminemia), the free fraction of this compound may be affected. Consider measuring the unbound this compound concentration if feasible.[5]
Degradation of this compound Ensure the this compound solution is properly prepared and stored to prevent degradation, which could affect its clearance characteristics.

Issue 2: High variability is observed in repeated measurements.

Potential Cause Troubleshooting Steps
Fluctuating Hydration Status Ensure the subject is adequately and consistently hydrated throughout the experiment, as changes in hydration can affect urine flow and renal hemodynamics.
Unstable this compound Infusion Verify the infusion pump is functioning correctly and delivering a constant, steady-state infusion of this compound. Fluctuations in plasma concentration will lead to variable clearance values.
Analytical Errors Re-calibrate the instruments used for measuring this compound concentrations in plasma and urine. Run quality control samples to ensure assay accuracy and precision.
Physiological Fluctuations Factors such as age, sex, and diet can influence renal blood flow.[8] Standardize these conditions as much as possible across experimental subjects and control for them in the study design.

Quantitative Data Summary

The following table compares the renal clearance characteristics of ideal and real-world substances used for RPF measurement. This compound's characteristics are similar to those of PAH.

ParameterIdeal RPF MarkerPara-aminohippurate (PAH)This compound (Iodopyracet)
Renal Extraction Ratio 100%~92%[9]Similar to or slightly less than PAH
Mechanism of Clearance Filtration & Complete SecretionFiltration & Active SecretionFiltration & Active Secretion[10]
Plasma Protein Binding 0%Variable, but only free fraction is clearedSignificant, only free fraction is cleared[4]
Reabsorption NoneNoneNone
Effect of High Concentration No effectSaturation of secretion, decreased clearance[1]Saturation of secretion, decreased clearance

Experimental Protocols

Protocol: Measurement of ERPF using Continuous Infusion of this compound

This protocol outlines the key steps for measuring ERPF in a research setting.

  • Subject Preparation:

    • Ensure the subject is euhydrated. An oral water load (e.g., 10-15 mL/kg) can be administered 1 hour before the experiment to ensure adequate urine flow.

    • Place an indwelling catheter in a peripheral vein for this compound infusion and a second catheter in the contralateral arm for blood sampling.

    • For accurate urine collection, an indwelling bladder catheter is recommended.

  • This compound Administration:

    • Administer a priming (loading) dose of this compound intravenously to rapidly achieve the desired plasma concentration.

    • Immediately follow the priming dose with a continuous intravenous infusion at a rate calculated to maintain a constant plasma concentration. The goal is a plasma level that is high enough for accurate measurement but low enough to avoid saturation of tubular transport.

  • Equilibration and Sample Collection:

    • Allow a 30-60 minute equilibration period after starting the infusion for the this compound concentration to stabilize in the plasma.

    • Begin the clearance period. Empty the bladder completely and discard the urine. This marks the start of the first collection period (Time 0).

    • Collect urine over precisely timed intervals (e.g., three consecutive 20-minute periods).

    • At the midpoint of each urine collection period, draw a blood sample into a heparinized tube.

  • Sample Processing and Analysis:

    • Measure the volume of urine for each collection period and record the duration.

    • Centrifuge the blood samples to separate the plasma.

    • Determine the concentration of this compound in the plasma and urine samples using a validated analytical method (e.g., spectrophotometry or HPLC).

  • Calculation of ERPF:

    • For each clearance period, calculate ERPF using the following formula: ERPF (mL/min) = (U_Diodo × V) / P_Diodo Where:

      • U_Diodo = Urine this compound Concentration (mg/mL)

      • V = Urine Flow Rate (mL/min)

      • P_Diodo = Plasma this compound Concentration (mg/mL)

    • The final ERPF is typically reported as the average of the values from the multiple collection periods.

Visualizations

G cluster_protocol Experimental Workflow for this compound Clearance prep Subject Preparation (Hydration, Catheters) prime Priming Dose (IV Bolus) prep->prime infuse Continuous Infusion (Maintain Steady State) prime->infuse equil Equilibration (30-60 min) infuse->equil collect Timed Sample Collection (Urine and Blood) equil->collect analyze Sample Analysis (Measure Concentrations) collect->analyze calc Calculate ERPF analyze->calc

Caption: Workflow for this compound-based ERPF measurement.

G TrueRPF True Renal Plasma Flow (RPF) DiodoneClearance Measured this compound Clearance (ERPF) TrueRPF->DiodoneClearance Ideally Equals Underestimation Underestimation of RPF DiodoneClearance->Underestimation Leads to Factor1 Incomplete Extraction (Ratio < 1.0) Factor1->Underestimation Factor2 Plasma Protein Binding (Only free drug is cleared) Factor2->Underestimation Factor3 Secretion Saturation (High Plasma Levels) Factor3->Underestimation Factor4 Renal Disease (Impaired Secretion) Factor4->Underestimation

Caption: Factors causing underestimation of RPF by this compound clearance.

References

Image artifacts associated with early Diodone urography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with historical data or protocols involving early Diodone (also known as Iodopyracet or Diodrast) urography. The information addresses common image quality issues and artifacts encountered during this historical imaging technique.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the visualization of the renal parenchyma (nephrogram) faint or inconsistent in my early-phase urograms?

A1: A faint or poor nephrogram was a common issue in early this compound urography and could be attributed to several factors:

  • Contrast Agent Properties: this compound, an early ionic monomer, provided lower contrast compared to modern agents. Its concentration and rapid excretion profile might not have been sufficient for dense and sustained parenchymal opacification.

  • Injection Technique: A slow or inconsistent intravenous injection rate could lead to inadequate peak concentration of the contrast medium in the renal arteries. Conversely, an overly rapid injection was sometimes thought to cause vascular spasm, further reducing renal blood flow and contrast delivery.

  • Patient's Physiological State: Dehydration could lead to reduced renal blood flow and glomerular filtration rate, resulting in a poor nephrogram. Severe dehydration was a contraindication for the procedure.[1] Uremia could also compromise the quality of the study due to poor contrast concentration.[1]

  • Timing of Radiographs: The timing for capturing the nephrographic phase is critical. Images taken too early or too late would miss the peak parenchymal enhancement. This phase typically occurs within the first 1-3 minutes post-injection.[2]

Q2: My urogram images are obscured by dark, irregular shadows, particularly over the kidneys and ureters. What is causing this artifact?

A2: This is most likely due to overlying bowel gas and feces . This was one of the most significant disadvantages of excretory urography, limiting the evaluation of the upper urinary tract.[3]

  • Cause: Gas and fecal matter in the intestines absorb X-rays differently than the surrounding soft tissues, creating shadows that can superimpose on the urinary tract structures.

  • Historical Solutions:

    • Patient Preparation: Patients were often advised to undergo bowel preparation, which could include laxatives, to clear the colon.[4] However, the efficacy of this was debated, and it carried the risk of dehydrating the patient.[3]

    • Radiographic Technique: Taking oblique-angle radiographs could sometimes project the kidney or ureter away from the overlying bowel shadows.[2]

Q3: The collecting system (calyces, renal pelvis, and ureters) is poorly opacified or not visible at all. How can this be troubleshooted?

A3: Incomplete or non-opacification of the collecting system is a frequent problem with several potential causes:

  • Poor Renal Function: The patient's kidneys must be able to filter and excrete the this compound for the collecting system to be visualized.[1] In cases of severe renal impairment, excretion could be significantly delayed or absent.

  • Urinary Tract Obstruction: A severe obstruction (e.g., from a kidney stone) can significantly delay the excretion of contrast medium.[5] In such cases, delayed images, sometimes up to 24 hours post-injection, were necessary to identify the site of obstruction.[5]

  • Inadequate Patient Hydration: While severe dehydration was avoided, some level of fluid restriction was thought to help concentrate the contrast medium in the urine, leading to better opacification. Finding the right balance was key.

  • Technique:

    • Abdominal Compression: A compression band was often applied over the lower abdomen after the initial radiographs. This would partially obstruct the ureters, causing the renal pelvis and calyces to distend and fill more completely with the contrast agent, improving their visualization.[3] However, compression was contraindicated in cases of severe abdominal pain, trauma, or suspected aortic aneurysm.[3]

    • Patient Positioning: For visualizing the distal ureters, placing the patient in a prone position could be helpful, as the iodinated contrast is heavier than urine and would gravitate to the dependent portions of the ureters.[2][5]

Q4: The entire radiograph appears blurred, lacking sharp detail of the renal outlines and collecting system. What leads to this artifact?

A4: Generalized image blur is typically a motion artifact .

  • Cause: Any movement by the patient during the X-ray exposure, including breathing, will result in a blurred image.[3] Exposure times in early radiography were longer than today, making studies more susceptible to motion artifacts.

  • Historical Solutions:

    • Patient Instruction: Patients were instructed to hold their breath during the brief moment of X-ray exposure.

    • Immobilization: In some cases, straps or other devices might have been used to help the patient remain still.

Experimental Protocols

Representative Protocol for Early this compound Intravenous Pyelography (IVP)

This protocol is a synthesized representation of typical procedures from the era of this compound urography, based on descriptions of intravenous pyelography.

  • Patient Preparation:

    • Patients were often asked to follow a diet and take laxatives for 1-2 days prior to the examination to reduce bowel gas and feces.[4]

    • Fluid intake may have been restricted for several hours before the procedure to promote concentration of the contrast medium in the urine.

    • The patient was required to empty their bladder immediately before the procedure began.[2]

  • Preliminary Radiograph:

    • A preliminary plain X-ray of the abdomen, often called a KUB (Kidneys, Ureters, Bladder), was taken before contrast injection.[2]

    • Purpose: To check the radiographic exposure settings and to visualize any radiopaque structures, like calcifications or stones, that could be obscured by the contrast medium.[3]

  • Contrast Administration:

    • A sterile solution of this compound (35% solution was common) was injected intravenously. The exact dosage would vary based on institutional protocols and patient weight.

    • The injection was typically administered over several minutes. A rapid bolus injection was sometimes used to improve the density of opacification.[3]

  • Radiographic Series:

    • A series of X-ray images were taken at specific time intervals after the injection to capture the different phases of contrast excretion.

    • The exact timing could be adjusted based on the clinical question and the patient's condition.

Radiograph Timing (Post-Injection)Phase CapturedPurpose
1-3 minutes Nephrographic PhaseTo assess renal parenchyma and contour.[2]
5-10 minutes Pyelographic PhaseTo visualize the calyces, renal pelvis, and upper ureters.[3]
15-20 minutes Ureteral & Bladder PhaseTo show the full course of the ureters and the filling of the bladder.[3]
Post-Micturition Bladder EmptyingTo assess bladder emptying and visualize the lower ureters without being obscured by a full bladder.[5]
Delayed (1-24 hours) As needed for obstructionTo determine the level and severity of a urinary tract obstruction if initial images show delayed excretion.[5]

Note: Quantitative data on the frequency of specific artifacts from the era of early this compound urography is not available in peer-reviewed literature. The troubleshooting advice is based on qualitative descriptions of the limitations of the technology at the time.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for identifying and addressing common image quality problems during early urography.

G Troubleshooting: Poor Urogram Image Quality start Image Quality Issue Identified issue1 Faint or Absent Nephrogram start->issue1 issue2 Obscured Anatomy (Gas/Feces) start->issue2 issue3 Poorly Opacified Collecting System start->issue3 issue4 Generalized Image Blur start->issue4 cause1a Slow Injection Rate issue1->cause1a cause1b Poor Renal Function issue1->cause1b cause1c Incorrect Timing issue1->cause1c cause2a Inadequate Bowel Preparation issue2->cause2a cause3a Severe Obstruction issue3->cause3a cause3b Poor Renal Function issue3->cause3b cause3c Over-hydration issue3->cause3c cause4a Patient Motion (e.g., Breathing) issue4->cause4a sol1a Review/Adjust Injection Technique cause1a->sol1a sol1b Review Patient History (e.g., uremia) cause1b->sol1b sol1c Adjust Radiograph Timing (1-3 min) cause1c->sol1c sol2a Improve Pre-Exam Bowel Prep cause2a->sol2a sol2b Acquire Oblique Views cause2a->sol2b sol3a Acquire Delayed Images (1-24 hrs) cause3a->sol3a cause3b->sol1b sol3b Apply Abdominal Compression cause3c->sol3b sol3c Review Patient Preparation cause3c->sol3c sol4a Instruct Patient to Hold Breath cause4a->sol4a sol4b Use Immobilization Techniques cause4a->sol4b

Caption: Workflow for diagnosing common image quality artifacts.

G Decision Pathway: Non-Opacification start Initial Radiographs Show Poor/No Opacification of Collecting System check_nephrogram Is a nephrogram present? start->check_nephrogram no_nephrogram No Nephrogram: Indicates severe renal artery issue or poor function. Further delayed images may not be useful. check_nephrogram->no_nephrogram No yes_nephrogram Nephrogram Present: Indicates contrast is reaching the kidney but not being excreted. check_nephrogram->yes_nephrogram Yes apply_compression Apply Abdominal Compression (if not contraindicated) yes_nephrogram->apply_compression delayed_images Acquire Delayed Radiographs (e.g., 1, 4, 24 hours) apply_compression->delayed_images assess_delay Assess delayed images for level of obstruction. delayed_images->assess_delay

Caption: Troubleshooting workflow for a non-opacified collecting system.

References

Stability issues of Diodone solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Diodone solutions for laboratory use. The information is designed to help you identify and address potential issues that may arise during your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound solutions, like many pharmaceutical preparations, is primarily influenced by environmental and chemical factors. Key factors include:

  • Temperature: Both high and low temperatures can affect stability. Elevated temperatures can accelerate degradation reactions, while freezing may cause precipitation or changes in the solution's physical properties.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of iodinated compounds.[3][4] It is a common practice to store photosensitive medicines in amber glass bottles and in a dark place to maintain their stability.[2]

  • pH: The acidity or alkalinity of the solution can significantly impact the chemical stability of this compound. Changes in pH can catalyze hydrolysis or other degradation reactions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the active pharmaceutical ingredient.

  • Container and Closure System: The type of container and its closure can affect stability. For instance, leaching of substances from the container or ingress of moisture or gases can occur.[2]

Q2: What are the common signs of instability in a this compound solution?

A2: Visual inspection is the first step in assessing the stability of a this compound solution. Common signs of instability include:

  • Discoloration: A change from a colorless or pale yellow solution to a darker yellow or brown color can indicate chemical degradation.[5]

  • Precipitation: The formation of solid particles in the solution is a clear sign of instability.[6] This can be due to changes in temperature, pH, or the concentration of the solute exceeding its solubility.[6]

  • Haze or Cloudiness: A lack of clarity in the solution can suggest the formation of insoluble degradation products or microbial contamination.

Q3: How should this compound solutions be properly stored in the laboratory?

A3: To ensure the stability of this compound solutions, proper storage is crucial. General recommendations include:

  • Temperature Control: Store at a controlled room temperature (typically 15-25°C or 59-77°F) or as specified by the manufacturer.[7] Avoid freezing and exposure to excessive heat.[1] For many medicinal products, storage and transportation temperatures are a highly significant factor in maintaining their quality.[1]

  • Protection from Light: Keep the solution in a light-resistant container, such as an amber-colored vial or bottle, and store it in a dark place to prevent photodegradation.[2][8]

  • Appropriate Containers: Use containers made of inert materials (e.g., Type I borosilicate glass) to minimize interactions with the solution.

  • Secure Closure: Ensure the container is tightly sealed to prevent contamination and exposure to air.

Troubleshooting Guide

Issue 1: The this compound solution has developed a yellow or brownish discoloration.

  • Possible Cause: This is likely due to chemical degradation, possibly from exposure to light or elevated temperatures. The discoloration may indicate the formation of free iodine or other chromophoric degradation products.

  • Troubleshooting Steps:

    • Do not use the solution. A discolored solution may have reduced potency or contain potentially harmful degradation products.

    • Review storage conditions. Verify that the solution has been stored according to the recommended temperature and light-protection guidelines.

    • Check the expiration date. Ensure the solution is within its designated shelf life.

    • Quarantine the affected batch. Set aside the discolored solution and any others from the same batch for further investigation.

    • Perform analytical testing (if feasible). Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to assess the concentration of this compound and identify any degradation products.

Issue 2: There is a visible precipitate in the this compound solution.

  • Possible Cause: Precipitation can occur for several reasons:

    • Low Temperature: Storage at temperatures below the recommended range can cause the solute to crystallize out of the solution.[6]

    • Change in pH: A shift in the solution's pH can alter the solubility of this compound.

    • Chemical Incompatibility: Mixing this compound with other solutions or reagents can lead to the formation of an insoluble precipitate.

    • Concentration Exceeds Solubility: Evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.

  • Troubleshooting Steps:

    • Do not use the solution. The presence of particulate matter can compromise experimental results and safety.

    • Gently agitate the solution. If the precipitate is due to cold temperatures, gentle warming and agitation may redissolve the solid. However, proceed with caution as heating can also accelerate degradation.

    • Verify the solution's preparation and handling. Ensure that no incompatible substances were introduced and that the solvent has not evaporated.

    • Filter a small aliquot (for analytical purposes only). If you need to analyze the supernatant, you can filter a small amount to remove the precipitate. Note that this does not make the solution suitable for experimental use.

Data on Stability of Iodinated Contrast Media

ParameterStorage ConditionDurationResultsReference
Iopamidol, Iohexol, and Iodixanol in 1.5% Dextrose PD Solution 2-8°C, 25°C, and 40°C5 daysStable. The contrast-dialysate mixture remained clear and colorless, with no turbidity changes. pH and drug concentrations were stable, and no new impurities were detected.[9][10]
Iopamidol Formulation 40°C and 70% relative humidity6 monthsThe formulation was found to be stable at a pH of 7.5.[11]

Experimental Protocols

Protocol: Forced Degradation Study of an Iodinated Solution

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3][12] They help to identify potential degradation products and pathways.[3]

Objective: To investigate the degradation of an iodinated solution under various stress conditions.

Materials:

  • Iodinated solution (e.g., this compound)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity UV light source

  • Temperature-controlled oven

  • pH meter

  • HPLC system with a suitable column and detector

Methodology:

  • Baseline Sample: Analyze an untreated sample of the iodinated solution by HPLC to determine the initial concentration and purity.

  • Acid Hydrolysis:

    • Mix the iodinated solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze the sample by HPLC.

  • Base Hydrolysis:

    • Mix the iodinated solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at a controlled elevated temperature (e.g., 60°C) for a specified period.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze the sample by HPLC.

  • Oxidative Degradation:

    • Mix the iodinated solution with an equal volume of 3% H₂O₂.

    • Store the mixture at room temperature for a specified period, protected from light.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Place a sample of the iodinated solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period.

    • Allow the sample to cool to room temperature.

    • Analyze the sample by HPLC.

  • Photodegradation:

    • Expose a sample of the iodinated solution in a photostable, transparent container to a high-intensity UV light source for a specified duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the baseline sample.

  • Calculate the percentage degradation of the active ingredient.

  • Identify and quantify any significant degradation products.

Visualizations

Troubleshooting_Discoloration start Issue: Solution is Discolored check_safety Do not use the solution start->check_safety review_storage Review Storage Conditions (Temperature & Light) check_safety->review_storage check_expiry Check Expiration Date review_storage->check_expiry quarantine Quarantine Affected Batch check_expiry->quarantine analyze Perform Analytical Testing (HPLC) quarantine->analyze decision Identify Cause and Implement Corrective Actions analyze->decision Troubleshooting_Precipitate start Issue: Precipitate in Solution check_safety Do not use the solution start->check_safety check_temp Possible Cause: Low Temperature? check_safety->check_temp check_ph Possible Cause: pH Change? check_safety->check_ph check_incompatibility Possible Cause: Incompatibility? check_safety->check_incompatibility action_temp Gentle Warming & Agitation (Use with Caution) check_temp->action_temp action_other Investigate Preparation and Handling Procedures check_ph->action_other check_incompatibility->action_other decision Determine Root Cause and Prevent Recurrence action_temp->decision action_other->decision Degradation_Pathways This compound This compound Solution Stressors Stress Factors (Light, Heat, pH, Oxygen) Hydrolysis Hydrolysis Stressors->Hydrolysis Oxidation Oxidation Stressors->Oxidation Photodegradation Photodegradation Stressors->Photodegradation Degradation_Products Degradation Products (e.g., Free Iodine, other by-products) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

References

Historical Challenges in Diodone Manufacturing and Purity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the historical challenges associated with the manufacturing and purity of Diodone, a radiocontrast agent first synthesized in 1931. Understanding these historical issues can provide valuable insights for modern drug development, particularly in the areas of impurity profiling and analytical method development.

Frequently Asked Questions (FAQs)

Q1: What was the fundamental historical method for synthesizing this compound?

The foundational synthesis of this compound, chemically known as (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid, dates back to its initial preparation by I.G. Farbenindustrie AG in 1931, as documented in French Patent 728634.[1] The primary historical approach involved a multi-step process centered on the electrophilic iodination of a 4-pyridone derivative.[1] This was typically followed by the introduction of the acetate functional group through reactions with chloroacetic or bromoacetic acid under basic conditions.[1]

Q2: What were the major impurities encountered in historical this compound manufacturing?

Historical manufacturing processes for this compound were susceptible to the formation of several impurities. While specific historical records detailing all impurities are scarce, based on the synthesis route, the following are highly probable:

  • Incompletely Iodinated Species: Mono-iodinated pyridone derivatives were likely a significant impurity due to incomplete iodination reactions.

  • Unreacted Starting Materials: Residual 4-pyridone and chloroacetic/bromoacetic acid could remain in the final product if not completely consumed or removed.

  • Side-Reaction Products: The harsh conditions of early chemical syntheses could lead to the formation of various side-products, the exact nature of which would depend on the specific reagents and reaction conditions used.

  • Inorganic Salts: The use of bases and other inorganic reagents in the synthesis and purification steps could result in their presence in the final product.

Q3: What analytical methods were historically used to assess the purity of this compound?

In the early to mid-20th century, the analytical toolkit was considerably more limited than today. The quality control of this compound would have relied on a combination of classical "wet" chemistry techniques and early instrumental methods. These likely included:

  • Titrimetric Analysis: To determine the overall purity and the content of the di-iodinated compound.

  • Colorimetric Tests: For the detection of specific impurities or functional groups.

  • Melting Point Determination: A fundamental technique to assess the purity of the crystalline this compound.

  • Gravimetric Analysis: To quantify inorganic impurities.

  • Early Spectrophotometry (UV-Vis): As the technology became available, it would have been used for identity and purity checks.

Pharmacopeias from the 1940s and 1950s would have outlined the official tests for identity, purity, and strength of this compound Injection. These monographs would have specified the acceptable limits for various impurities, although the identification of individual trace impurities would have been challenging with the available technology.

Troubleshooting Guides

Issue: High Levels of Inorganic Impurities

Possible Cause: Inadequate purification of the final product to remove inorganic salts used during the synthesis (e.g., neutralization steps or use of basic catalysts).

Historical Mitigation Strategies:

  • Recrystallization: A common and effective method for purifying solid organic compounds like this compound. The choice of solvent would have been critical to selectively dissolve the desired product while leaving inorganic impurities behind.

  • Washing: Washing the crude product with water or other appropriate solvents to remove water-soluble inorganic salts.

  • Ash Test: A pharmacopeial test to determine the total amount of inorganic matter by burning off the organic substance and weighing the residue.

Issue: Presence of Unidentified Organic Impurities

Possible Cause: Incomplete reactions or the formation of side-products during the iodination or alkylation steps.

Historical Analytical Approach:

  • Chromatographic Separation (Early Forms): Techniques like paper chromatography or column chromatography, though rudimentary by modern standards, could have been used to separate impurities from the main compound.

  • Spectroscopic Analysis (Emerging Techniques): Early forms of UV-Vis spectroscopy could be used to detect the presence of chromophoric impurities that absorb at different wavelengths than this compound.

  • Chemical Derivatization: Converting the impurities into derivatives with distinct properties (e.g., color, volatility) to facilitate their detection and quantification.

Experimental Protocols

Protocol 1: Historical Synthesis of this compound (Conceptual)

This is a conceptual protocol based on historical descriptions and may lack the precise details of industrial processes of the time.

  • Iodination of 4-Pyridone: 4-Pyridone is dissolved in a suitable solvent. Molecular iodine is added in the presence of a strong oxidizing agent (e.g., nitric acid or hydrogen peroxide) to facilitate electrophilic substitution at the 3 and 5 positions of the pyridine ring. The reaction is heated to drive it to completion.

  • Purification of 3,5-diiodo-4-pyridone: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent to remove unreacted starting materials and mono-iodinated byproducts.

  • N-Alkylation: The purified 3,5-diiodo-4-pyridone is treated with a salt of chloroacetic acid (e.g., sodium chloroacetate) in the presence of a base (e.g., sodium hydroxide) to introduce the acetic acid moiety at the nitrogen atom.

  • Isolation and Purification of this compound: The reaction mixture is acidified to precipitate the this compound. The final product is collected by filtration, washed, and dried. Further purification may be achieved through additional recrystallizations.

Visualizations

Diodone_Synthesis_Pathway cluster_impurities Potential Impurities 4-Pyridone 4-Pyridone 3,5-diiodo-4-pyridone 3,5-diiodo-4-pyridone 4-Pyridone->3,5-diiodo-4-pyridone Iodination (I2, Oxidizing Agent) This compound This compound 3,5-diiodo-4-pyridone->this compound N-Alkylation (ClCH2COOH, Base) Mono-iodinated Pyridone Mono-iodinated Pyridone 3,5-diiodo-4-pyridone->Mono-iodinated Pyridone Incomplete Reaction Unreacted 4-Pyridone Unreacted 4-Pyridone Side-Reaction Products Side-Reaction Products

Caption: Conceptual historical synthesis pathway of this compound.

Diodone_Troubleshooting High_Inorganic_Impurity High Inorganic Impurities Possible Cause: Inadequate Purification Historical Mitigation: Recrystallization, Washing Organic_Impurity Unidentified Organic Impurities Possible Cause: Side Reactions, Incomplete Reactions Historical Analysis: Early Chromatography, UV-Vis Spectroscopy Manufacturing_Process Manufacturing_Process Manufacturing_Process->High_Inorganic_Impurity Manufacturing_Process->Organic_Impurity

Caption: Troubleshooting common historical impurities in this compound.

References

Technical Support Center: Diodone Dosage Optimization in Historical Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with or referencing historical data on Diodone (also known as Iodopyracet). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols based on mid-20th century animal experimentation practices.

Disclaimer: The information provided is for historical and academic reference only and does not reflect current standards or best practices in animal research or clinical radiology. Modern contrast agents and research methodologies have superseded the techniques described below.

Frequently Asked Questions (FAQs)

Q1: What was this compound primarily used for in historical animal experiments?

A1: this compound was a pioneering iodinated contrast agent primarily used for excretory urography, a diagnostic procedure to visualize the kidneys, ureters, and bladder.[1][2] In animal studies, it was instrumental in developing and refining radiological techniques like intravenous pyelography (IVP).[1][2]

Q2: Why is my historical data showing significant variations in this compound toxicity between different animal species?

A2: Significant inter-species variation in drug tolerance is a well-documented phenomenon. Factors such as metabolic rate, renal function, and genetic differences between species (e.g., rabbits vs. dogs) can lead to different toxicological profiles for the same compound.[3][4] When analyzing historical data, it is crucial to consider the specific animal model used.[3]

Q3: I'm seeing references to both "this compound" and "Iodopyracet." Are they the same?

A3: Yes, this compound was the trade name for the compound Iodopyracet. Historical literature may use these terms interchangeably.

Q4: What were the common challenges faced by researchers when administering this compound?

A4: Historical records indicate challenges with patient preparation, such as ensuring an empty bowel to prevent obstruction of the view of the urinary organs.[1] Additionally, side effects, though rare, could include transient vomiting or retching.[2] The osmolarity of this compound solutions could also be a concern, potentially leading to adverse reactions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Historical Action/Interpretation
Poor Image Contrast in Urograms 1. Insufficient Dosage: The administered dose of this compound may have been too low for the animal's body weight and renal function.2. Rapid Excretion: The timing of the radiographs may have missed the peak concentration of the contrast agent in the urinary tract.3. Dehydration: Dehydrated animals may exhibit altered renal clearance, affecting the quality of the urogram.1. Review the dosage protocols and consider if a higher dose, within established toxic limits, was warranted.2. Optimal radiographic timing was critical; images were often taken at intervals such as 5, 20, and 40 minutes post-injection.[1]3. Ensure adequate hydration of the animal subjects prior to the experiment, unless dehydration was a specific variable being studied.
Adverse Reactions (e.g., Vomiting, Seizures) 1. High Osmolarity: this compound solutions were hypertonic, which could lead to systemic effects.2. Rapid Injection Rate: A fast bolus injection could exacerbate adverse reactions.3. Pre-existing Conditions: Underlying renal or cardiac issues in the animal could increase sensitivity.1. Diluting the this compound solution was a common practice to reduce osmolarity.2. Administering the contrast agent as a slower infusion rather than a rapid bolus was often employed.[5]3. Review animal health records for any pre-existing conditions that might have influenced the outcome.
Inconsistent Results Across a Study Group 1. Biological Variability: Individual differences in renal function, hydration status, and overall health can lead to varied responses.2. Inconsistent Preparation: Variations in fasting or enema administration could affect image quality and physiological responses.[1]1. Acknowledge and document the degree of individual variability in the results.2. Standardize all pre-experimental procedures, including withholding food and water for a consistent period (e.g., 12 hours) before the examination.[1]
Difficulty Visualizing Specific Structures 1. Superimposition of Other Organs: Gas or fecal matter in the gastrointestinal tract could obscure the view of the urinary system.[1]2. Inadequate Radiographic Technique: Incorrect timing of radiographs could result in poor visualization of different parts of the urinary tract.1. Proper bowel evacuation through fasting and enemas was a standard preparatory step.[1]2. A timed sequence of radiographs was necessary to capture the nephrogram, pyelogram, and cystogram phases effectively.[6]

Quantitative Data Summary

The following tables summarize typical dosage and toxicity data for this compound from historical animal experiments.

Table 1: Recommended this compound Dosages for Intravenous Pyelography (IVP) in Different Animal Models

Animal Model Dosage Range (mg/kg) Concentration of Solution (%) Administration Route
Dog400 - 80035 - 70Intravenous
Rabbit300 - 60035Intravenous
Cat500 - 90035 - 70Intravenous
Pig300 - 50050Intravenous

Table 2: Acute Toxicity (LD50) of this compound in Various Animal Models

Animal Model LD50 (g/kg) Administration Route
Mouse8.0 - 10.0Intravenous
Rat10.0 - 12.0Intravenous
Rabbit6.0 - 8.0Intravenous
Dog> 5.0Intravenous

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.[7][8] This is an archaic measure of toxicity and is no longer a standard practice in modern toxicology.[4][9]

Experimental Protocols

Protocol 1: Intravenous Pyelography (IVP) in a Canine Model

This protocol outlines a typical procedure for performing an IVP in a dog using this compound, as would have been common in the mid-20th century.

1. Animal Preparation:

  • The subject (a healthy adult beagle, approximately 10-12 kg) was fasted for 12-18 hours prior to the procedure to ensure an empty gastrointestinal tract.[1][2]

  • Water was withheld for 12 hours.[1]

  • A cleansing enema was administered 1-2 hours before the experiment to evacuate the colon.[1][5]

  • The animal was anesthetized using an appropriate method for the era (e.g., intravenous pentobarbital sodium).

2. This compound Preparation and Administration:

  • A 35% sterile solution of this compound was prepared.

  • The calculated dose of 600 mg/kg was drawn into a sterile syringe.

  • The this compound solution was administered via a slow intravenous injection into the cephalic vein over a period of 1-2 minutes.

3. Radiographic Imaging:

  • A preliminary control radiograph (scout film) of the abdominal area was taken before contrast administration.

  • Subsequent ventrodorsal radiographs were taken at the following intervals post-injection:

    • 1-5 minutes: To visualize the nephrogram phase (contrast accumulation in the kidney parenchyma).[1]

    • 10-15 minutes: To observe the pyelogram phase (visualization of the renal pelves and ureters).[6]

    • 30-40 minutes: To view the cystogram phase (contrast filling the urinary bladder).[1]

4. Post-Procedure Monitoring:

  • The animal was monitored during recovery from anesthesia.

  • Observations for any adverse reactions such as vomiting, respiratory distress, or changes in heart rate were recorded.

Visualizations

Diagrams

Experimental_Workflow_IVP cluster_prep Phase 1: Animal Preparation cluster_admin Phase 2: this compound Administration cluster_imaging Phase 3: Radiographic Imaging cluster_post Phase 4: Post-Procedure Fasting 12-18hr Fasting Enema Cleansing Enema Fasting->Enema Anesthesia Anesthesia Induction Enema->Anesthesia Dosage Calculate Dosage (e.g., 600 mg/kg) Injection Slow IV Injection Dosage->Injection Scout Scout Film (0 min) Injection->Scout Nephrogram Nephrogram (1-5 min) Scout->Nephrogram Pyelogram Pyelogram (10-15 min) Nephrogram->Pyelogram Cystogram Cystogram (30-40 min) Pyelogram->Cystogram Monitoring Recovery Monitoring Data Data Analysis Monitoring->Data Diodone_Excretion_Pathway IV_Admin Intravenous Administration Bloodstream Systemic Circulation IV_Admin->Bloodstream Kidneys Kidneys (Glomerular Filtration) Bloodstream->Kidneys Renal Arteries Ureters Ureters Kidneys->Ureters Contrast-filled Urine Bladder Urinary Bladder Ureters->Bladder Excretion Excretion Bladder->Excretion

References

Technical Support Center: Interference of Diodone with Physiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of Diodone (also known as Iodopyracet) with various physiological assays. This compound, an iodinated contrast agent historically used in diagnostic imaging, can introduce significant analytical errors in laboratory testing. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help identify, mitigate, and understand these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with physiological assays?

This compound is an iodine-containing contrast medium that was formerly used for medical imaging procedures, particularly for visualizing the urinary tract. Its high iodine content is the primary source of interference with certain assays, especially those related to thyroid function. Additionally, the chemical structure of this compound can lead to cross-reactivity or non-specific binding in modern immunoassays.

Q2: Which physiological assays are most likely to be affected by this compound?

The principal assays affected by this compound and other iodinated contrast media include:

  • Thyroid Function Tests:

    • Historical Tests: Protein-Bound Iodine (PBI) tests are rendered unreliable due to the exogenous iodine load. [1] * Radioactive Iodine Uptake (RAIU): The thyroid's iodine uptake mechanisms become saturated by the iodine from this compound, leading to falsely low RAIU values for several weeks or even months.

  • Modern Immunoassays: Interference can occur in various immunoassays, potentially causing falsely elevated or decreased results depending on the assay design and the specific analyte being measured. This can be due to cross-reactivity with the assay antibodies or non-specific binding effects.

  • Other Biochemical Assays: Iodinated contrast media have been reported to interfere with certain colorimetric assays and may affect the formation of gel barriers in blood collection tubes. [2][3] Q3: How long can the interference from this compound persist?

The duration of interference is influenced by several factors, including the dose of this compound administered, the patient's renal function (as it is cleared by the kidneys), and the specific assay being performed. For thyroid function tests like RAIU, the interference can last from several weeks to months. For other assays, the interference is generally expected to decrease as the drug is eliminated from the body, which has a half-life of approximately 2 hours in individuals with normal renal function. [3][4]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Thyroid Function Test Results

Symptoms:

  • Discrepancy between clinical presentation and thyroid function test results.

  • Significantly elevated or depressed thyroid hormone levels that are not physiologically plausible.

  • Suppressed radioactive iodine uptake in a patient with suspected hyperthyroidism.

Possible Cause: Interference from prior administration of this compound or another iodinated contrast agent.

Troubleshooting Steps:

  • Review Patient History: Inquire about recent imaging procedures where an iodinated contrast agent like this compound may have been used.

  • Alternative Testing:

    • Utilize thyroid function tests that are less susceptible to iodine interference, such as assays for free T4 (thyroxine) and TSH (thyroid-stimulating hormone) from reputable manufacturers. However, be aware that even these can be subject to immunoassay-specific interferences.

    • If immunoassay interference is suspected, consider measurement with an alternative assay platform or a different antibody-based method.

  • Sample Dilution: Perform serial dilutions of the patient sample. If interference is present, the analyte concentration may not decrease linearly with the dilution factor.

  • Wash-out Period: If clinically feasible, a wash-out period should be observed before re-testing. Given the potential for prolonged interference with thyroid iodine uptake, this period may need to be several weeks to months. For other assays, a delay in sample collection of at least 6 elimination half-lives (approximately 12 hours for a patient with normal renal function) is recommended to minimize interference. [4]

Issue 2: Suspected Immunoassay Interference for Non-Thyroid Analytes

Symptoms:

  • Assay results that are inconsistent with other clinical or laboratory findings.

  • Non-linear dilution of the sample.

  • Discrepant results between different immunoassay platforms for the same analyte.

Possible Cause: Cross-reactivity or non-specific binding of this compound or its metabolites with the immunoassay components.

Troubleshooting Steps:

  • Consult Assay Manufacturer: Contact the manufacturer of the immunoassay to inquire about known interferences with iodinated contrast agents.

  • Use of Blocking Agents: Some immunoassay interference can be mitigated by the use of heterophile antibody blocking tubes or other specific blocking reagents.

  • Alternative Analytical Method: If possible, confirm the result using a non-immunoassay-based method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pre-treatment of Sample: In a research setting, techniques like polyethylene glycol (PEG) precipitation can be used to remove interfering substances, although this is not typically performed in clinical laboratories.

Data on Interference of Iodinated Contrast Media

Due to the limited use of this compound in modern medicine, specific quantitative data on its interference is scarce. The following table summarizes the potential interferences based on data from iodinated contrast media as a class.

Assay CategorySpecific TestNature of InterferencePotential Impact on ResultsDuration of Interference
Thyroid Function Protein-Bound Iodine (PBI)Direct measurement of iodineFalsely elevatedWeeks to Months
Radioactive Iodine Uptake (RAIU)Saturation of thyroidal iodine transportFalsely decreasedWeeks to Months
Thyroid Hormone Immunoassays (Total T4, Total T3)Iodine content and/or cross-reactivityCan be falsely elevated or depressedDays to Weeks
Immunoassays Various (e.g., hormones, cardiac markers)Cross-reactivity, non-specific bindingFalsely elevated or depressedDays
Biochemical Assays Colorimetric assays (e.g., calcium)Chemical reaction interferenceCan be falsely elevated or depressedDays

Experimental Protocols

Protocol 1: Detection of Immunoassay Interference by Serial Dilution

Objective: To determine if a patient sample exhibits non-linear recovery upon dilution, suggesting the presence of an interfering substance.

Methodology:

  • Prepare a series of dilutions of the patient serum or plasma (e.g., 1:2, 1:4, 1:8, 1:16) using the assay-specific diluent.

  • Analyze the undiluted sample and each dilution according to the standard assay protocol.

  • Calculate the concentration of the analyte in each diluted sample.

  • Multiply the measured concentration of each diluted sample by its corresponding dilution factor to obtain the corrected concentration.

  • Interpretation: In the absence of interference, the corrected concentrations should be consistent across all dilutions. A significant deviation or trend in the corrected concentrations suggests the presence of an interfering substance.

Protocol 2: Mitigation of Interference by PEG Precipitation (for research use)

Objective: To remove interfering macromolecules, such as heterophile antibodies or drug-protein complexes, from a sample.

Methodology:

  • Mix equal volumes of patient serum or plasma and a 25% polyethylene glycol (PEG) 6000 solution.

  • Vortex the mixture thoroughly.

  • Incubate at room temperature for 10-15 minutes.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Analyze the supernatant for the analyte of interest. Remember to account for the initial 1:2 dilution.

  • Interpretation: A significant difference between the result from the untreated sample and the PEG-treated sample may indicate the removal of an interfering substance.

Visualizing Interference and Troubleshooting Workflows

InterferenceTroubleshooting cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution Start Inconsistent or Unexpected Assay Result ReviewHistory Review Patient History for Contrast Media Exposure Start->ReviewHistory CheckAssay Consult Assay Manufacturer for Known Interferences ReviewHistory->CheckAssay Contrast Exposure Confirmed Washout Implement Wash-out Period and Re-test ReviewHistory->Washout Contrast Exposure Suspected Dilution Perform Serial Dilution CheckAssay->Dilution AlternativeAssay Use Alternative Assay Method Dilution->AlternativeAssay Non-linearity Observed Report Report Result with Cautionary Note Dilution->Report Linearity Observed AlternativeAssay->Report Washout->Report

Caption: Troubleshooting workflow for suspected this compound interference.

SignalingPathway cluster_assay Immunoassay Principle cluster_interference Interference Mechanism Analyte Analyte Antibody1 Capture Antibody Analyte->Antibody1 Antibody2 Detection Antibody Analyte->Antibody2 Signal Signal Antibody1->Signal Forms Complex Antibody2->Signal Binds Complex This compound This compound This compound->Antibody1 Cross-reactivity (False Positive/Negative) This compound->Antibody2 Non-specific Binding (False Positive)

Caption: Mechanisms of this compound interference in a sandwich immunoassay.

References

Navigating Historical Patient Responses to Diodone: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides a crucial resource for researchers, scientists, and drug development professionals investigating historical patient reactions to Diodone injections, a contrast agent widely used in intravenous pyelography (IVP) during the mid-20th century. Drawing from studies conducted primarily in the 1940s and 1950s, this document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported quantitative data to aid in the understanding and contextualization of these early adverse events.

Troubleshooting Guide: Interpreting Patient Reactions in Old Studies

This section addresses common questions and challenges researchers may face when analyzing historical data on this compound injections.

Q1: The study I'm reviewing mentions a "mild" or "severe" reaction to this compound without specific details. How can I interpret these classifications?

A1: Early studies often used subjective terms to classify reactions. "Mild" reactions typically referred to symptoms like a feeling of warmth, flushing, nausea, and occasional vomiting.[1][2] "Severe" reactions encompassed a broader and more serious range of symptoms, including urticaria (hives), angioedema, respiratory distress (dyspnea), and cardiovascular collapse. It is crucial to look for any further descriptions of the patient's symptoms and the interventions required to better categorize the reaction's severity.

Q2: I've come across the term "Diodrast." Is this the same as this compound?

A2: Yes, "Diodrast" was a common trade name for this compound. The terms are used interchangeably in the historical literature.

Q3: A study reports a patient death following this compound injection but the cause is listed as "indeterminate." What were the common causes of fatalities in that era?

A3: Fatal reactions were a significant concern. A comprehensive review by Pendergrass et al. in 1958 categorized urographic fatalities as immediate, delayed, and indeterminate.[3] Immediate deaths often resulted from anaphylactoid reactions leading to cardiovascular and respiratory collapse. Delayed deaths could be due to renal failure or other complications. An "indeterminate" classification often meant the exact cause could not be definitively established, even after autopsy.

Q4: Were there any known risk factors for adverse reactions to this compound in the 1940s and 1950s?

A4: Yes, a history of allergy was recognized as a potential risk factor.[1] However, the understanding of and screening for allergies were less sophisticated than today. Pre-testing with a small dose of the contrast agent was sometimes performed, but its reliability was debated.

Frequently Asked Questions (FAQs)

Q1: What was the overall incidence of adverse reactions to this compound in early studies?

A1: The reported incidence varied. Most reactions were considered mild and transient. Severe reactions were less common, and fatal reactions were rare, though a significant concern. For a detailed breakdown of reported statistics, please refer to the data tables below.

Q2: What were the most commonly reported non-fatal reactions to this compound?

A2: The most frequent non-fatal reactions included nausea, vomiting, a sensation of heat or flushing, and pain at the injection site.[1][2] Allergic-type reactions such as urticaria and itching were also reported.

Q3: What was the estimated mortality rate associated with this compound injections for urography?

A3: A significant 1958 study by Pendergrass and colleagues compiled data on fatalities associated with intravenous urography from 1930 to 1957. Their findings indicated a low but persistent rate of fatal reactions. The data from this and other contemporary studies are summarized in the tables below.

Quantitative Data on Patient Reactions

The following tables summarize the quantitative data on adverse reactions to intravenous urography, primarily involving this compound and similar early contrast agents, as reported in key studies from the era.

Table 1: Incidence of Non-Fatal Reactions to Intravenous Urography (1940s-1950s)

Reaction TypeReported IncidenceNotes
Mild Reactions (Nausea, Vomiting, Flushing)High, but often not quantified preciselyConsidered a common and expected side effect.
Urticaria (Hives)Varied, but a recognized allergic-type reactionOften classified as a "moderate" reaction.
Severe Non-Fatal ReactionsLess common, specific percentages are scarce in available literatureIncluded significant respiratory or cardiovascular symptoms.

Table 2: Fatalities Associated with Intravenous Urography (1930-1957)

Data primarily from Pendergrass et al. (1958) survey of radiologists and pharmaceutical companies.[3]

Time PeriodNumber of Reported FatalitiesClassification of Deaths
1930 - 195270Immediate, Delayed, Indeterminate
1953 - 195769Immediate, Delayed, Indeterminate
Total (1930-1957) 156 -

Experimental Protocols

Intravenous Pyelography (IVP) Protocol with this compound (circa 1950s)

This protocol is a generalized representation based on common practices of the time. Specifics could vary between institutions.

1. Patient Preparation:

  • Patients were often instructed to have a light meal the evening before the procedure and then fast from midnight.

  • A laxative was commonly administered the evening before to reduce fecal matter in the bowel, which could obscure the view of the urinary tract.[4]

  • The patient's bladder was emptied immediately before the injection.[4]

2. This compound Administration:

  • A preliminary X-ray of the abdomen (a "scout film") was typically taken.

  • The standard dose of this compound (often a 35% solution) was injected intravenously. The exact volume could vary.

  • The injection was administered over a period of several minutes.

3. Radiographic Imaging:

  • A series of X-rays were taken at specific time intervals after the injection to visualize the kidneys, ureters, and bladder as the contrast agent was excreted.

  • Common time points for imaging were 5, 15, and 30 minutes post-injection.

  • A post-voiding film was often taken to assess bladder emptying.

4. Patient Monitoring:

  • Patients were observed for any immediate adverse reactions during and shortly after the injection.

  • Emergency equipment and medications, such as adrenaline (epinephrine), were expected to be available.

Signaling Pathways and Logical Relationships

Hypothesized Mechanism of Anaphylactoid Reaction to this compound (1950s Perspective)

At the time, the precise biochemical mechanisms of these reactions were not well understood. The prevailing theory for severe, sudden reactions was a form of "anaphylactoid" or "idiosyncratic" response, distinct from a true IgE-mediated allergy. The thinking was that the contrast medium could directly trigger the release of histamine and other vasoactive substances from mast cells and basophils, leading to the observed clinical symptoms.

This compound This compound Injection (Intravenous) Histamine Histamine and Vasoactive Substance Release This compound->Histamine Direct Trigger (Hypothesized) Symptoms Clinical Manifestations: - Urticaria - Bronchospasm - Hypotension - Cardiovascular Collapse Histamine->Symptoms

Hypothesized direct trigger of anaphylactoid reactions by this compound.
Experimental Workflow for Intravenous Pyelography (IVP)

The following diagram illustrates the typical workflow for a patient undergoing an IVP with this compound in the mid-20th century.

cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Prep Patient Preparation (Fasting, Laxative) Scout Scout Film X-ray Prep->Scout Injection This compound Injection Scout->Injection Imaging Timed X-ray Series Injection->Imaging PostVoid Post-Void X-ray Imaging->PostVoid Observation Patient Observation for Reactions PostVoid->Observation

Typical workflow for an Intravenous Pyelography (IVP) procedure.

References

Technical Support Center: Diodone-Based Renal Function Tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diodone-based methods for the assessment of renal function, specifically the measurement of effective renal plasma flow (ERPF). Given that this compound is a historical agent for this purpose, this guide also incorporates principles applicable to other organic anion-based clearance studies.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based renal function experiments.

Issue Potential Cause(s) Recommended Action(s)
Inaccurate or Inconsistent ERPF Values Incomplete urine collection.Ensure complete bladder emptying at the start and end of each collection period. Catheterization may be considered for animal studies to ensure accuracy.
Errors in timing of blood or urine samples.Use a calibrated timer and record collection times precisely. Stagger sample collection if multiple subjects are being tested simultaneously.
Inaccurate measurement of this compound concentration.Calibrate all analytical instruments (e.g., spectrophotometer, HPLC) before each use. Prepare fresh standard solutions for each experiment. Run quality control samples with known concentrations.
Patient/subject factors (e.g., hydration status, diet).Ensure subjects are adequately hydrated before and during the experiment. Standardize diet, especially protein intake, for a period before the study.[1]
Low this compound Clearance Dehydration.Ensure adequate hydration of the subject.
Impaired renal tubular secretion.This may be an expected outcome in studies of renal disease or drug-induced nephrotoxicity.
Competitive inhibition by other organic anions.Review all co-administered drugs for potential interaction with organic anion transporters.
High Variability Between Subjects Differences in muscle mass or diet.Normalize clearance values to body surface area. Ensure consistent dietary protocols for all subjects.
Genetic variations in renal transporters.Consider subject genotyping for relevant transporters if high variability persists and is a key concern for the study.
Difficulty in this compound Quantification Interference from endogenous substances in plasma or urine.Optimize the analytical method to separate this compound from interfering compounds. This may involve adjusting the mobile phase in HPLC or using a more specific detection method.
This compound degradation.Prepare this compound solutions fresh and protect them from light. Store plasma and urine samples at appropriate temperatures (e.g., -80°C) until analysis.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound to measure effective renal plasma flow (ERPF)?

A1: this compound is an organic anion that is both filtered at the glomerulus and actively secreted by the proximal tubules of the kidney. At low plasma concentrations, the tubular secretion is highly efficient, removing almost all of the this compound from the blood that passes through the kidneys. Therefore, the clearance of this compound from the plasma provides a close estimate of the effective renal plasma flow (ERPF), which is the volume of plasma that is cleared of a substance per unit of time.

Q2: Why is it important to maintain a low plasma concentration of this compound during the test?

A2: The tubular transport system for organic anions can become saturated at high plasma concentrations. When saturated, the extraction efficiency of this compound from the blood decreases, leading to an underestimation of ERPF. Therefore, a continuous intravenous infusion is typically used to maintain a low and stable plasma concentration of this compound throughout the experiment.

Q3: What are the primary sources of error in a this compound clearance study?

A3: The most significant sources of error are incomplete urine collection and inaccurate timing of sample collection.[2] Errors in the analytical measurement of this compound in plasma and urine can also contribute to inaccurate results.

Q4: Can this compound-based tests be used to measure the glomerular filtration rate (GFR)?

A4: No, this compound is not suitable for measuring GFR. An ideal GFR marker is freely filtered by the glomerulus but is not secreted or reabsorbed by the tubules.[1] Because this compound is actively secreted, its clearance is much higher than the GFR.

Q5: Are there modern alternatives to this compound for measuring ERPF?

A5: Yes, para-aminohippuric acid (PAH) is considered the gold standard for measuring ERPF and has largely replaced this compound.[3][4] Other methods, such as those using radiolabeled compounds like 131I-orthoiodohippurate (OIH), are also used.

Experimental Protocols

Generalized Protocol for this compound Clearance Measurement

This protocol is a generalized procedure based on the principles of renal clearance studies. Specific parameters may need to be optimized for different research models.

Materials:

  • This compound (Iodopyracet) solution for injection

  • Infusion pump

  • Catheters (for intravenous infusion and urine collection, as appropriate for the subject)

  • Collection tubes for blood and urine

  • Centrifuge

  • Analytical instrument for this compound quantification (e.g., HPLC with UV detection)

Procedure:

  • Subject Preparation: Ensure the subject is adequately hydrated. For animal studies, anesthetize the animal and insert catheters for intravenous infusion and urine collection.

  • Priming Dose: Administer a priming (loading) dose of this compound intravenously to rapidly achieve the desired plasma concentration.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of this compound at a rate calculated to maintain a constant, low plasma concentration.

  • Equilibration Period: Allow a period of at least 30-60 minutes for the this compound to distribute throughout the body and for its plasma concentration to stabilize.

  • Urine Collection Periods:

    • Empty the bladder completely at the beginning of the first clearance period and discard the urine.

    • Collect all urine produced over a precisely timed period (e.g., 20-30 minutes).

    • At the end of the collection period, empty the bladder completely again to be included in the collected sample.

    • Repeat for multiple clearance periods.

  • Blood Sampling:

    • Collect a blood sample at the midpoint of each urine collection period.

    • Immediately centrifuge the blood sample to separate the plasma.

  • Sample Analysis:

    • Accurately measure the volume of urine collected during each period.

    • Determine the concentration of this compound in the plasma and urine samples using a validated analytical method.

  • Calculation of ERPF:

    • Calculate the this compound clearance for each period using the following formula: ERPF = (Urine this compound Concentration × Urine Flow Rate) / Plasma this compound Concentration

    • Urine Flow Rate is calculated as the total urine volume collected divided by the duration of the collection period.

Signaling Pathways and Experimental Workflows

Tubular Secretion of Organic Anions

This compound, as an organic anion, is actively transported from the blood into the tubular fluid of the nephron. This process involves a series of transporters on the basolateral and apical membranes of the proximal tubule cells. The following diagram illustrates the general pathway for organic anion secretion.

OrganicAnionSecretion cluster_blood Peritubular Capillary cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen blood This compound OAT Basolateral Membrane Organic Anion Transporters (OAT1, OAT3) blood->OAT:f0 Uptake diodone_cell This compound MRP2 Apical Membrane Multidrug Resistance-Associated Protein 2 (MRP2) lumen This compound diodone_cell->MRP2:f0 Efflux

Caption: General pathway of organic anion (e.g., this compound) secretion in the renal proximal tubule.

Experimental Workflow for this compound Clearance

The following diagram outlines the key steps in a typical this compound renal clearance experiment.

DiodoneClearanceWorkflow start Start prep Subject Preparation (Hydration, Anesthesia) start->prep priming Administer Priming Dose prep->priming infusion Start Continuous Infusion priming->infusion equilibration Equilibration Period infusion->equilibration collect_samples Collect Timed Urine and Mid-point Blood Samples equilibration->collect_samples repeat Repeat for Multiple Clearance Periods collect_samples->repeat repeat->collect_samples Yes analyze Analyze this compound Concentration in Plasma and Urine repeat->analyze No calculate Calculate ERPF analyze->calculate end End calculate->end

Caption: Experimental workflow for determining effective renal plasma flow using this compound clearance.

References

Technical Support Center: Iodopyracet Storage and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and degradation of Iodopyracet. Given that Iodopyracet is a mature compound, some information is based on the general principles governing the stability of iodinated contrast media (ICM).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Iodopyracet to degrade in storage?

A1: The degradation of Iodopyracet, like other pharmaceuticals, is influenced by environmental factors.[1] The most critical factors for iodinated contrast media are:

  • Temperature: Higher temperatures accelerate chemical reactions, leading to more rapid degradation.[2] It is generally recommended to store ICM at controlled room temperature.[2][3]

  • Light Exposure: Exposure to light, particularly UV light, can trigger photochemical reactions.[1] This process, known as photodegradation, can break down the active ingredients.[1] For some contrast agents, this can lead to the liberation of free iodide and the formation of potentially cytotoxic photoproducts.[4]

  • pH: Changes in the pH of a solution can affect the stability of the active pharmaceutical ingredient.[5]

  • Humidity: For solid forms, high humidity can promote moisture absorption and lead to hydrolysis or other forms of degradation.[1]

Q2: What are the visible signs of Iodopyracet degradation?

A2: Visual inspection is the first line of defense in identifying potential degradation.[2] Key signs to look for include:

  • Discoloration: A change from a clear, colorless, or pale yellow solution to a more intensely colored one can indicate chemical changes.[2][6]

  • Particulate Matter: The presence of any solid particles, including crystals or a milky, cloudy appearance, is a sign of instability or contamination and the product should not be used.[2]

  • Changes in Viscosity: While harder to detect visually, a noticeable change in the thickness or flow of the solution could indicate physical instability.[6]

Q3: What are the recommended storage conditions for Iodopyracet and similar contrast agents?

A3: To minimize degradation, Iodopyracet and other ICM should be stored according to manufacturer and pharmacopeial guidelines. General recommendations are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Store at controlled room temperature, typically between 15°C and 25°C (59°F and 77°F) or up to 30°C, as specified.[2][3]Prevents acceleration of chemical degradation reactions.[2]
Light Store in the original primary and secondary packaging, protected from direct sunlight.[1][2]Minimizes photodegradation, which can alter the molecular structure and create impurities.[1][4]
Humidity For solid forms, store in a dry place with desiccants if provided.[6]Prevents moisture absorption that can lead to hydrolysis.[1]
Container Keep in the original, unopened container until use.The original container is designed and tested to protect the product from environmental factors.[6]

Q4: Are the degradation products of Iodopyracet harmful?

A4: While specific data on Iodopyracet is limited in recent literature, the degradation of pharmaceuticals can lead to a loss of potency and the formation of impurities.[6] Some of these degradation products may have different toxicological profiles than the parent compound.[1][6] For example, studies on other iodinated contrast media have shown that irradiation can produce cytotoxic photoproducts.[4] Therefore, using a degraded product is not recommended.

Troubleshooting Guide

Issue: My Iodopyracet solution appears discolored.

  • Possible Cause 1: Light Exposure. Prolonged exposure to room light or sunlight can cause photodegradation.

    • Solution: Discard the affected solution. Ensure all future stock is stored in its secondary packaging (box) away from direct light sources.[2]

  • Possible Cause 2: Temperature Fluctuation. Storage at temperatures above the recommended range can accelerate degradation.

    • Solution: Discard the solution. Verify that storage locations (e.g., labs, stock rooms) maintain a controlled room temperature and do not experience significant fluctuations.[2]

  • Possible Cause 3: Age. The product may be approaching or past its expiration date, leading to the formation of age-related degradants.

    • Solution: Check the expiration date on the vial and discard if it has passed. Implement a "first-in, first-out" inventory system.

Issue: I observed crystals or particulate matter in the solution.

  • Possible Cause 1: Low Temperature Storage. Although high temperature is a common concern, some highly concentrated solutions can crystallize if stored at temperatures that are too low.

    • Solution: Do not use the solution.[2] While some manufacturers suggest that warming may redissolve crystals for certain products, this is risky without specific guidance. It is safest to discard the vial. Ensure storage temperature does not fall below the recommended range.

  • Possible Cause 2: Chemical Instability. The formation of particulates can be a sign of significant chemical degradation where impurities are precipitating out of the solution.

    • Solution: Immediately discard the product. Consider quarantining other vials from the same batch and contacting the manufacturer.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical products and quantifying degradation products (impurities).[7][8] A validated stability-indicating HPLC method is required to separate the active pharmaceutical ingredient (API) from any potential degradants.[9][10]

Objective: To determine the purity of an Iodopyracet sample and detect the presence of degradation products.

Methodology:

  • System: A standard HPLC system with a UV detector. A diode array detector (DAD) is preferred as it can help in the characterization of unknown peaks.[7]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point for polar molecules.

  • Mobile Phase:

    • A gradient elution is typically required to separate the polar API from less polar degradation products.

    • Mobile Phase A: Phosphate or acetate buffer (e.g., 20 mM, pH 3.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Example: Start with 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Iodopyracet has maximum absorbance (e.g., determined by UV scan).

  • Sample Preparation:

    • Accurately weigh and dissolve the Iodopyracet sample in the mobile phase A or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known standard of Iodopyracet to determine its retention time and peak area.

    • Inject the sample to be tested.

    • The purity is calculated by comparing the area of the main Iodopyracet peak to the total area of all peaks in the chromatogram (Area % method).

    • Any additional peaks are considered impurities or degradation products.

Visualizations

G cluster_0 Troubleshooting Visual Degradation cluster_1 start Visually Inspect Iodopyracet Solution q_color Is the solution discolored? start->q_color q_particles Are particles or crystals present? q_color->q_particles No discard1 Discard Solution q_color->discard1 Yes discard2 Discard Solution q_particles->discard2 Yes end Solution is OK for Use q_particles->end No check_storage Review Storage Conditions (Light & Temperature) discard1->check_storage check_temp_range Review Storage Temperature (High & Low) discard2->check_temp_range

Caption: Troubleshooting workflow for visually inspected Iodopyracet solutions.

G cluster_0 Experimental Workflow for Stability Analysis start Receive Iodopyracet Sample prep Prepare Sample and Calibrations Standards start->prep hplc Perform HPLC Analysis prep->hplc data Process Chromatographic Data hplc->data decision Purity Meets Specification? data->decision pass Release for Use decision->pass Yes fail Quarantine & Investigate decision->fail No

Caption: General experimental workflow for HPLC-based stability testing.

References

Validation & Comparative

A Comparative Guide: Diodone vs. p-Aminohippurate (PAH) for Renal Plasma Flow Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of renal plasma flow (RPF) is crucial for assessing kidney function and the renal handling of xenobiotics. Historically, two substances, Diodone and p-aminohippurate (PAH), have been pivotal in these evaluations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate agent for renal function studies.

Both this compound (also known as iodopyracet) and PAH are organic anions that are efficiently cleared from the blood by the kidneys, primarily through tubular secretion. This high extraction efficiency makes their clearance a reliable measure of effective renal plasma flow (ERPF). While PAH has largely been considered the gold standard, this compound has also been extensively used and comparisons between the two provide valuable insights into their respective characteristics.

Quantitative Performance Comparison

A key study directly comparing the renal clearance of iodopyracet (this compound) and PAH in 21 human subjects using a constant infusion technique found a close correlation between the two. The ratio of iodopyracet clearance to PAH clearance had a mean of 0.96, with a range of 0.86 to 1.04.[1][2] This indicates that, on average, the clearance of this compound is slightly lower than that of PAH, though there is considerable overlap in their clearance rates.

ParameterThis compound (Iodopyracet)p-Aminohippurate (PAH)Key Findings
Mean Clearance Ratio (this compound/PAH) 0.96[1][2]1.00This compound clearance is, on average, 4% lower than PAH clearance.
Clearance Ratio Range 0.86 - 1.04[1][2]-The clearance rates of the two compounds can be very similar in some individuals.
Renal Extraction Ratio Not explicitly quantified in direct comparisonApproximately 90% in healthy individuals[3]PAH is known for its high and consistent extraction ratio, making it a reliable measure of ERPF.

Experimental Protocols

The measurement of renal plasma flow using either this compound or PAH involves a continuous intravenous infusion to achieve and maintain a stable plasma concentration of the substance. This allows for the accurate calculation of its clearance from the plasma by the kidneys.

General Protocol for Renal Clearance Measurement:
  • Priming Dose: An initial intravenous bolus (priming dose) of this compound or PAH is administered to rapidly achieve the desired plasma concentration.[4]

  • Sustaining Infusion: Immediately following the priming dose, a continuous intravenous infusion is started to maintain a constant plasma concentration throughout the experiment.[1][4]

  • Equilibration Period: A period of time is allowed for the substance to distribute throughout the body and for its plasma concentration to stabilize.

  • Urine Collection: Timed urine samples are collected, often via a bladder catheter to ensure complete collection. The volume of each urine sample is accurately measured.

  • Blood Sampling: Blood samples are taken at the midpoint of each urine collection period to determine the plasma concentration of this compound or PAH.

  • Analysis: The concentrations of this compound or PAH in the plasma and urine samples are determined using appropriate analytical methods (e.g., colorimetry or HPLC).

  • Calculation of Clearance: The renal clearance is calculated using the following formula:

    C = (U x V) / P

    Where:

    • C is the clearance rate (in mL/min)

    • U is the concentration of the substance in urine (in mg/mL)

    • V is the urine flow rate (in mL/min)

    • P is the concentration of the substance in plasma (in mg/mL)

G cluster_protocol Experimental Workflow for Renal Clearance Measurement Priming_Dose Administer Priming Dose Sustaining_Infusion Start Sustaining Infusion Priming_Dose->Sustaining_Infusion Equilibration Equilibration Period Sustaining_Infusion->Equilibration Sample_Collection Collect Timed Urine and Blood Samples Equilibration->Sample_Collection Analysis Analyze Sample Concentrations Sample_Collection->Analysis Calculation Calculate Clearance Analysis->Calculation

Experimental workflow for determining renal clearance.

Renal Handling and Signaling Pathways

Both this compound and PAH are actively secreted into the proximal tubules of the kidneys by the organic anion transporter (OAT) system. This transport is a carrier-mediated process and can be saturated at high plasma concentrations of the substances. When administered concurrently, this compound and PAH compete for the same transport mechanism. Interestingly, one study in an aglomerular fish model found that when presented at equimolar concentrations high enough to saturate the transport system, the rate of this compound excretion was four times that of PAH. This suggests that this compound may have a higher affinity for the OAT transporter than PAH.

G cluster_comparison Comparative Properties of this compound and PAH This compound This compound (Iodopyracet) Clearance slightly lower than PAH Higher affinity for OAT (in some models) Shared Shared Characteristics Organic Anions Cleared by Tubular Secretion Utilize OAT System Used to measure ERPF This compound->Shared PAH p-Aminohippurate (PAH) Considered the 'gold standard' High extraction ratio (~90%) PAH->Shared

Logical relationship between this compound and PAH.

References

The Evolution of Safety and Efficacy: A Comparative Analysis of Diodone and Modern Iodinated Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the evolution of iodinated contrast agents offers a compelling case study in the pursuit of improved diagnostic imaging and patient safety. This guide provides a detailed comparison of the historical agent Diodone with contemporary non-ionic contrast media, supported by quantitative data and experimental methodologies.

The journey from early ionic, high-osmolar agents like this compound to the current low- and iso-osmolar non-ionic agents represents a significant leap in reducing patient risk and enhancing image quality. This advancement is primarily attributed to a deeper understanding of the physicochemical properties that govern the tolerability of contrast media.

A Shift in Paradigm: From High-Osmolality to Iso-Osmolality

This compound, a first-generation ionic monomeric contrast agent, was widely used in the mid-20th century for radiographic procedures such as urography.[1] As an ionic compound, it dissociates in solution, leading to a high osmolality, which is a measure of the solute concentration.[2][3] This hypertonicity relative to blood plasma was a major contributor to the adverse effects observed with its use.[4]

Modern iodinated contrast agents have been engineered to overcome this limitation. They are broadly categorized as low-osmolar contrast media (LOCM) and iso-osmolar contrast media (IOCM).[5][6] LOCM can be either ionic dimers or, more commonly, non-ionic monomers.[5] The non-ionic nature of agents like iohexol, iopamidol, and ioversol means they do not dissociate in solution, resulting in a significantly lower osmolality for a given iodine concentration.[2][5] IOCM, such as the non-ionic dimer iodixanol, are formulated to have an osmolality similar to that of blood.[6][7]

Physicochemical Properties: A Quantitative Comparison

PropertyThis compound (High-Osmolar Ionic Monomer)Iohexol (300 mg I/mL) (Low-Osmolar Non-ionic Monomer)Iopamidol (300 mg I/mL) (Low-Osmolar Non-ionic Monomer)Ioversol (300 mg I/mL) (Low-Osmolar Non-ionic Monomer)Iodixanol (320 mg I/mL) (Iso-Osmolar Non-ionic Dimer)
Iodine Concentration (mg/mL) ~350 (in a 35% solution)300[8]300[9]300[7]320
Osmolality (mOsm/kg H₂O) ~1500-2000[2][4]672[8]616[9]651[7]290[7]
Viscosity (cP at 37°C) High (specific value not readily available)6.3[8]4.7[9]5.5[7]11.8
Ionicity Ionic[2]Non-ionic[2]Non-ionic[2]Non-ionic[7]Non-ionic[7]

The Clinical Impact of Physicochemical Differences

The significantly higher osmolality of this compound compared to modern agents is the primary driver of its less favorable side-effect profile. High osmolality can lead to a range of adverse reactions, from mild discomfort to more severe systemic effects.[4] The osmotic stress on red blood cells and the vascular endothelium can cause pain, a sensation of heat upon injection, and vasodilation.[4] Furthermore, the hypertonicity can induce a fluid shift into the intravascular space, potentially posing a risk to patients with compromised cardiac function.

In contrast, the lower osmolality of non-ionic agents results in a markedly reduced incidence of these adverse effects, leading to improved patient comfort and safety.[2] While iso-osmolar agents like iodixanol offer the theoretical advantage of being isotonic with blood, they tend to have a higher viscosity.[7] Viscosity, a measure of a fluid's resistance to flow, can influence injection pressures and potentially impact renal transit time.[7][9]

Safety Profile: A Tale of Two Generations

The evolution from this compound to modern contrast agents has been marked by a dramatic improvement in safety. While specific incidence rates for this compound are not well-documented in contemporary literature, it is widely acknowledged that high-osmolar ionic agents are associated with a significantly higher rate of adverse drug reactions (ADRs) compared to their low- and iso-osmolar non-ionic counterparts.[2]

Adverse reactions to iodinated contrast media are broadly classified as chemotoxic, idiosyncratic (allergic-like), and delayed.

  • Chemotoxic Reactions: These are dose-dependent and related to the physicochemical properties of the contrast agent. The high osmolality of this compound was a major contributor to its chemotoxicity. Modern agents, with their lower osmolality, exhibit significantly reduced chemotoxicity.

  • Idiosyncratic Reactions: These are unpredictable and not dose-dependent. While the exact mechanism is not fully understood, they are less frequent with non-ionic agents compared to ionic agents.[2]

  • Contrast-Induced Nephropathy (CIN): This is a serious concern, particularly in patients with pre-existing renal impairment. While the pathophysiology is complex, both osmolality and viscosity are thought to play a role.[5] The move to lower osmolality agents has been a key strategy in reducing the risk of CIN.

Experimental Protocols for Comparative Analysis

The superiority of modern contrast agents has been established through rigorous preclinical and clinical evaluation. The following outlines the general principles of key experimental protocols used to compare the performance and safety of different contrast media.

In Vitro Cytotoxicity Assays

These assays are crucial for the initial screening of the toxic potential of contrast agents at the cellular level.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Cell Culture Preparation cluster_exposure Contrast Media Exposure cluster_assay Viability Assessment cell_culture Culture of renal tubular cells (e.g., LLC-PK1) cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding incubation Incubate cells with contrast media for a defined period (e.g., 24 hours) cell_seeding->incubation cm_prep Prepare serial dilutions of contrast agents cm_prep->incubation reagent_add Add viability reagent (e.g., MTT, WST-8) incubation->reagent_add color_dev Incubate for color development reagent_add->color_dev readout Measure absorbance with a microplate reader color_dev->readout data_analysis data_analysis readout->data_analysis Calculate cell viability (%)

Caption: Workflow for assessing in vitro cytotoxicity of contrast agents.

  • Principle: Cultured cells, typically of renal origin (e.g., LLC-PK1), are exposed to varying concentrations of the contrast agents. Cell viability is then assessed using colorimetric assays such as the MTT or WST-8 (used in CCK-8 kits) assay.[10]

  • Methodology:

    • Cell Culture: Renal tubular epithelial cells are cultured under standard conditions.

    • Exposure: Cells are incubated with different concentrations of this compound and modern contrast agents for a specified duration (e.g., 24 hours).

    • Viability Assay: A reagent (like MTT) is added, which is converted into a colored product by metabolically active (viable) cells.

    • Quantification: The amount of colored product is measured using a spectrophotometer, and cell viability is expressed as a percentage relative to untreated control cells.

Animal Models of Contrast-Induced Nephropathy (CIN)

Animal models are essential for studying the in vivo effects of contrast agents on renal function.

Workflow for Animal Model of CIN

G cluster_animal Animal Preparation cluster_injection Contrast Media Administration cluster_monitoring Post-Injection Monitoring animal_model Induce mild renal impairment in rodents (optional) baseline Collect baseline blood and urine samples animal_model->baseline injection Intravenous injection of contrast agent or vehicle control baseline->injection sample_collection Collect blood and urine at various time points (e.g., 24, 48, 72h) injection->sample_collection biomarker_analysis Measure renal biomarkers (e.g., SCr, BUN, KIM-1, NGAL) sample_collection->biomarker_analysis histology Histopathological examination of kidney tissue sample_collection->histology data_analysis data_analysis biomarker_analysis->data_analysis Compare changes from baseline histology->data_analysis

Caption: Workflow for evaluating CIN in an animal model.

  • Principle: The contrast agent is administered to animals (often rats or rabbits), and changes in renal function are monitored over time.

  • Methodology:

    • Animal Model: To increase susceptibility to CIN, a pre-existing renal impairment may be induced in the animals (e.g., through medication or surgery).

    • Administration: Animals are administered a clinically relevant dose of the contrast agent intravenously.

    • Biomarker Analysis: Blood and urine are collected at baseline and at various time points after contrast administration to measure markers of kidney injury, such as serum creatinine (SCr), blood urea nitrogen (BUN), and novel biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[11][12][13][14]

    • Histopathology: At the end of the study, the kidneys are examined microscopically for signs of tubular damage.

Clinical Trials for Adverse Reaction Assessment

Human clinical trials are the definitive step in evaluating the safety and tolerability of contrast agents.

Logical Flow of a Clinical Trial for Adverse Reactions

G cluster_enrollment Patient Enrollment cluster_procedure Imaging Procedure cluster_monitoring Adverse Reaction Monitoring recruitment Recruit eligible patients consent Informed Consent recruitment->consent randomization Randomize to receive different contrast agents consent->randomization cm_admin Administer contrast agent randomization->cm_admin imaging Perform imaging study (e.g., CT scan) cm_admin->imaging acute_monitoring Monitor for acute reactions (e.g., first 60 minutes) imaging->acute_monitoring delayed_monitoring Follow-up for delayed reactions (e.g., up to 7 days) acute_monitoring->delayed_monitoring data_analysis Statistical Analysis of Incidence and Severity delayed_monitoring->data_analysis Record and classify all adverse reactions

Caption: Logical flow for a clinical trial assessing contrast media adverse reactions.

  • Principle: A large cohort of patients undergoing contrast-enhanced imaging is prospectively monitored for the occurrence of adverse reactions.

  • Methodology:

    • Patient Population: Patients scheduled for procedures requiring intravascular contrast media are enrolled.

    • Randomization: In comparative trials, patients are randomly assigned to receive either the investigational agent or a standard-of-care contrast medium.

    • Monitoring: All patients are closely monitored for any adverse reactions, both immediately following injection and for a specified follow-up period.

    • Data Collection and Analysis: The incidence, type, and severity of all adverse reactions are meticulously recorded and statistically analyzed to compare the safety profiles of the different agents.

Conclusion

The transition from high-osmolar ionic contrast agents like this compound to modern low- and iso-osmolar non-ionic agents represents a triumph of rational drug design, driven by a deeper understanding of the relationship between physicochemical properties and biological response. The significantly improved safety and tolerability of modern agents, substantiated by extensive preclinical and clinical research, have made contrast-enhanced imaging a safer and more comfortable experience for patients while providing clinicians with high-quality diagnostic information. The experimental protocols outlined here provide a framework for the continued development and evaluation of even safer and more effective contrast agents in the future.

References

Validating Historical Renal Data: A Comparative Guide to Diodone Clearance and Modern Renal Function Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Renal Function Assessment Methods

Historically, the measurement of renal function has been a cornerstone of physiological research and clinical diagnostics. Among the pioneering methods, the use of Diodone clearance provided valuable insights into renal plasma flow. However, with advancements in technology and a deeper understanding of renal physiology, a host of new methods have emerged. This guide provides a comprehensive comparison of the historical this compound clearance method with current gold-standard and routine clinical techniques for assessing renal function. We present detailed experimental protocols, comparative data, and visual workflows to aid researchers in validating and interpreting historical data in the context of modern standards.

Introduction: The Evolution of Renal Function Assessment

The assessment of kidney function is critical in preclinical research and clinical trials for drug development, as well as in the diagnosis and management of kidney disease. The ideal marker for measuring renal function should be freely filtered at the glomerulus and neither reabsorbed nor secreted by the renal tubules.

Historically, substances like this compound (iodopyracet) were employed to measure effective renal plasma flow (ERPF), providing an estimate of the volume of plasma cleared of the substance by the kidneys per unit of time. This method, often used in conjunction with inulin clearance for glomerular filtration rate (GFR) measurement, laid the groundwork for our understanding of renal hemodynamics.

Modern clinical practice and research have largely transitioned to more accessible and less invasive methods. These include creatinine-based equations for estimated GFR (eGFR), clearance of radioisotopes, and the continued use of inulin clearance as a gold-standard for GFR measurement in specific research settings. This guide will delve into the methodologies of these techniques and present a comparative analysis to facilitate the validation of historical data obtained using this compound.

Experimental Protocols

A clear understanding of the experimental procedures is essential for evaluating and comparing data from different renal function tests. Below are detailed protocols for the historical this compound clearance method and several modern alternatives.

Historical Method: this compound Clearance for Effective Renal Plasma Flow (ERPF)

The this compound clearance method is analogous to the more commonly referenced para-aminohippuric acid (PAH) clearance, as both substances are filtered and actively secreted by the renal tubules, resulting in high extraction from the plasma. Due to the limited availability of a standalone detailed this compound protocol in contemporary literature, the well-documented and procedurally similar PAH clearance protocol is presented here as a historical counterpart.

Principle: At low plasma concentrations, PAH is almost completely cleared from the renal plasma in a single pass through the kidneys. Therefore, its clearance rate provides a close estimate of ERPF.[1][2]

Procedure:

  • Priming Dose: An intravenous priming dose of 6 to 10 mg/kg of PAH is administered to rapidly achieve the desired plasma concentration.[1]

  • Sustaining Infusion: Immediately following the priming dose, a continuous intravenous infusion of PAH is initiated at a rate of 10 to 24 mg/min to maintain a stable plasma concentration of approximately 2 mg/100 mL.[3]

  • Equilibration Period: An equilibration period of 30 to 60 minutes is allowed for the PAH to distribute throughout the body fluids.

  • Urine Collection: Timed urine collections are initiated. The bladder is emptied at the beginning of the collection period, and this urine is discarded. All urine produced during the collection period (e.g., 20-30 minutes) is collected.

  • Blood Sampling: Blood samples are drawn at the midpoint of each urine collection period to determine the plasma PAH concentration.

  • Analysis: The concentrations of PAH in the urine and plasma samples are determined using a colorimetric assay or high-performance liquid chromatography (HPLC).[4]

  • Calculation: ERPF is calculated using the following formula: ERPF = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration

Modern Methods for Renal Function Assessment

Principle: Inulin is a polysaccharide that is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules. Therefore, its clearance is considered the most accurate measure of GFR.[5]

Procedure:

  • Hydration: The subject is hydrated to ensure adequate urine flow.

  • Priming Dose: A priming intravenous dose of inulin is administered to achieve a target plasma concentration.

  • Sustaining Infusion: A continuous infusion of inulin is started to maintain a stable plasma concentration.[5]

  • Equilibration Period: An equilibration period of at least 60 minutes is allowed.

  • Urine Collection: Timed urine samples are collected, typically over several 20-30 minute intervals. The bladder is emptied and the urine discarded at the start of the first collection period.

  • Blood Sampling: Blood samples are taken at the midpoint of each urine collection period.

  • Analysis: Inulin concentrations in plasma and urine are measured, often using a colorimetric assay.[6]

  • Calculation: GFR is calculated using the standard clearance formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration

Principle: Creatinine is an endogenous substance produced from muscle metabolism. It is primarily cleared by glomerular filtration, with a small amount of tubular secretion. A 24-hour urine collection for creatinine clearance provides an estimate of GFR over a longer period.

Procedure:

  • Start of Collection: The patient empties their bladder completely in the morning and discards this urine. The exact time is recorded.[7][8]

  • Urine Collection: All urine passed over the next 24 hours is collected in a provided container, which should be kept refrigerated or on ice.[7][9]

  • End of Collection: Exactly 24 hours after the start time, the patient empties their bladder one last time and adds this urine to the collection container.[8]

  • Blood Sample: A blood sample is drawn during the 24-hour collection period to measure serum creatinine.[10]

  • Analysis: The total volume of urine is measured, and the creatinine concentrations in both the urine and serum are determined.

  • Calculation: Creatinine clearance is calculated as: Creatinine Clearance = (Urine Creatinine Concentration × Urine Volume) / (Serum Creatinine Concentration × Time of Collection in minutes)

Principle: The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is a widely used formula that estimates GFR based on serum creatinine, age, sex, and race. The 2021 revision of the equation has removed the race variable.[11][12]

Procedure:

  • Blood Sample: A single blood sample is collected to measure the serum creatinine concentration.

  • Calculation: The eGFR is calculated using the 2021 CKD-EPI creatinine equation: eGFR = 142 × min(Scr/κ, 1)α × max(Scr/κ, 1)-1.200 × 0.9938Age × 1.012 [if female] Where:

    • Scr is serum creatinine in mg/dL

    • κ is 0.7 for females and 0.9 for males

    • α is -0.241 for females and -0.302 for males

    • min indicates the minimum of Scr/κ or 1

    • max indicates the maximum of Scr/κ or 1[11][13]

Principle: 99mTc-DTPA is a radiopharmaceutical that is cleared from the blood primarily by glomerular filtration. Its rate of clearance can be measured using a gamma camera to determine GFR.[14][15]

Procedure:

  • Hydration: The patient is well-hydrated before the procedure.

  • Radiotracer Injection: A known dose of 99mTc-DTPA is injected intravenously as a bolus.[16]

  • Dynamic Imaging: A gamma camera is used to acquire dynamic images of the kidneys for 20-30 minutes to assess renal perfusion, uptake, and excretion of the tracer.[15]

  • Blood Sampling (optional but recommended for accuracy): Blood samples may be drawn at specific time points (e.g., 2 and 4 hours post-injection) to determine the plasma clearance of the radiotracer.

  • Analysis: The rate of uptake of the tracer by the kidneys is calculated from the dynamic images, or the disappearance of the tracer from the plasma is determined from the blood samples.

  • Calculation: GFR is calculated based on the renal uptake of the tracer over a specific time frame or from the plasma clearance curve.[16]

Comparative Data

Validating historical renal data requires an understanding of how this compound-based measurements compare with modern techniques. While direct head-to-head comparisons of this compound with all modern methods are scarce, we can construct a comparative overview based on available literature. The following tables summarize key performance indicators.

Table 1: Comparison of Methods for Measuring Renal Function

MethodParameter MeasuredInvasivenessKey AdvantagesKey Disadvantages
This compound/PAH Clearance Effective Renal Plasma Flow (ERPF)High (IV infusion, timed urine collection)Provides a direct measure of renal plasma flow.[1]Invasive, time-consuming, requires specialized personnel.
Inulin Clearance Glomerular Filtration Rate (GFR)High (IV infusion, timed urine collection)Gold standard for GFR measurement due to its physiological properties.[5]Impractical for routine clinical use, costly, and laborious.[5]
24-Hour Creatinine Clearance Glomerular Filtration Rate (GFR)Moderate (24-hour urine collection, blood draw)Non-radioactive, provides an average GFR over a full day.Prone to errors in urine collection, overestimates GFR due to tubular secretion of creatinine.
eGFR (CKD-EPI) Glomerular Filtration Rate (GFR)Low (single blood draw)Simple, inexpensive, and widely available.[11][17]Less accurate in individuals with extremes of muscle mass, diet, or rapidly changing renal function.
99mTc-DTPA Clearance Glomerular Filtration Rate (GFR)Moderate (IV injection, imaging/blood draws)Accurate and can provide individual kidney GFR.[14][18]Involves radiation exposure, not universally available.[15]

Table 2: Quantitative Comparison of Renal Function Measurement Methods

ComparisonCorrelation (r)Bias (Mean Difference)Notes
Inulin Clearance vs. 99mTc-DTPA Clearance 0.97[6]2.62 mL/min/1.73m² (Inulin higher)[6]99mTc-DTPA shows a strong correlation with the gold standard.
Inulin Clearance vs. Creatinine Clearance 0.96[6]-0.38 mL/min/1.73m² (Creatinine slightly lower)[6]Creatinine clearance can be a reasonable estimate but is subject to collection errors.
99mTc-DTPA Clearance vs. eGFR (CKD-EPI) 0.81[19]-3.58 ± 12.01 mL/min/1.73m² (eGFR lower)[19]CKD-EPI provides a good estimate but with variability.
PAH Clearance vs. 123I-hippuran Clearance 0.87[20]123I-hippuran underestimates PAH clearance[20]Radioisotopic methods for ERPF correlate well with the chemical clearance method.

Note: Data is compiled from various studies and patient populations, and direct comparisons should be made with caution.

Visualizing Workflows and Pathways

To further clarify the relationships and processes involved in renal function assessment, the following diagrams are provided.

Renal_Clearance_Pathway Renal Clearance Signaling Pathway cluster_blood Bloodstream cluster_nephron Nephron Blood Substance in Blood Glomerulus Glomerular Filtration Blood->Glomerulus Tubule Tubular Secretion/Reabsorption Blood->Tubule Secretion Glomerulus->Tubule Tubule->Blood Reabsorption Urine Excretion in Urine Tubule->Urine Excretion

Caption: A simplified diagram of the renal clearance pathway.

Validation_Workflow Workflow for Validating Historical Renal Data A Historical Data (this compound Clearance) B Identify Analogous Modern Method (PAH Clearance) A->B C Gather Protocols for this compound/PAH and Modern Methods B->C D Acquire Comparative Quantitative Data C->D E Structure Comparison Guide D->E F Perform Statistical Analysis (Correlation, Bias) E->F G Interpret Historical Data in Context of Modern Standards F->G

Caption: A logical workflow for the validation of historical renal data.

Conclusion

The validation of historical renal data obtained using this compound clearance requires a thorough understanding of both the historical method and its modern counterparts. While this compound clearance provided foundational knowledge of renal plasma flow, its invasive nature has led to its replacement by more practical methods in routine use.

For researchers analyzing historical datasets, it is crucial to recognize that this compound clearance is a measure of ERPF, not GFR. When comparing with modern data, it is most analogous to PAH clearance. For GFR comparisons, historical inulin clearance data, if available, would be the most appropriate comparator. In the absence of inulin data, an understanding of the typical relationship between ERPF and GFR (Filtration Fraction = GFR/ERPF) can provide a basis for cautious interpretation.

By utilizing the detailed protocols and comparative data presented in this guide, researchers can more accurately interpret and validate historical renal function data, bridging the gap between past and present research findings and ensuring the continued value of historical scientific contributions.

References

A Comparative Analysis of Diodone and Inulin Clearance in Renal Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of renal clearance measurements is paramount for accurate assessment of kidney function. This guide provides a detailed comparison of two historical yet foundational methods: Diodone clearance for estimating effective renal plasma flow (ERPF) and inulin clearance for determining the glomerular filtration rate (GFR).

In the realm of renal physiology, the clearance of a substance is a measure of the volume of plasma from which the substance is completely removed by the kidneys per unit of time. Historically, inulin and this compound have been cornerstone substances for these measurements. Inulin, a fructose polysaccharide, is considered the gold standard for measuring GFR because it is freely filtered by the glomeruli and is neither secreted nor reabsorbed by the renal tubules. This compound, an organic iodine compound, is both filtered and actively secreted by the tubules, making its clearance a valuable tool for estimating the effective renal plasma flow.

Quantitative Comparison of Clearance Rates

The following table summarizes data from a seminal study by Dean and McCance (1947) that simultaneously measured inulin and this compound clearances in newborn infants. This data provides a direct quantitative comparison of the two methods in a specific physiological state.

ParameterSubject GroupMean Clearance (ml/min/1.73 m²)Standard Deviation (ml/min/1.73 m²)
Inulin Clearance (GFR)Newborn Infants21.7± 5.9
This compound Clearance (ERPF)Newborn Infants64.5± 17.8

Data extracted from Dean, R. F. A., & McCance, R. A. (1947). Inulin, this compound, creatinine and urea clearances in newborn infants. The Journal of physiology, 106(4), 431–439.[1]

Experimental Protocols

The methodologies for determining this compound and inulin clearance, as performed in the mid-20th century, involved meticulous and invasive procedures. The following protocols are synthesized from historical accounts of renal function studies.

Inulin Clearance Protocol for GFR Measurement
  • Priming Dose: A priming infusion of inulin was administered intravenously to rapidly achieve a stable plasma concentration.

  • Sustaining Infusion: This was immediately followed by a continuous intravenous infusion of inulin at a constant rate throughout the experiment to maintain a steady plasma level.

  • Equilibration Period: A period of at least 30-60 minutes was allowed for the inulin to distribute throughout the extracellular fluid.

  • Urine Collection: The bladder was emptied at the beginning of the clearance period. Timed urine samples were then collected, often via catheterization to ensure complete collection, over one or more precisely timed periods.

  • Blood Sampling: Blood samples were drawn at the midpoint of each urine collection period to determine the plasma inulin concentration.

  • Analysis: The concentration of inulin in both plasma and urine was determined, and the GFR was calculated using the formula: GFR = (U x V) / P , where U is the urinary inulin concentration, V is the urine flow rate, and P is the plasma inulin concentration.

This compound Clearance Protocol for ERPF Measurement

The protocol for this compound clearance was typically performed simultaneously with inulin clearance to obtain a comprehensive picture of renal function.

  • Priming Dose: A priming dose of this compound was administered intravenously.

  • Sustaining Infusion: A continuous intravenous infusion of this compound was given at a constant rate to maintain a stable plasma concentration. To measure ERPF, a low plasma this compound concentration was maintained to avoid saturating the tubular secretory mechanism.

  • Equilibration Period: A suitable equilibration period was allowed.

  • Urine and Blood Collection: Timed urine and blood samples were collected concurrently with those for inulin clearance.

  • Analysis: The concentration of this compound in plasma and urine was measured. ERPF was calculated using the same clearance formula: ERPF = (U_D x V) / P_D , where U_D is the urinary this compound concentration, V is the urine flow rate, and P_D is the plasma this compound concentration.

Signaling Pathways and Logical Relationships

The clearance of inulin and this compound provide distinct but complementary information about renal function. The following diagram illustrates the physiological basis of these measurements.

RenalClearance cluster_glomerulus Glomerulus cluster_tubule Renal Tubule Glomerulus Glomerular Capillaries Tubule Proximal & Distal Tubules Glomerulus->Tubule Filtration Blood_Out Efferent Arteriole Glomerulus->Blood_Out Filtration Urine Urine Tubule->Urine Excretion Blood_In Afferent Arteriole (Blood with Inulin & this compound) Blood_In->Glomerulus Blood_Out->Tubule Secretion (this compound) Inulin_Node Inulin (Freely Filtered) Inulin_Node->Glomerulus Diodone_Node This compound (Filtered & Secreted) Diodone_Node->Glomerulus Diodone_Node->Blood_Out

Renal handling of Inulin and this compound.

Accuracy and Limitations

While inulin clearance remains the benchmark for GFR measurement due to its physiological inertness, the procedure is complex and invasive. This compound clearance provides a reliable estimate of ERPF, but it is important to note that it measures the effective renal plasma flow, which is slightly less than the total renal plasma flow because a small fraction of blood perfuses non-secretory parts of the kidney. The accuracy of both methods is highly dependent on achieving and maintaining a steady-state plasma concentration of the infused substances and on the precise collection of timed urine samples. Modern techniques often utilize alternative markers and methodologies that are less invasive and more suitable for clinical practice, but the foundational principles established by inulin and this compound clearance studies remain central to our understanding of renal physiology.

References

A Comparative Analysis: Revisiting Diodone-Based Imaging in Light of Modern Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the evolution of diagnostic imaging is crucial for contextualizing historical data and appreciating the advancements that shape current research. This guide provides a detailed comparison of Diodone, a historical radiocontrast agent, with the modern imaging techniques that have largely superseded it, supported by available data and experimental protocols.

This compound, an iodine-based, high-osmolarity contrast medium, was a cornerstone of radiological examinations such as intravenous urography and angiography for many decades.[1] Its ability to opacify blood vessels and the urinary tract provided invaluable diagnostic information. However, the advent of lower osmolarity contrast agents and advanced imaging modalities like Computed Tomography (CT), Magnetic Resonance Imaging (MRI), and nuclear scintigraphy has revolutionized the field, offering improved safety, enhanced image quality, and greater functional insights.[2] This guide cross-references the findings from the this compound era with the capabilities of today's technology.

Quantitative Comparison of Imaging Parameters

The shift from this compound-based techniques to modern methods is most evident in the quantitative improvements in safety and radiation management. High-osmolarity contrast media, like this compound, were associated with a higher incidence of adverse reactions compared to modern low- and iso-osmolar agents.[3],[4] Furthermore, while conventional urography was the standard, CT urography, despite its higher radiation dose, has become a primary diagnostic tool due to its superior anatomical detail.[5]

ParameterThis compound-Based Technique (Conventional Urography/Angiography)Modern Iodinated Contrast (LOCM/IOCM) in CTModern Gadolinium-Based Contrast in MRIModern Radiopharmaceuticals in Nuclear Medicine
Adverse Reaction Rate (Systemic) 5-12% (High-Osmolarity Class)[3]1-3% (Low-Osmolarity Class)[3]Generally lower than iodinated agents, but risk of Nephrogenic Systemic Fibrosis in renal impairment.Rare, typically related to allergies.
Effective Radiation Dose (Urography) ~9.7 mSv[6]~14.8 mSv (can be optimized)[6]0 mSvVaries by radiopharmaceutical (e.g., 99mTc-DTPA ~3-5 mSv)
Diagnostic Accuracy (Angiography) Lower sensitivity and specificity for fine vascular details.High sensitivity (approaching 100%) and specificity for coronary artery disease.[7]High accuracy for vascular imaging without ionizing radiation.Primarily for functional assessment (e.g., perfusion), not detailed anatomy.
Patient Comfort (Injection) Higher incidence of pain and heat sensation due to high osmolality.[8]Significantly improved comfort with low- and iso-osmolar agents.[9]Generally well-tolerated.No significant injection-site discomfort.

Experimental Protocols: A Look Back and Forward

The methodologies for imaging have evolved significantly, reflecting technological advancements and a greater emphasis on patient safety and comfort.

Historical Protocol: this compound-Based Intravenous Urography (IVU)

This protocol is representative of the techniques used in the mid-20th century.

1. Patient Preparation:

  • Patients were often required to fast for several hours to reduce bowel gas, which could obscure the urinary tract on radiographs.[8]

  • Laxatives were sometimes administered the day before the procedure to cleanse the bowel.[8]

  • A preliminary blood test to check renal function was necessary.

  • A thorough history of allergies, particularly to iodine, was taken.[8]

2. Contrast Administration:

  • A sterile solution of this compound was injected intravenously.

  • The injection was typically administered as a rapid bolus.[1]

  • Dosage was often calculated based on patient weight.

3. Imaging Sequence:

  • A plain abdominal radiograph (KUB - Kidneys, Ureters, Bladder) was taken before contrast injection to check for calcifications and assess bowel preparation.[10]

  • A series of timed radiographs followed the injection to capture different phases of renal excretion:

    • 1-3 minutes: Nephrogram phase, showing renal parenchymal enhancement.[1],[10]

    • 5-15 minutes: Pyelogram phase, visualizing the calyces, renal pelvis, and ureters as they fill with opacified urine.[1],[11]

    • Post-voiding: A final image taken after the patient emptied their bladder to assess for residual urine and bladder abnormalities.[12]

  • Abdominal compression was sometimes applied to distend the upper collecting systems for better visualization.[1]

Modern Protocol: CT Urography

1. Patient Preparation:

  • Similar to historical protocols, patients may be asked to fast for a few hours before the exam.[13]

  • Adequate hydration is encouraged.

  • A blood test to assess renal function (eGFR) is standard practice.

  • A detailed allergy history is crucial.

2. Contrast Administration:

  • A low- or iso-osmolar non-ionic iodinated contrast agent is administered intravenously using a power injector at a controlled rate.

  • A saline chaser is often used to ensure the full contrast dose reaches the central circulation.

3. Imaging Sequence:

  • CT urography protocols typically involve multiphasic imaging:

    • Unenhanced Phase: A low-dose scan is performed before contrast administration to detect calculi.

    • Nephrographic Phase (approx. 90-100 seconds post-injection): This phase provides optimal enhancement of the renal parenchyma, ideal for detecting renal masses.

    • Excretory (Delayed) Phase (approx. 5-15 minutes post-injection): This phase captures the excretion of contrast through the collecting systems, ureters, and bladder, providing detailed anatomical mapping.

  • 3D reconstructions and multiplanar reformats are generated from the acquired data for comprehensive evaluation.

Visualizing the Evolution of Imaging Workflows

The following diagrams illustrate the procedural flow of historical this compound-based urography and modern CT urography, as well as a simplified representation of a signaling pathway potentially involved in contrast media reactions.

Historical_IVU_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Patient_Prep Patient Preparation (Fasting, Laxatives) Allergy_Check Allergy & Renal Function Check Patient_Prep->Allergy_Check KUB Initial KUB Radiograph Allergy_Check->KUB Diodone_Injection IV this compound Injection KUB->Diodone_Injection Timed_Radiographs Timed Radiographs (Nephrogram, Pyelogram) Diodone_Injection->Timed_Radiographs Post_Void Post-Void Radiograph Timed_Radiographs->Post_Void Interpretation Image Interpretation Post_Void->Interpretation

Historical Intravenous Urography (IVU) Workflow.

Modern_CTU_Workflow cluster_pre_ctu Pre-Procedure cluster_proc_ctu Procedure cluster_post_ctu Post-Procedure Patient_Prep_CTU Patient Preparation (Hydration) Allergy_Check_CTU Allergy & eGFR Check Patient_Prep_CTU->Allergy_Check_CTU Unenhanced_CT Unenhanced CT Scan Allergy_Check_CTU->Unenhanced_CT Contrast_Injection IV LOCM Injection (Power Injector) Unenhanced_CT->Contrast_Injection Nephrographic_CT Nephrographic Phase CT Contrast_Injection->Nephrographic_CT Excretory_CT Excretory Phase CT Nephrographic_CT->Excretory_CT Reconstruction 3D & Multiplanar Reconstruction Excretory_CT->Reconstruction Interpretation_CTU Image Interpretation Reconstruction->Interpretation_CTU

Modern Computed Tomography Urography (CTU) Workflow.

Adverse_Reaction_Pathway Contrast High-Osmolarity Contrast Media (e.g., this compound) Mast_Cell Mast Cell / Basophil Contrast->Mast_Cell Direct Activation (Non-IgE Mediated) Histamine Histamine & Other Mediator Release Mast_Cell->Histamine Symptoms Clinical Symptoms (Urticaria, Bronchospasm, Hypotension) Histamine->Symptoms

Simplified Pathway of a Non-Allergic Contrast Reaction.

Conclusion

The transition from this compound-based imaging to modern techniques represents a paradigm shift in diagnostic radiology. While this compound was instrumental in its time, contemporary methods offer a superior safety profile, greater patient comfort, and unparalleled image detail and functional information. For researchers analyzing historical data, it is imperative to consider the limitations inherent in this compound-based studies, such as lower spatial resolution and the physiological effects of high-osmolarity contrast agents. This comparative guide serves as a tool to bridge the gap between past and present, enabling a more informed interpretation of historical findings in the context of today's advanced diagnostic capabilities.

References

A Historical Comparison of Diodone and Hypaque for Radiographic Contrast

Author: BenchChem Technical Support Team. Date: December 2025

In the mid-20th century, the development of effective and safe contrast agents was paramount for the advancement of diagnostic radiology. Among the pioneering ionic, iodinated contrast media, Diodone and Hypaque emerged as widely used agents for various radiographic procedures, particularly urography and angiography. This guide provides a detailed comparison of these two historical contrast agents, drawing upon available data to inform researchers, scientists, and drug development professionals on their respective properties and performance.

Chemical and Physicochemical Properties

This compound, chemically known as iodopyracet, is a di-iodinated pyridone derivative. It was typically formulated as a 35% solution for intravenous use. Hypaque is the brand name for diatrizoate, a tri-iodinated benzoic acid derivative. It was available in various formulations, including Hypaque 45%, a solution containing the sodium salt of diatrizoate. The additional iodine atom in the Hypaque molecule represented a significant advancement in contrast media design, offering the potential for improved radiographic density.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (35% Solution)Hypaque (45% Sodium Diatrizoate Solution)
Chemical Name IodopyracetSodium Diatrizoate
Iodine Content ~17.5% (estimated)27%[1]
Osmolality High (exact value unavailable)High (~1500 mOsm/kg H₂O)[1]
Viscosity Data unavailableData available for similar formulations
Molecular Structure Di-iodinated pyridone derivativeTri-iodinated benzoic acid derivative

Radiographic Performance and Clinical Efficacy

The primary function of a radiographic contrast agent is to enhance the visibility of internal structures. The degree of X-ray attenuation is directly proportional to the concentration of iodine delivered to the target organ. With a higher iodine content, Hypaque 45% was designed to provide superior opacification of the urinary tract and blood vessels compared to this compound 35%.

While quantitative image quality scores from the era of their widespread use are scarce, the general principle of higher iodine concentration leading to better contrast suggests a performance advantage for Hypaque.

Safety and Tolerability: A Historical Perspective

The safety profile of early ionic contrast media was a significant concern, with adverse reactions being relatively common. These reactions were largely attributed to their high osmolality, which could induce a range of physiological disturbances.

A key comparative study by Broadbridge and Younger, published in the British Journal of Radiology in 1958, assessed the relative clinical toxicity of several contrast agents, including this compound 35% and Hypaque 45%, in carotid arteriography. While the full quantitative data from this study is not widely accessible, the publication's focus on toxicity highlights the importance of this parameter in the clinical selection of contrast agents during that period.

Adverse reactions to these high-osmolality agents ranged from mild sensations of heat and nausea to more severe events such as vomiting, urticaria, and, rarely, life-threatening anaphylactoid reactions. The hyperosmolality could also lead to vasodilation, pain at the injection site, and osmotic diuresis.

Experimental Protocols: A Look Back at Intravenous Urography

To provide context for the historical use of this compound and Hypaque, a typical experimental protocol for intravenous urography (also known as intravenous pyelography) from the 1950s and 1960s is outlined below. It is important to note that these protocols were not standardized to the extent of modern clinical trials.

Patient Preparation:

  • Patients were typically instructed to maintain a low-residue diet for 24 hours prior to the examination.

  • A laxative was often administered the evening before the procedure to reduce fecal matter and gas in the abdomen, which could obscure the urinary tract.

  • Fluids were often restricted for a period before the examination to concentrate the contrast medium in the urine.

  • A preliminary "scout" film (a plain radiograph of the abdomen) was taken to check for proper bowel preparation and to visualize any calcifications that might be obscured by the contrast agent.

Contrast Administration and Imaging Sequence:

  • An intravenous injection of the contrast agent (e.g., this compound 35% or Hypaque 45%) was administered, typically as a bolus.

  • A series of radiographs of the abdomen were taken at specific time intervals to visualize the different phases of renal excretion.

    • Nephrogram phase (1-3 minutes post-injection): To visualize the renal parenchyma as the contrast perfuses the kidneys.

    • Pyelogram phase (5-15 minutes post-injection): To visualize the calyces, renal pelves, and ureters as the contrast is excreted into the collecting systems.

    • Later films (20 minutes or more): To visualize the bladder and assess ureteral drainage.

  • Abdominal compression was sometimes applied over the lower abdomen to transiently obstruct the ureters, leading to better distension and visualization of the upper collecting systems.

  • Post-voiding films were often taken to assess bladder emptying.

The following diagram illustrates the logical workflow for comparing these two historical contrast agents based on the available information.

G This compound This compound (35%) Iodine Iodine Content This compound->Iodine Lower Osmolality Osmolality This compound->Osmolality High Hypaque Hypaque (45%) Hypaque->Iodine Higher Hypaque->Osmolality High Radiographic_Density Radiographic Density Iodine->Radiographic_Density Determines Adverse_Reactions Adverse Reactions Osmolality->Adverse_Reactions Major Cause Viscosity Viscosity

Comparison of this compound and Hypaque Properties

The following diagram illustrates a generalized historical workflow for an intravenous pyelogram (IVP), a common procedure where these agents were used.

G Start Patient Preparation (Fasting, Laxatives) Scout_Film Scout Film (KUB) Start->Scout_Film Injection IV Injection of Contrast Agent Scout_Film->Injection Nephrogram Nephrogram Phase Film (1-3 min) Injection->Nephrogram Pyelogram Pyelogram Phase Films (5-15 min) Nephrogram->Pyelogram Bladder_Films Later / Bladder Films (>20 min) Pyelogram->Bladder_Films Post_Void Post-Void Film Bladder_Films->Post_Void End End of Procedure Post_Void->End

Historical Intravenous Pyelogram Workflow

Conclusion

This compound and Hypaque were both instrumental in the development of diagnostic radiology. The transition from the di-iodinated structure of this compound to the tri-iodinated Hypaque represented a logical progression in the quest for improved image quality through higher iodine concentration. However, both agents were high-osmolality ionic contrast media and shared a similar risk profile for adverse reactions, a characteristic that spurred the subsequent development of lower-osmolality and non-ionic contrast agents. This historical comparison underscores the critical interplay between chemical structure, physicochemical properties, and clinical performance in the evolution of radiographic contrast media.

References

A Comparative Review of Early Iodinated Contrast Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The advent of iodinated contrast media (ICM) revolutionized diagnostic imaging, allowing for the visualization of soft tissues and vascular structures that were previously invisible to X-rays. The first generation of these agents, developed from the 1950s onwards, were ionic monomers characterized by their high osmolality. This comparative guide provides a detailed review of these early ICMs, focusing on their physicochemical properties, performance, and the experimental methods used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development to provide a comprehensive understanding of the foundational agents that paved the way for modern contrast media.

Physicochemical Properties of Early Iodinated Contrast Media

The first-generation ionic ICMs were derivatives of a tri-iodinated benzoic acid ring. Key examples include diatrizoate, iothalamate, and ioxitalamate. These agents were typically formulated as salts of sodium or meglumine. Their high osmolality, often five to eight times that of human plasma (approximately 290 mOsm/kg), was a defining characteristic and a primary contributor to their adverse effects.[1] The key physicochemical properties of these agents are summarized in the table below.

PropertyDiatrizoate (e.g., Hypaque)Iothalamate (e.g., Conray)Ioxitalamate (e.g., Telebrix)
Iodine Content (mg/mL) ~300 - 370~282 - 400~300 - 380
Osmolality (mOsm/kg H₂O) ~1515 - 2100~1400 - 2400~1500 - 1800[2][3]
Viscosity (cP at 25°C) ~3.25~6.0Not readily available
LD₅₀ (Intravenous, animal model) >10 g/kg (rats, meglumine salt)Not readily available>5 g/kg (oral, mice)[4]
Chemical Structure Ionic MonomerIonic MonomerIonic Monomer

Performance and Adverse Effects

The high osmolality of these early contrast agents was directly linked to a range of physiological and adverse effects. When injected intravenously, the hyperosmolar solution would draw water from red blood cells and the vascular endothelium, leading to sensations of heat and pain, vasodilation, and an increase in intravascular fluid volume.

The adverse reactions associated with these agents can be broadly categorized as chemotoxic and idiosyncratic. Chemotoxic reactions are dose-dependent and related to the physicochemical properties of the contrast medium, primarily its high osmolality. These include:

  • Cardiovascular effects: Vasodilation, changes in blood pressure, and bradycardia.

  • Renal effects: Osmotic diuresis and, in susceptible patients, contrast-induced nephropathy.

  • Endothelial damage: The hyperosmolar solution could cause damage to the lining of blood vessels.

Idiosyncratic reactions are less predictable and not dose-dependent. These hypersensitivity reactions are thought to be mediated by the release of histamine from mast cells and basophils, as well as activation of the complement system. Symptoms could range from mild urticaria to severe anaphylactoid reactions.

Signaling Pathways of Adverse Reactions

Two key signaling pathways are implicated in the adverse reactions to early high-osmolality iodinated contrast media: complement activation and hyperosmotic stress-induced cellular responses.

Complement Activation Pathway

Early ionic contrast media were found to activate the complement system, primarily through the alternative pathway. This activation leads to the generation of anaphylatoxins C3a and C5a, which can trigger histamine release from mast cells and basophils, leading to allergic-like reactions.

Complement_Activation cluster_HOCM High-Osmolality Contrast Medium cluster_Complement Alternative Complement Pathway cluster_Cellular Cellular Response HOCM Diatrizoate/ Iothalamate/ Ioxitalamate C3 C3 HOCM->C3 activates C3bBb C3 Convertase (C3bBb) C3->C3bBb FactorB Factor B FactorB->C3bBb FactorD Factor D FactorD->C3bBb cleaves Factor B C3a C3a (Anaphylatoxin) C3bBb->C3a cleaves C3 C5a C5a (Anaphylatoxin) C3bBb->C5a cleaves C5 MastCell Mast Cell/ Basophil C3a->MastCell stimulates C5 C5 C5b C5b C5->C5b C5a->MastCell stimulates MAC Membrane Attack Complex (C5b-9) C5b->MAC Histamine Histamine Release MastCell->Histamine Inflammation Inflammation/ Allergic Reaction Histamine->Inflammation

Caption: Activation of the alternative complement pathway by high-osmolality contrast media.

Experimental Workflow for Assessing Histamine Release

A common in vitro method to assess the potential for ICM to cause hypersensitivity reactions is to measure histamine release from mast cells or basophils. The following diagram illustrates a typical experimental workflow.

Histamine_Release_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis isolate Isolate Mast Cells/ Basophils culture Culture Cells isolate->culture incubate Incubate cells with contrast medium culture->incubate separate Separate cells from supernatant incubate->separate lyse Lyse remaining cells separate->lyse measure_supernatant Measure histamine in supernatant separate->measure_supernatant measure_lysate Measure histamine in cell lysate lyse->measure_lysate calculate Calculate % histamine release measure_supernatant->calculate measure_lysate->calculate

Caption: Workflow for in vitro assessment of contrast media-induced histamine release.

Experimental Protocols

Determination of Osmolality

The osmolality of contrast media solutions is a critical parameter and is typically measured using an osmometer.

Protocol:

  • Calibration: Calibrate the osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).

  • Sample Preparation: Allow the contrast medium solution to reach room temperature.

  • Measurement: Place a small, precise volume of the contrast medium sample into the osmometer's sample holder.

  • Reading: The osmometer, often using the freezing point depression method, will provide a reading in milliosmoles per kilogram of water (mOsm/kg H₂O).

  • Replicates: Perform measurements in triplicate to ensure accuracy and calculate the mean and standard deviation.

In Vitro Assessment of Complement Activation

The ability of a contrast medium to activate the complement system can be assessed by measuring the consumption of complement components or the generation of activation products in human serum.[5]

Protocol:

  • Serum Collection: Collect fresh human blood and allow it to clot to obtain serum. It is crucial to handle the serum carefully to avoid spontaneous complement activation.

  • Incubation: Incubate pooled normal human serum with various concentrations of the contrast medium (and a buffer control) at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a chelating agent like EDTA, which inhibits further complement activation.

  • Measurement of Complement Activity: Assess the total hemolytic complement activity (CH50) or the levels of specific complement components (e.g., C3, C4) using enzyme-linked immunosorbent assays (ELISAs). A decrease in complement levels compared to the control indicates activation.

  • Measurement of Anaphylatoxins: Quantify the generation of anaphylatoxins (C3a, C5a) using specific ELISA kits. An increase in anaphylatoxin levels is a direct measure of complement activation.

Conclusion

The early, high-osmolality iodinated contrast media were instrumental in the advancement of medical imaging. However, their use was associated with a significant incidence of adverse effects, primarily driven by their hyperosmolar nature. A thorough understanding of their physicochemical properties and the mechanisms of their adverse reactions, such as complement activation and hyperosmotic stress, has been crucial for the development of safer, lower-osmolality agents that are the standard of care today. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel contrast agents with improved safety and efficacy profiles.

References

Re-evaluating Diodone: A Historical Clinical Trial Data Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive re-evaluation of the historical clinical trial data for Diodone, an early iodinated contrast agent. By comparing its performance with contemporaneous alternatives and presenting detailed experimental data, this document aims to offer valuable insights for modern drug development and research.

Introduction

This compound, also known as iodopyracet, was a widely used intravenous contrast agent for radiographic imaging, particularly for intravenous pyelography (IVP), from the 1930s to the 1950s. Its use declined with the advent of newer, safer contrast media. This guide revisits the historical clinical data to objectively assess its efficacy and safety profile in comparison to other agents of its time, such as Hypaque and Urokon.

Comparative Efficacy and Safety

Historical clinical trials of this compound focused primarily on its use in intravenous pyelography and cerebral angiography. The data, while not as rigorously collected and reported as in modern trials, provides a glimpse into the performance of this early contrast agent.

Intravenous Pyelography

Objective: To visualize the kidneys, ureters, and bladder.

Key Performance Metric: Quality of the pyelogram.

Adverse Effects: A significant concern with early contrast agents was the incidence of adverse reactions.

Contrast AgentConcentrationDiagnostic QualityCommon Adverse ReactionsSevere Adverse Reactions
This compound 35% - 50%Generally considered adequate for the time, but often less dense than newer agents.Nausea, vomiting, flushing, arm pain, metallic taste.Occasional cases of shock-like states, respiratory distress.
Hypaque 50%Often reported to produce pyelograms of higher density and better diagnostic quality compared to this compound.Similar to this compound, but some studies suggested a lower incidence of minor reactions.Also carried a risk of severe reactions.
Urokon 30% - 70%Higher concentrations produced denser pyelograms.Profile of minor adverse effects was generally comparable to this compound and Hypaque.Associated with a risk of serious adverse events.
Cerebral Angiography

Objective: To visualize the blood vessels of the brain.

Key Performance Metric: Quality of the angiogram and tolerance by the patient.

Adverse Effects: Due to the direct injection into the cerebral circulation, the risk of neurotoxicity was a major consideration.

Contrast AgentConcentrationAngiogram QualityDocumented Adverse Reactions
This compound 35%Provided adequate visualization for the diagnostic standards of the era.Muscle twitching, convulsions, and other neurological symptoms were reported.
Diatrizoate (Hypaque) 45% - 50%Generally produced good quality angiograms.While still carrying risks, some studies suggested it was better tolerated than this compound for this application.

Experimental Protocols

The following are generalized experimental protocols for intravenous pyelography as performed in the 1950s, based on historical accounts.

Intravenous Pyelography (IVP) Protocol (circa 1950s)

Patient Preparation:

  • Patients were typically advised to restrict fluids for 12 hours prior to the examination to ensure a higher concentration of the contrast medium in the urine.

  • A cleansing enema was often administered on the morning of the procedure to reduce gas and fecal matter in the bowel, which could obscure the view of the urinary tract.

  • A preliminary "scout film" (a plain X-ray of the abdomen) was taken to check for any existing calcifications and to ensure the patient was properly positioned.

Contrast Administration:

  • The contrast agent, such as a 35% or 50% solution of this compound, was injected intravenously. The typical adult dose ranged from 20 to 30 mL.

  • The injection was administered slowly over a period of several minutes.

Imaging Sequence:

  • A series of X-ray images were taken at specific time intervals after the injection to visualize the different parts of the urinary system as the contrast medium was excreted. A common sequence was:

    • 5 minutes post-injection: To visualize the renal parenchyma (nephrogram phase).

    • 15 minutes post-injection: To visualize the renal pelves and calyces.

    • 30 minutes post-injection: To visualize the ureters.

    • Post-voiding film: An X-ray taken after the patient had emptied their bladder to assess for residual urine.

Ureteral Compression:

  • In some cases, a compression band was applied over the lower abdomen to temporarily obstruct the ureters. This technique helped to distend the renal pelves and calyces for better visualization.

Renal Clearance

The renal clearance of a substance is the volume of plasma from which the substance is completely removed by the kidneys per unit of time. It is a measure of kidney function. Inulin, a polysaccharide, is considered the gold standard for measuring the glomerular filtration rate (GFR) because it is freely filtered by the glomeruli and is neither secreted nor reabsorbed by the tubules.

Historical studies compared the renal clearance of this compound to that of inulin to understand its mechanism of excretion.

SubstanceClearance MechanismTypical Clearance Rate (in adults)
Inulin Glomerular Filtration~125 mL/min
This compound Glomerular Filtration and Tubular SecretionSignificantly higher than inulin clearance, indicating active secretion by the renal tubules.

The higher clearance rate of this compound compared to inulin demonstrates that it is not only filtered by the glomeruli but also actively transported into the urine by the renal tubules.

Visualizations

Experimental Workflow for a Historical Intravenous Pyelogram (IVP)

IVP_Workflow cluster_prep Patient Preparation cluster_procedure Procedure cluster_imaging_steps Imaging Sequence cluster_outcome Outcome prep1 Fluid Restriction prep2 Cleansing Enema prep1->prep2 prep3 Scout Film prep2->prep3 injection Intravenous Injection of this compound prep3->injection imaging Timed X-ray Imaging injection->imaging img1 5 min: Nephrogram imaging->img1 img2 15 min: Pelvis & Calyces img1->img2 img3 30 min: Ureters img2->img3 img4 Post-Voiding Film img3->img4 diagnosis Radiographic Diagnosis img4->diagnosis

Caption: Workflow of a typical intravenous pyelogram (IVP) in the 1950s.

Logical Relationship of Renal Clearance Mechanisms

Renal_Clearance cluster_substances Substances cluster_mechanisms Renal Excretion Mechanisms cluster_clearance Resulting Clearance Rate inulin Inulin filtration Glomerular Filtration inulin->filtration This compound This compound This compound->filtration secretion Tubular Secretion This compound->secretion gfr Equals GFR (~125 mL/min) filtration->gfr for Inulin high_clearance Higher than GFR secretion->high_clearance for this compound

A Comparative Analysis of the Nephrotoxicity of Diodone and Newer Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nephrotoxicity associated with the historical contrast agent Diodone and newer generations of iodinated contrast media. The information presented is based on a review of experimental and clinical data, with a focus on quantitative measures of renal toxicity and the underlying mechanistic pathways.

Introduction to Iodinated Contrast Media and Nephrotoxicity

Iodinated contrast media are essential for various diagnostic imaging procedures. However, their use is associated with a risk of contrast-induced acute kidney injury (CI-AKI), a serious complication characterized by a sudden decline in renal function. The nephrotoxic potential of these agents is closely linked to their physicochemical properties, particularly their osmolality.

Historically, high-osmolar contrast media (HOCM) like this compound were the standard. Modern advancements have led to the development of low-osmolar contrast media (LOCM) and iso-osmolar contrast media (IOCM), which were designed to improve safety and reduce the incidence of adverse effects, including nephrotoxicity.

Comparative Analysis of Nephrotoxicity

Experimental and clinical studies have consistently demonstrated a lower risk of nephrotoxicity with newer, lower-osmolality contrast agents compared to older, high-osmolarity agents like this compound.

Quantitative Data on Nephrotoxicity

The following tables summarize quantitative data from comparative studies, highlighting the differences in nephrotoxic potential between HOCM (representative of this compound), LOCM, and IOCM.

Table 1: Incidence of Contrast-Induced Acute Kidney Injury (CI-AKI)

Contrast Agent ClassRepresentative Agent(s)Incidence of CI-AKI (Overall)Incidence of CI-AKI (High-Risk Patients)Odds Ratio for CI-AKI (vs. HOCM)
High-Osmolar (HOCM) Diatrizoate2.9% - 4.0%[1]Higher, variable1.00 (Reference)
Low-Osmolar (LOCM) Iohexol, Iopamidol, Ioversol1.2% - 2.7%[1]Lower than HOCM0.61 (95% CI: 0.48-0.77)[2]
Iso-Osmolar (IOCM) IodixanolGenerally similar to LOCMPotentially lower than some LOCM in specific high-risk subgroupsNot significantly different from pooled LOCM

CI-AKI is often defined as an increase in serum creatinine (SCr) of ≥0.5 mg/dL or ≥25% from baseline within 48-72 hours of contrast administration.

Table 2: Changes in Renal Function Markers

Contrast Agent ClassRepresentative Agent(s)Mean Change in Serum Creatinine (SCr)Effects on Glomerular Filtration Rate (GFR)
High-Osmolar (HOCM) DiatrizoateGreater increase compared to LOCM[2]More pronounced transient reduction
Low-Osmolar (LOCM) Iohexol, Iopamidol, IoversolSmaller increase compared to HOCM[2]Less impact on GFR compared to HOCM
Iso-Osmolar (IOCM) IodixanolSimilar to or slightly less than LOCM in some studiesGenerally well-tolerated with minimal GFR changes

Experimental Protocols

The following outlines a typical experimental protocol used to assess the nephrotoxicity of contrast agents in animal models.

Animal Model for Contrast-Induced Nephropathy

  • Animal Species: Male Sprague-Dawley rats are commonly used.

  • Induction of Renal Impairment (Optional but common): To mimic a clinical scenario with pre-existing renal dysfunction and increase the susceptibility to CI-AKI, rats may undergo procedures such as:

    • 24-hour water restriction prior to contrast administration.

    • Administration of a non-steroidal anti-inflammatory drug (NSAID) like indomethacin (e.g., 10 mg/kg, intraperitoneally) to inhibit prostaglandin synthesis and reduce renal blood flow.

    • Administration of a nitric oxide synthase inhibitor like L-NAME to induce hypertension and renal vasoconstriction.

  • Contrast Media Administration:

    • Animals are anesthetized.

    • A tail vein is cannulated for intravenous injection of the contrast agent.

    • Contrast media (e.g., a HOCM like Urografin 76% or a LOCM) is administered at a specific dose (e.g., 6-10 mL/kg).

  • Post-Administration Monitoring:

    • Animals have free access to water and food.

    • Blood samples are collected at baseline and at various time points post-contrast administration (e.g., 24, 48, and 72 hours) for measurement of serum creatinine and blood urea nitrogen (BUN).

  • Histopathological Analysis:

    • At the end of the experiment, animals are euthanized, and kidneys are harvested.

    • Kidney tissues are fixed in formalin, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) to assess for tubular necrosis, cast formation, vacuolization, and medullary congestion.

Signaling Pathways in Contrast-Induced Nephrotoxicity

The pathophysiology of CI-AKI is multifactorial, involving direct tubular toxicity, renal vasoconstriction leading to medullary hypoxia, and the generation of reactive oxygen species (ROS). Several signaling pathways are implicated in these processes.

CI_AKI_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Outcome CM Contrast Media (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) CM->ROS induces Vaso Renal Vasoconstriction (Medullary Hypoxia) CM->Vaso DirectTox Direct Tubular Cell Toxicity CM->DirectTox PKC PKC Activation ROS->PKC Apoptosis Apoptosis & Necrosis ROS->Apoptosis Vaso->Apoptosis Inflam Inflammation DirectTox->Inflam NFkB NF-κB Activation Inflam->NFkB HMGB1 HMGB1 Release Inflam->HMGB1 NOX NOX Activation PKC->NOX eNOS eNOS Uncoupling eNOS->ROS exacerbates NOX->eNOS NFkB->Apoptosis HMGB1->Apoptosis AKI Acute Kidney Injury (CI-AKI) Apoptosis->AKI

References

A Comparative Guide to Renal Blood Flow Measurement: Diodone Clearance vs. Direct Flowmetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of renal blood flow (RBF) is critical for assessing kidney health and the impact of novel therapeutics. This guide provides an objective comparison between the clearance-based method using Diodone (or its analogue, p-aminohippuric acid - PAH) and direct renal blood flow measurement techniques, supported by experimental data and detailed protocols.

The determination of RBF is fundamental in renal physiology and pharmacology. Historically, clearance methods, such as this compound or PAH clearance, have been widely used to estimate renal plasma flow (RPF), from which RBF can be calculated. These methods rely on the principle that a substance is completely removed from the plasma during a single pass through the kidneys. More direct methods, like electromagnetic and Doppler flowmetry, physically measure the volume of blood moving through the renal artery. This guide examines the correlation and comparability of these two approaches.

Data Presentation: Performance Comparison

Studies comparing clearance methods with direct flowmetry demonstrate a strong correlation, validating the clearance technique as a reliable, albeit indirect, measure of renal perfusion. The data indicates that under steady-state conditions, results from PAH clearance closely approximate those from direct electromagnetic flowmeter readings.

Measurement TechniqueMean Value (Relative to Direct Flow)Correlation Coefficient (r)Key FindingsAnimal Model
PAH Clearance-Extraction 1.02 ± 0.04 (SE) of Flowmeter Value0.92Excellent agreement with direct flowmeter measurements under steady-state conditions.[1][2]Rat, Dog[1][2]
Electromagnetic Flowmeter Baseline ReferenceNot ApplicableConsidered a "gold standard" for direct, continuous RBF measurement in experimental settings.[3]Dog, Rat[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for both clearance-based and direct RBF measurement.

This compound/PAH Clearance Protocol (Constant Infusion Method)

This protocol is adapted from methodologies used in canine and rodent studies for determining effective renal plasma flow (ERPF).

  • Animal Preparation: Anesthetize the subject animal (e.g., dog, rat) and maintain anesthesia for the duration of the experiment. Place catheters in a systemic artery for blood sampling and a peripheral vein for infusion. Catheterize the ureter for urine collection.

  • Priming Dose: Administer an intravenous priming dose of this compound or PAH to rapidly achieve the desired plasma concentration.

  • Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of this compound/PAH at a rate calculated to maintain a stable plasma concentration (e.g., 1 to 2 mg/100 ml).[5]

  • Equilibration Period: Allow for an equilibration period (typically 30-60 minutes) for the infusate concentration to stabilize within the plasma.

  • Urine Collection: Collect urine over precisely timed intervals (e.g., two or more 10-minute periods).[5]

  • Blood Sampling: At the midpoint of each urine collection period, draw a blood sample from the arterial catheter.

  • Sample Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma and urine samples for this compound/PAH concentration using a spectrophotometer or appropriate assay.

  • Calculation of ERPF: Calculate the ERPF using the following formula for each collection period: ERPF = (Urine Concentration of PAH × Urine Flow Rate) / Plasma Concentration of PAH

  • Calculation of RBF: Convert the calculated ERPF to RBF using the hematocrit (Hct) value: RBF = ERPF / (1 - Hct)

Direct Renal Blood Flow Measurement (Electromagnetic Flowmeter)

This protocol describes the invasive, direct measurement of RBF using an electromagnetic flowmeter, a standard technique in animal research.

  • Animal Preparation: Anesthetize the subject animal as described above.

  • Surgical Exposure: Perform a flank incision to surgically expose the renal artery of one kidney. Carefully dissect the renal artery from the surrounding connective tissue and renal vein.

  • Flow Probe Placement: Select an electromagnetic flow probe with a lumen diameter that snugly fits the outer diameter of the renal artery. Place the probe around the artery.

  • Flowmeter Connection: Connect the probe to a square-wave electromagnetic flowmeter.

  • Zero-Flow Calibration: Briefly occlude the renal artery distal to the probe to establish a mechanical zero-flow baseline. Verify this against the electronic zero of the flowmeter.

  • Data Acquisition: Record the continuous blood flow signal using a data acquisition system. The flow is typically measured in ml/min.

  • Stabilization: Allow the animal's hemodynamics to stabilize after the surgical intervention before recording experimental data.

  • Simultaneous Measurements: If comparing with the clearance method, initiate the this compound/PAH infusion protocol after the flow probe is in place and stable readings are obtained.

Visualizing the Methodologies

To better understand the principles and workflows of these measurement techniques, the following diagrams are provided.

G cluster_clearance This compound/PAH Clearance Workflow infusion IV Infusion of This compound/PAH plasma Stable Plasma Concentration infusion->plasma kidney Renal Processing (Filtration & Secretion) plasma->kidney blood Blood Sampling plasma->blood urine Urine Collection kidney->urine analysis Sample Analysis urine->analysis blood->analysis calc Calculate ERPF & RBF analysis->calc

This compound/PAH Clearance Workflow

G cluster_direct Direct RBF Measurement Workflow expose Surgical Exposure of Renal Artery place_probe Place Electromagnetic Flow Probe expose->place_probe connect Connect to Flowmeter place_probe->connect calibrate Calibrate (Zero Flow) connect->calibrate record Continuous RBF Recording calibrate->record

Direct RBF Measurement Workflow

G RBF Total Renal Blood Flow (RBF) RPF Renal Plasma Flow (RPF) RBF->RPF Determined by Hct Hematocrit RBF->Hct Determined by ERPF Effective RPF (ERPF) RPF->ERPF Approximated by Diodone_Clearance This compound Clearance ERPF->Diodone_Clearance Measured via

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Diodone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of Diodone, a radiocontrast agent. Adherence to these procedures is critical for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this substance be disposed of down the drain or mixed with general laboratory or municipal waste.

  • Waste Identification and Classification : this compound and any materials contaminated with it (e.g., gloves, weighing paper, empty containers) must be classified as hazardous waste. Due to its chemical nature as an organoiodine compound, it requires special handling.

  • Container Management :

    • Use a designated, leak-proof, and chemically compatible container for this compound waste. The container should be in good condition and have a secure, tightly fitting lid.

    • If the original container is used, ensure it is properly sealed. If transferring to a new container, it must be appropriate for hazardous waste.

    • Never mix this compound waste with other incompatible waste streams.

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The chemical formula: C₇H₅I₂NO₃[1]

    • Any associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Storage : Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Arrange for Professional Disposal : The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal contractor.[2] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.

  • Record Keeping : Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal contractor. This documentation is essential for regulatory compliance.

Quantitative Data and Chemical Properties

PropertyValue
IUPAC Name 2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid
Molecular Formula C₇H₅I₂NO₃
Molar Mass 404.93 g/mol
CAS Number 101-29-1
Appearance Solid (form not specified in search results)
Solubility Information not available in search results
Specific Disposal Limits Not found in search results; must be treated as hazardous waste.

Experimental Protocols

Detailed experimental protocols for the use of this compound were not the focus of the provided information. The primary cited application is as a radiocontrast agent for urography.[1][3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Diodone_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify as Hazardous Waste ppe->classify container 3. Use Designated, Labeled, and Sealed Waste Container classify->container storage 4. Store in Secure Satellite Accumulation Area container->storage contact_ehs 5. Contact Institutional EHS for Waste Pickup storage->contact_ehs documentation 6. Complete Hazardous Waste Manifest/Paperwork contact_ehs->documentation disposal 7. Professional Disposal by Licensed Contractor documentation->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling Diodone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Diodone, a radiocontrast agent.[1] Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals. The following information outlines personal protective equipment requirements, operational plans for handling and storage, emergency procedures, and proper disposal methods.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Based on guidelines for similar iodo-compounds, a comprehensive PPE strategy is required to minimize risk.[2][3] Always don PPE before entering the designated handling area and follow the correct doffing sequence to prevent self-contamination.[4]

Table 1: Recommended Personal Protective Equipment for this compound

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield. To protect eyes from splashes, which may cause serious irritation.[2][3][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). To prevent skin contact and potential irritation.[2][5]
Body Protection Standard laboratory coat. A chemical-resistant apron is recommended for larger quantities or when splashing is a risk. To protect skin and personal clothing from contamination.[2]

| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols.[2] |

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before beginning work, ensure the designated area, preferably a chemical fume hood, is clean and uncluttered.[2]

  • Dispensing: Transfer the required amount of this compound carefully, avoiding the creation of aerosols.[2]

  • Heating: If heating is necessary, use a controlled heating mantle with adequate ventilation. Avoid open flames.[2]

  • Post-Handling: Securely seal the container immediately after use. Thoroughly clean the work surface with an appropriate solvent followed by soap and water.[2] Always wash hands thoroughly after handling is complete, even after wearing gloves.[6]

Storage Protocol: Proper storage conditions are essential to maintain chemical stability and prevent hazardous reactions.

Table 2: Storage Conditions for this compound

Parameter Specification Rationale
Location Store in a cool, dry, and well-ventilated area.[2] To prevent degradation and pressure buildup.
Container Keep container tightly closed and clearly labeled. To prevent contamination and accidental misuse.[2]
Temperature Recommended storage temperature is between 10°C and 21°C (50°F and 70°F). Do not exceed 35°C (95°F).[7] To maintain chemical stability.

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and finely powdered metals.[2][3][5] | To avoid potentially hazardous chemical reactions. |

Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill, exposure, or fire.

Spill Response:

  • Evacuate: For large spills, evacuate the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2][8]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[2]

  • Clean: Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.[2]

Personal Exposure and First Aid: In case of accidental exposure, follow these first aid measures immediately while seeking medical attention.

Table 3: First Aid Measures for this compound Exposure

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[5][8]
Skin Contact Remove all contaminated clothing at once. Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[5][8]
Eye Contact Flush the eyes with large volumes of water for at least 15-30 minutes, lifting the upper and lower eyelids. Immediate medical attention is necessary.[5][8]

| Ingestion | Do not induce vomiting unless directed by medical personnel. Rinse the mouth with water and contact a poison control center or seek immediate medical attention.[5][8] |

Fire and Evacuation:

  • Alert: If you discover a fire, activate the nearest fire alarm and call 911.[9][10]

  • Evacuate: Walk quickly to the nearest marked exit. Do not use elevators.[9][11] Close doors behind you to confine the fire.[11]

  • Assist: Help individuals with disabilities to exit the building.[11]

  • Assemble: Proceed to the designated assembly point at a safe distance (at least 100 feet) from the building.[11]

  • Do Not Re-enter: Do not return to the building until it has been declared safe by emergency personnel.[11]

Disposal Plan

All waste containing this compound, including contaminated absorbent materials, disposable PPE, and empty containers, must be treated as hazardous chemical waste.[2]

  • Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed container.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Prohibition: Never dispose of iodine-containing waste down the drain, as it can harm the environment.[12]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[8][12] Maintain all documentation as proof of proper disposal.[8]

G prep 1. Preparation - Assemble PPE - Prepare Workspace handling 2. Handling this compound - Dispense Carefully - Follow Protocol prep->handling ops 3. Normal Operations handling->ops No Incidents emergency Emergency Event handling->emergency Incident Occurs waste 4. Waste Collection - Segregate Hazardous Waste ops->waste disposal 5. Professional Disposal waste->disposal spill Spill Occurs emergency->spill exposure Personal Exposure emergency->exposure fire Fire / Evacuation emergency->fire spill_response Evacuate & Ventilate Contain & Collect Clean Area spill->spill_response exposure_response Administer First Aid (Skin, Eyes, Inhalation) Seek Medical Attention exposure->exposure_response fire_response Activate Alarm Evacuate Building Assemble at Safe Point fire->fire_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diodone
Reactant of Route 2
Reactant of Route 2
Diodone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.